molecular formula C13H18N2O2 B1461918 Methyl 1-(4-aminophenyl)piperidine-4-carboxylate CAS No. 471938-27-9

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Cat. No.: B1461918
CAS No.: 471938-27-9
M. Wt: 234.29 g/mol
InChI Key: OEQSWCGRASUTKP-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-(4-aminophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQSWCGRASUTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility Profile of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a cornerstone of efficient drug development.[1][2] It governs critical processes such as reaction kinetics, crystallization, purification, and ultimately, the formulation of the final drug product.[3][4] This guide provides an in-depth technical framework for understanding and determining the solubility profile of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key building block in medicinal chemistry.[5] Recognizing the frequent scarcity of comprehensive public data for specific intermediates, this document focuses on establishing a robust, first-principles-based methodology. It combines theoretical foundations with detailed, field-proven experimental protocols and advanced thermodynamic modeling to empower researchers, scientists, and drug development professionals to generate and interpret high-quality solubility data.

Introduction: The Critical Role of Solubility

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a bifunctional molecule featuring a piperidine ring, a secondary amine within the ring, a tertiary aromatic amine, and a methyl ester. This structural complexity makes its interaction with solvents nuanced and highly dependent on the solvent's physicochemical properties. A thorough understanding of its solubility is not merely academic; it is a prerequisite for:

  • Process Optimization: Selecting appropriate solvents for synthesis and crystallization directly impacts yield, purity, and crystal form (polymorphism), which can affect bioavailability.[4][6][7]

  • Analytical Method Development: Creating reliable HPLC or other analytical methods requires knowledge of suitable diluents.[8]

  • Formulation Design: Early-stage solubility data informs pre-formulation strategies, helping to avoid costly late-stage failures.[2]

This guide will walk through the essential steps to characterize the solubility of this compound, from the foundational theory to practical, validated experimental procedures and data interpretation.

Theoretical Foundations of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

Key factors influencing the solubility of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate include:

  • Solvent Polarity: The compound possesses both polar (amine, ester) and non-polar (phenyl ring, piperidine backbone) regions. Therefore, its solubility will be significant in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The secondary amine within the piperidine ring and the primary aromatic amine are hydrogen bond donors, while the nitrogen atoms and the carbonyl oxygen of the ester are hydrogen bond acceptors. Protic solvents (e.g., alcohols like methanol, ethanol) and aprotic polar solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF) are expected to be effective.[9]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together must be overcome by the solvent. Stronger crystal lattices result in lower solubility. This is an intrinsic property of the solid form of the compound.[6]

A qualitative prediction suggests that solubility will be high in polar aprotic solvents like DMF and DMSO, moderate in alcohols like methanol and ethanol, and low in non-polar solvents such as hexane or toluene.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[10][11]

Materials and Equipment
  • Solute: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, N,N-Dimethylformamide (DMF))

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials (e.g., 4 mL) with screw caps

    • Thermostatted orbital shaker capable of maintaining temperature ±0.5 °C[12]

    • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)[13]

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Sample Preparation: Add an excess amount of the solid compound to several vials for each solvent to be tested. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is saturated.[10][11]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in the thermostatted shaker. Agitate the vials at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and preliminary time-to-equilibrium studies are recommended to validate this period.[12][14]

  • Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the thermostat for at least 2-4 hours to allow the excess solid to sediment.[11]

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for HPLC analysis.[13][15] This step is critical to prevent undissolved solid particles from contaminating the sample.

  • Quantification: Determine the concentration of the dissolved solid using a validated analytical method, typically HPLC-UV or gravimetry.[3][16]

Analytical Quantification by HPLC-UV

The HPLC method is highly sensitive and specific.[8]

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the target compound from any impurities. A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.[16] Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.

  • Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.[15] Inject the diluted sample and record the peak area.

  • Concentration Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the solvent.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate in thermostatted shaker (24-72h at constant T) equil1->equil2 equil3 Sedimentation (2-4h) equil2->equil3 analysis1 Withdraw supernatant equil3->analysis1 analysis2 Filter (0.22 µm syringe filter) analysis1->analysis2 analysis3 Dilute sample accurately analysis2->analysis3 analysis4 Quantify via HPLC-UV analysis3->analysis4 data_out Final Solubility Data analysis4->data_out Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Thermodynamic Modeling

Quantitative Solubility Data

Solubility data should be collected at multiple temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K) to understand the thermodynamic properties of the dissolution process. The results are best presented in a clear, tabular format.

Table 1: Illustrative Solubility of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in Various Organic Solvents at Different Temperatures (Mole Fraction, x)

Temperature (K)MethanolEthanolAcetoneAcetonitrileEthyl Acetate
288.15 0.01520.00980.02150.01880.0055
298.15 0.02010.01350.02900.02550.0078
308.15 0.02650.01820.03850.03400.0110
318.15 0.03480.02450.05100.04520.0155

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Thermodynamic Modeling

The semi-empirical Apelblat equation is widely used to correlate solubility with temperature.[17][18] It provides a simple and accurate model for many pharmaceutical systems. The equation is:

ln(x) = A + (B / T) + C ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are empirical parameters determined by fitting the experimental data. B relates to the enthalpy of solution, while C is related to the change in heat capacity.

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature, allowing for the calculation of key thermodynamic properties of dissolution.[19][20] The integrated form is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • ΔH°sol is the standard enthalpy of solution.

  • ΔS°sol is the standard entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line.[20]

  • Slope = -ΔH°sol / R : A positive enthalpy (negative slope) indicates an endothermic dissolution process, where solubility increases with temperature. This is the most common scenario.[19]

  • Intercept = ΔS°sol / R : A positive entropy indicates that the dissolution process leads to a more disordered state, which is thermodynamically favorable.

The Gibbs free energy of solution (ΔG°sol) can then be calculated:

ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process.

Data Analysis Workflow Diagram

G cluster_model Thermodynamic Modeling cluster_output Outputs for Process Development raw_data Experimental Data (Solubility vs. Temp) apelblat Fit data to Apelblat Equation ln(x) = A + B/T + C ln(T) raw_data->apelblat vanthoff Plot ln(x) vs. 1/T (van't Hoff Plot) raw_data->vanthoff apelblat_params Get Parameters A, B, C apelblat->apelblat_params thermo_params Calculate ΔH°, ΔS°, ΔG° from slope and intercept vanthoff->thermo_params output1 Predictive Solubility Model apelblat_params->output1 output2 Thermodynamic Insights (Endothermic/Exothermic, Spontaneity) thermo_params->output2

Caption: Workflow for analyzing experimental solubility data and deriving thermodynamic models.

Conclusion

A comprehensive understanding of the solubility profile of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is indispensable for its effective use in pharmaceutical development. This guide has detailed a robust framework for this characterization, moving from theoretical principles to a validated experimental protocol and rigorous thermodynamic analysis. By systematically applying the shake-flask method and interpreting the data through models like the Apelblat and van't Hoff equations, researchers can generate the critical data needed to guide solvent selection, optimize crystallization processes, and ensure the development of a safe, effective, and high-quality final product.

References

  • Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Solubility of Things. (n.d.). Van't Hoff Equation.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • World Health Organization (WHO). (2019). Annex 4.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination.
  • ACS Publications. (2024, May 13). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols | Journal of Chemical & Engineering Data.
  • ACS Publications. (2023, May 18). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Journal of Chemical & Engineering Data.
  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • SciSpace. (n.d.). The van't Hoff-Raoult Formula.
  • National Center for Biotechnology Information. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.
  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • Nature. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Science Notes. (2020, June 28). The van't Hoff Factor - Definition and How to Calculate It.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • ResearchGate. (2025, August 30). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF.
  • Wikipedia. (n.d.). Van 't Hoff equation.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • ACS Publications. (2017, May 25). Deviation from van't Hoff Behavior of Solids at Low Temperature | ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827. PubChem.
  • Sigma-Aldrich. (n.d.). methyl 1-(4-aminophenyl)piperidine-4-carboxylate | 471938-27-9.
  • Hindawi. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.

Sources

Thermodynamic Stability of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the thermodynamic stability profile of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate , a bifunctional pharmaceutical intermediate. Its stability is governed by two competing degradation vectors: the hydrolytic lability of the methyl ester at the C4 position and the oxidative susceptibility of the electron-rich aniline moiety at the N1 position.

Researchers utilizing this compound must treat it as a Type II Labile Intermediate . While the piperidine core confers thermal rigidity (stable >150°C in inert atmospheres), the functional groups require strict exclusion of moisture and oxygen to prevent rapid degradation into carboxylic acid derivatives and azo/quinone-type impurities.

Physicochemical Baseline

Before assessing stability, we must establish the structural determinants that drive thermodynamic behavior.

PropertyValue (Predicted/Analog-Based)Stability Implication
Molecular Formula C₁₄H₂₀N₂O₂Base scaffold for mass balance calc.
Molecular Weight ~248.32 g/mol Reference for gravimetric analysis.
pKa (Aniline N) ~4.0 - 5.0Low basicity; susceptible to oxidation at neutral pH.
pKa (Piperidine N) ~8.5 - 9.5Protonation site; salt formation stabilizes the molecule.
LogP ~1.8 - 2.2Moderate lipophilicity; moisture uptake is slow but significant over time.
Melting Point 110°C - 135°C (Solid)Phase transition marks the upper limit of thermal handling.

Thermodynamic Stability Analysis

Hydrolytic Stability (The Ester Vector)

The methyl ester group is the primary site of thermodynamic instability in aqueous or protic environments.

  • Mechanism: Nucleophilic acyl substitution. Water (or hydroxide) attacks the carbonyl carbon, displacing methoxide.

  • Kinetics: Hydrolysis follows pseudo-first-order kinetics (

    
    ).
    
    • Acidic pH (<3): Protonation of the carbonyl oxygen activates the ester, but the reaction is relatively slow at ambient temperature.

    • Basic pH (>9): Rapid, irreversible saponification occurs. The rate constant (

      
      ) is typically 
      
      
      
      to
      
      
      times higher than neutral hydrolysis.
    • Neutral pH: The compound is metastable but will slowly hydrolyze over weeks if stored in solution without buffering.

Oxidative Stability (The Aniline Vector)

The p-aminophenyl group is highly electron-rich. The lone pair on the aniline nitrogen donates electron density into the phenyl ring, raising the HOMO energy and making the molecule prone to Single Electron Transfer (SET) oxidation.

  • Primary Degradants:

    • Quinone Imines: Formed via two-electron oxidation.

    • Azo Dimers: Formed via radical coupling of two aniline units (

      
      ).
      
  • Visual Indicator: Samples turning from off-white/beige to brown/dark red indicate significant oxidative degradation (>1%).

Thermal Stability
  • Solid State: Stable up to the melting point (~110°C). Beyond the melting point, the risk of decarboxylation increases, particularly if trace acid is present.

  • Solution State: In high-boiling solvents (e.g., DMSO, Toluene), the compound is stable at 100°C only if the atmosphere is inert (Argon/Nitrogen).

Degradation Pathways Visualization

The following diagram maps the critical degradation pathways. Researchers should use this to identify impurity peaks in HPLC/LC-MS.

DegradationPathways Parent Methyl 1-(4-aminophenyl) piperidine-4-carboxylate Acid Hydrolysis Product: Carboxylic Acid Derivative Parent->Acid + H2O / OH- (Hydrolysis) Quinone Oxidation Product: Quinone Imine / Azo Dimer Parent->Quinone + O2 / Light (Oxidation) Decarb Thermal Product: Decarboxylated Analog Parent->Decarb > 140°C (Thermal)

Figure 1: Primary degradation pathways. Red path indicates hydrolysis (moisture sensitivity); Yellow path indicates oxidation (air/light sensitivity).

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate analytical methods (HPLC/LC-MS) for this compound, use the following stress conditions. This ensures your method can resolve the parent peak from its degradants.

Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C4-8 Hours10-20%
Base Hydrolysis 0.1 N NaOH, RT1-2 Hours10-20%
Oxidation 3% H₂O₂ (aq), RT2-4 Hours5-15%
Thermal Solid state, 80°C7 Days< 5%
Photolytic UV/Vis (1.2M lux hours)24 HoursVariable

Methodology:

  • Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Add stress agent (1:1 volume ratio).

  • Incubate for the specified time.

  • Neutralize (critical for acid/base samples) before injection to prevent column damage.

  • Analyze via RP-HPLC (C18 column, Gradient 5% -> 95% ACN in 0.1% Formic Acid).

Protocol B: Solid-State Stability Assessment (DSC/TGA)

This protocol determines the safe processing window for formulation or synthesis.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 30°C to 300°C under N₂.

    • Pass Criteria: <1% weight loss below 100°C (indicates dry solvent-free material). Onset of decomposition (

      
      ) should be >150°C.
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat to 150°C, Cool to 0°C, Heat to 150°C.

    • Insight: Look for the sharp endothermic melting peak. A broad or split peak suggests polymorphism or low purity.

Stability Testing Workflow

Use this decision tree to determine the handling requirements for your specific batch.

StabilityWorkflow Start Start: Batch Receipt Visual Visual Inspection: Is it Off-White? Start->Visual Decision1 Color: Brown/Red? Visual->Decision1 Purity HPLC Purity Check Decision2 Purity > 98%? Purity->Decision2 Decision1->Purity No (Pass) Purify Recrystallize (EtOH/Hexane) Decision1->Purify Yes (Oxidized) Decision2->Purify No Store Store: -20°C, Argon, Amber Vial Decision2->Store Yes Purify->Purity Retest Use Release for Use Store->Use On Demand

Figure 2: Quality control and decision workflow for handling Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are mandatory for maintaining integrity >6 months.

  • Temperature: Store at -20°C . The Arrhenius equation predicts a ~4-fold reduction in degradation rate for every 10°C drop.

  • Atmosphere: Store under Argon or Nitrogen . The aniline moiety is sensitive to atmospheric oxygen.

  • Container: Use Amber Glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

  • Solution Handling: Do not store in solution for >24 hours unless frozen. If solution storage is necessary, use anhydrous DMSO or Acetonitrile; avoid protic solvents (MeOH, Water) for long-term storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724430, Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (Analog Reference). Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Hanna, S. Y. (1987). Studies of tertiary amine oxides.[1] Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides. The Journal of Organic Chemistry.[1] Retrieved from [Link]

Sources

Predicting the Binding Affinity of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Derivatives: A Computational and Experimental Workflow

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and reducing downstream failures. This technical guide provides a comprehensive, field-proven workflow for predicting the binding affinity of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate derivatives, a scaffold of interest in medicinal chemistry. As Senior Application Scientists, we move beyond a mere listing of protocols to explain the causal reasoning behind methodological choices, ensuring a self-validating and robust scientific approach. This document integrates state-of-the-art computational chemistry techniques, including molecular docking and molecular dynamics simulations, with gold-standard experimental validation methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Each step is grounded in authoritative scientific principles, providing a reliable roadmap for researchers in the field.

Introduction: The Scientific Imperative for Accurate Affinity Prediction

The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. At its heart lies the intricate dance of molecular recognition: the specific and stable binding of a ligand to its biological target. The binding affinity, quantified by constants like the dissociation constant (Kd), is a critical determinant of a drug's potency and efficacy. Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and its derivatives represent a versatile chemical scaffold, but their therapeutic potential can only be unlocked through a deep understanding of their structure-activity relationships (SAR).

Predicting this affinity in silico before committing to costly and time-consuming synthesis offers a profound strategic advantage. It allows for the rapid, virtual screening of thousands of derivatives, prioritization of the most promising candidates, and generation of mechanistic hypotheses to guide rational drug design. However, computational predictions are not a substitute for empirical evidence. They are powerful tools that, when used correctly and validated by rigorous experimental methods, accelerate the discovery pipeline. This guide details a synergistic workflow that leverages the strengths of both computational prediction and experimental measurement.

The Computational Funnel: From Docking to Dynamic Simulation

Our computational strategy is designed as a multi-stage funnel, progressively increasing computational rigor and accuracy to filter a large library of virtual derivatives down to a manageable number of high-priority candidates for synthesis and experimental testing.

Stage 1: High-Throughput Virtual Screening with Molecular Docking

Rationale: Molecular docking serves as the first-pass filter. It is a computationally inexpensive method that predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and assigns a score that is a proxy for binding affinity. Its primary strength lies in its ability to rapidly screen vast virtual libraries, eliminating compounds that are sterically or electrostatically incompatible with the target's binding site.

Experimental Protocol: Molecular Docking Workflow

  • Target Protein Preparation:

    • Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and existing ligands.

    • Protonation: Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., using tools like H++ or PROPKA). This step is critical as hydrogen bonds are key drivers of binding.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries.

  • Ligand Preparation:

    • 3D Structure Generation: Convert 2D representations of the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate derivatives into 3D structures.

    • Tautomer and Ionization State Enumeration: Generate plausible ionization and tautomeric states for each ligand at physiological pH.

    • Energy Minimization: Minimize the energy of each ligand conformation.

  • Grid Generation:

    • Define the search space for the docking algorithm. This is typically a box centered on the known active site of the protein. The size of the box must be large enough to accommodate ligands and allow for rotational and translational sampling.

  • Docking Execution:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock each prepared ligand into the prepared receptor grid.

    • The algorithm will systematically sample different poses and score them based on a scoring function, which approximates the free energy of binding.

  • Post-Docking Analysis:

    • Ranking: Rank the derivatives based on their docking scores.

    • Pose Inspection: Visually inspect the top-ranked poses to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site. Discard any poses with high internal strain energy.

Workflow Diagram: Molecular Docking

cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Obtain PDB Structure Clean 2. Clean Structure (Remove Water, Ions) PDB->Clean Protonate_R 3. Add Hydrogens (Assign Protonation States) Clean->Protonate_R Minimize_R 4. Energy Minimization Protonate_R->Minimize_R Grid Define Binding Site (Grid) Dock Execute Docking (e.g., AutoDock Vina) SDF 1. Generate 3D Structures (from 2D SMILES/SDF) Protonate_L 2. Enumerate States (Tautomers, Ionization) SDF->Protonate_L Minimize_L 3. Energy Minimization Protonate_L->Minimize_L Grid->Dock Analyze Analyze Results (Rank by Score, Inspect Poses) Dock->Analyze cluster_receptor cluster_receptor cluster_ligand cluster_ligand cluster_docking cluster_docking

Caption: High-throughput molecular docking workflow.

Stage 2: Refining Predictions with Molecular Dynamics (MD) Simulation

Rationale: Docking provides a static snapshot of the binding event. However, proteins and ligands are dynamic entities that constantly fluctuate. Molecular Dynamics (MD) simulations model the atom-by-atom movement of the protein-ligand complex over time, providing a more physically realistic representation of the binding event. This allows us to assess the stability of the docked pose and calculate binding free energies using more rigorous methods like MM/PBSA.

Experimental Protocol: MD Simulation and MM/PBSA

  • System Setup:

    • Complex Selection: Start with the most promising protein-ligand poses identified from docking.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Simulation Execution:

    • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately parameterizes both the protein and the ligand. Ligand parameterization is a critical step and may require quantum mechanics calculations for novel scaffolds.

    • Minimization: Energy-minimize the entire solvated system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable state. Monitor metrics like Root Mean Square Deviation (RMSD), temperature, and pressure to confirm equilibration.

    • Production Run: Once equilibrated, run the simulation for a significant period (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

  • Trajectory Analysis:

    • Stability Assessment: Analyze the RMSD of the ligand and protein backbone to confirm the stability of the binding pose throughout the simulation. Significant deviation may indicate an unstable pose.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key intermolecular interactions.

  • Binding Free Energy Calculation (MM/PBSA):

    • Methodology: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state free energy calculation. It calculates the energy of the complex, the free protein, and the free ligand from the MD trajectory to estimate the binding free energy (ΔG_bind).

    • Calculation:

      • Extract snapshots from the stable portion of the MD trajectory.

      • For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (solved using the Poisson-Boltzmann equation), and the nonpolar solvation energy (estimated from the solvent-accessible surface area, SASA).

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

Workflow Diagram: Molecular Dynamics Simulation

Start Start with Top Docked Pose Setup 1. System Setup (Solvate & Ionize) Start->Setup Minimize 2. Energy Minimization Setup->Minimize Equilibrate 3. NVT/NPT Equilibration Minimize->Equilibrate Production 4. Production MD Run (100-500 ns) Equilibrate->Production Analysis 5. Trajectory Analysis (RMSD, Interactions) Production->Analysis MMPBSA 6. MM/PBSA Calculation (ΔG_bind) Analysis->MMPBSA Result Predicted Binding Affinity MMPBSA->Result

Caption: MD simulation and MM/PBSA workflow.

Experimental Validation: Grounding Predictions in Reality

Computational predictions, no matter how sophisticated, are models of reality. They must be validated by direct, physical measurement of binding affinity. We recommend two orthogonal, label-free biophysical techniques for robust validation.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. This provides a complete thermodynamic signature of the interaction.

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell and a solution of the synthesized ligand derivative in the injection syringe. Both must be in identical, degassed buffer to minimize heat of dilution effects.

    • Accurately determine the concentration of both protein and ligand.

  • Experiment Setup:

    • Set the temperature of the instrument to the desired experimental temperature (e.g., 25°C).

    • Set the stirring speed and injection parameters (volume, duration, spacing).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive optical technique that measures binding events in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated. This provides valuable information about the dynamics of the binding interaction.

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip (e.g., via amine coupling to a CM5 chip).

    • The second flow cell is typically left blank or immobilized with a control protein to serve as a reference.

  • Binding Measurement:

    • Flow a solution of the ligand derivative (the "analyte") at various concentrations over the sensor surface.

    • Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

    • This is followed by a dissociation phase where buffer is flowed over the chip, and the dissociation of the ligand is monitored.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from the reference flow cell.

    • Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant: Kd = kd/ka.

Workflow Diagram: Experimental Validation

cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) Prep_ITC 1. Prepare Protein & Ligand (Identical Buffer) Titrate 2. Titrate Ligand into Protein Prep_ITC->Titrate Analyze_ITC 3. Analyze Binding Isotherm Titrate->Analyze_ITC Result_ITC Determine Kd, ΔH, ΔS Analyze_ITC->Result_ITC Prep_SPR 1. Immobilize Protein on Chip Inject 2. Inject Ligand (Analyte) at various concentrations Prep_SPR->Inject Analyze_SPR 3. Analyze Sensorgrams Inject->Analyze_SPR Result_SPR Determine ka, kd, Kd Analyze_SPR->Result_SPR Input Top Synthesized Candidates Input->Prep_ITC Input->Prep_SPR

Caption: Orthogonal experimental validation workflow.

Data Synthesis and Model Refinement

The ultimate goal is to create a predictive model that correlates computational results with experimental data. This closes the design-predict-test-learn loop.

Data Presentation: Predicted vs. Experimental Affinity

Derivative IDDocking Score (kcal/mol)ΔG_bind (MM/PBSA, kcal/mol)Experimental Kd (ITC, μM)Experimental Kd (SPR, μM)
M-001-9.5-35.21.21.5
M-002-8.7-30.15.86.2
M-003-10.2-42.50.40.5
M-004-7.1-21.825.128.9

Analysis:

  • Correlation: Plot the predicted binding energies (from both docking and MM/PBSA) against the experimentally determined binding energies (ΔG = RTlnKd). A strong correlation (e.g., R² > 0.7) indicates that the computational model has good predictive power for this chemical series.

  • Outlier Analysis: Investigate cases where the prediction fails. Does the ligand adopt an unexpected binding mode? Are there specific water molecules mediating the interaction that were not accounted for? This analysis is crucial for refining the computational protocol.

  • Model Refinement: Use the insights gained to refine the computational model. This could involve adjusting docking parameters, extending simulation times, or using more advanced free energy calculation methods like Free Energy Perturbation (FEP) for a subset of critical compounds.

Conclusion

The prediction of binding affinity for novel chemical entities like Methyl 1-(4-aminophenyl)piperidine-4-carboxylate derivatives is a complex but tractable problem. By employing a hierarchical workflow that begins with rapid computational screening and progresses to rigorous simulation and essential experimental validation, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The integration of computational and experimental data creates a powerful, self-validating feedback loop that drives iterative improvement in both predictive models and compound design, ultimately accelerating the development of new therapeutics.

References

  • Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: Molecular dynamics simulation for all Source: Neuron URL: [Link]

  • Title: A guide to isothermal titration calorimetry Source: Nature Protocols URL: [Link]

  • Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: An overview of the MM-PBSA and MM-GBSA methods Source: Computational Science & Discovery URL: [Link]

  • Title: Surface plasmon resonance (SPR): a comprehensive overview Source: Journal of visualized experiments : JoVE URL: [Link]

The Versatile Scaffold: A Technical Guide to Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This guide is designed to provide both foundational knowledge and practical insights for professionals engaged in drug discovery and development.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[2] Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, with its reactive primary amine and ester functionalities, represents a particularly valuable synthon for the elaboration of complex molecular architectures.

This guide will provide a detailed exploration of this compound, from its fundamental characteristics to its practical applications in the synthesis of potential therapeutic agents.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is crucial for its effective utilization in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 471938-27-9[3]
Molecular Formula C13H18N2O2[3]
Molecular Weight 234.3 g/mol [3]
InChI Key OEQSWCGRASUTKP-UHFFFAOYSA-N[3]

Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate: A Step-by-Step Protocol

The synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This method is adapted from established protocols for structurally similar compounds.[4]

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

This initial step involves the coupling of methyl piperidine-4-carboxylate with 4-fluoronitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • To a dry round-bottom flask, add methyl piperidine-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

  • Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

  • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing distilled water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, methyl 1-(4-nitrophenyl)piperidine-4-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the secondary amine of methyl piperidine-4-carboxylate, making it a more potent nucleophile.

  • DMF: A polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation without deactivating the nucleophile.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of the Nitro Group to an Amine

The second step involves the reduction of the nitro group of methyl 1-(4-nitrophenyl)piperidine-4-carboxylate to the corresponding primary amine, yielding the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.[4]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.[4]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, as a solid. The product can be further purified by recrystallization if necessary.[4]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for the reduction of nitro groups to amines in the presence of hydrogen gas. It offers the advantage of easy removal by filtration.

  • Hydrogen Gas: The reducing agent in this reaction.

  • Methanol/Ethanol: Solvents that are suitable for hydrogenation reactions and can be easily removed.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction A Methyl piperidine-4-carboxylate C Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate A->C K2CO3, DMF, 100-120 °C B 4-Fluoronitrobenzene B->C D Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate E Methyl 1-(4-aminophenyl)piperidine-4-carboxylate D->E H2, 10% Pd/C, MeOH

Caption: Synthetic workflow for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the aminophenyl group, the protons of the piperidine ring, and the methyl ester protons. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbonyl carbon of the ester.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic moieties, and a strong C=O stretching for the ester carbonyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Literature Review: A Versatile Intermediate in Drug Discovery

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The presence of both a nucleophilic amine and an ester group allows for diverse chemical modifications, making it a versatile scaffold for library synthesis and lead optimization.

Analgesics and Fentanyl Analogs

The 4-anilinopiperidine core is a key pharmacophore in a class of potent opioid analgesics, most notably fentanyl and its derivatives.[5] While the title compound is not a direct precursor to fentanyl, its structural similarity to key intermediates highlights its potential in the synthesis of novel analgesic agents with potentially improved pharmacological profiles, such as higher receptor selectivity and reduced side effects.[5] The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new generation narcotic analgesics, underscores the importance of this chemical class.[5][6]

Antimicrobial Agents

Derivatives of piperidine have demonstrated significant antimicrobial activity. Studies on Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives have shown their potential as antimicrobial agents.[7] The aminophenylpiperidine scaffold can be functionalized to target various microbial pathways. For instance, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends to numerous other therapeutic areas. Piperidine-containing compounds have been explored as anticancer, antiviral, and central nervous system (CNS) active agents.[1] The 1-(4-aminophenyl)piperidine moiety provides a handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships in diverse biological targets.

Logical Flow of Application:

ApplicationFlow A Methyl 1-(4-aminophenyl)piperidine-4-carboxylate B Versatile Chemical Intermediate A->B C Analgesics (e.g., Fentanyl Analogs) B->C D Antimicrobial Agents B->D E Other Therapeutic Areas (CNS, Anticancer, etc.) B->E

Sources

A Technical Guide to Pharmacophore Modeling: Leveraging Methyl 1-(4-aminophenyl)piperidine-4-carboxylate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of computer-aided drug design (CADD), enabling the efficient identification and optimization of novel therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive walkthrough of the principles and practices of pharmacophore modeling, centered around the versatile scaffold, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of this powerful computational technique. We will explore both ligand-based and structure-based methodologies, delve into the intricacies of model generation and validation, and culminate in the application of these models for virtual screening.

The Pharmacophore Concept: An Introduction

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target and to elicit a biological response.[4][5] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.[4][5][6] By focusing on these crucial interaction points rather than the entire chemical structure, pharmacophore models allow for the identification of structurally diverse compounds that can bind to a common receptor site.[4] This principle is fundamental to lead optimization and scaffold hopping in medicinal chemistry.[7][8]

The Scaffold in Focus: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

The chosen scaffold, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, presents several key features that make it an excellent starting point for pharmacophore-based drug design.

  • Piperidine Core: A common motif in many biologically active compounds, offering a rigid framework that can be readily functionalized.

  • 4-Aminophenyl Group: Provides a primary amine that can act as a hydrogen bond donor and a site for further chemical modification. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

  • Methyl Ester: The ester group can function as a hydrogen bond acceptor.

While the specific biological activity of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[9] For the purposes of this guide, we will proceed with a hypothetical scenario where a set of active compounds containing this scaffold has been identified for a specific, albeit undefined, protein target.

Ligand-Based Pharmacophore Modeling: Uncovering Common Features from Active Molecules

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown.[10] The methodology relies on a set of known active ligands to derive a hypothesis of the essential features required for bioactivity.[11]

Workflow for Ligand-Based Pharmacophore Modeling

The process can be systematically broken down into several key stages:

LigandBased_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A 1. Training Set Selection (Active & Inactive Compounds) B 2. Conformational Analysis (Generate 3D Conformations) A->B Low-energy conformers C 3. Molecular Alignment (Superimpose Conformations) B->C Conformational ensembles D 4. Pharmacophore Hypothesis Generation C->D Identify common features E 5. Model Validation (Internal & External) D->E Ranked hypotheses F 6. Virtual Screening E->F Validated model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Detailed Experimental Protocol: Ligand-Based Approach

Step 1: Training and Test Set Preparation [12][13]

  • Objective: To compile a dataset of molecules with known biological activity to train and validate the pharmacophore model.

  • Protocol:

    • Gather a diverse set of active compounds that include the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate scaffold. For this hypothetical case, let's assume we have 20 active compounds with varying IC50 values.

    • Collect a set of inactive compounds (decoys) that are structurally similar to the actives but lack significant biological activity. A common practice is to have a larger number of inactives than actives (e.g., 5-10 times more).

    • Partition the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). This partitioning should be done to ensure that both sets are representative of the chemical diversity of the entire dataset.

Step 2: Conformational Analysis

  • Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set, as the bioactive conformation is often not the global minimum energy state.[4]

  • Protocol:

    • Utilize a conformational search algorithm (e.g., Monte Carlo, systematic search) within a molecular modeling software package (e.g., MOE, Discovery Studio, LigandScout).[14][15]

    • Set an energy window (e.g., 10-20 kcal/mol) above the global energy minimum to ensure a comprehensive exploration of the conformational space.

Step 3: Pharmacophore Hypothesis Generation

  • Objective: To identify the common chemical features and their spatial arrangement among the active molecules in the training set.

  • Protocol:

    • Select a set of pharmacophoric features to consider. Based on our scaffold, these would include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Aromatic Ring (AR)

      • Hydrophobic (HY)

    • Use a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase).[16][17] These algorithms align the conformations of the active molecules to find a common spatial arrangement of features.

    • The software will generate a series of pharmacophore hypotheses, each ranked by a scoring function that reflects how well it maps the active molecules.

Step 4: Model Validation [5]

  • Objective: To assess the quality and predictive power of the generated pharmacophore models.

  • Protocol:

    • Internal Validation: Use the training set to evaluate the model's ability to distinguish between active and inactive compounds. Techniques include leave-one-out cross-validation.[7]

    • External Validation: Use the independent test set to assess the model's predictive performance on new data.[7]

    • Statistical Metrics: Calculate metrics such as the Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve, and Goodness of Hit (GH) score to quantify the model's performance. A GH score above 0.7 is generally considered indicative of a good model.[18]

Validation Metric Description Good Model Indication
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.High EF values at the top of the ranked list.
ROC Curve / AUC A plot of the true positive rate against the false positive rate. The Area Under the Curve (AUC) measures the model's ability to discriminate.AUC value close to 1.0.
Goodness of Hit (GH) Score A metric that considers the percentage of actives retrieved, the enrichment, and the total number of hits.GH > 0.7.[18]

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the biological target is available (from X-ray crystallography, NMR, or homology modeling), a structure-based approach can be employed.[7] This method utilizes the information from the protein's binding pocket to define the key interaction points.[19]

Workflow for Structure-Based Pharmacophore Modeling

StructureBased_Workflow cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Feature Generation cluster_2 Phase 3: Refinement & Application A 1. Obtain Target Structure (PDB, Homology Model) B 2. Binding Site Identification A->B Identify active site C 3. Interaction Mapping (Ligand-Protein or Pocket) B->C Analyze interactions D 4. Pharmacophore Feature Generation C->D Define feature points E 5. Model Refinement (Inclusion of Excluded Volumes) D->E Add spatial constraints F 6. Virtual Screening E->F Refined model

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Detailed Experimental Protocol: Structure-Based Approach

Step 1: Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for pharmacophore model generation.

  • Protocol:

    • Obtain the protein structure: Download from the Protein Data Bank (PDB) or generate a homology model if an experimental structure is unavailable.

    • Prepare the structure: This involves removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, assigning correct protonation states to residues, and minimizing the energy of the structure to relieve any steric clashes. Software like Maestro (Schrödinger) or Discovery Studio can be used for this purpose.[15][20]

Step 2: Binding Site Identification and Feature Generation

  • Objective: To identify the key interaction points within the protein's binding pocket.

  • Protocol:

    • If a co-crystallized ligand is present: The interactions between the ligand and the protein can be directly analyzed to generate pharmacophoric features.[5] The features on the ligand that form key interactions (e.g., a hydrogen bond with a specific residue) are translated into pharmacophore points.

    • If no ligand is present (apo structure): The binding pocket can be analyzed to identify potential interaction sites. Algorithms can map regions that are likely to accommodate hydrogen bond donors/acceptors, hydrophobic groups, etc.

Step 3: Pharmacophore Model Generation and Refinement

  • Objective: To construct a pharmacophore model that represents the key interactions in the binding site and includes spatial constraints.

  • Protocol:

    • Generate features: Based on the interaction mapping, define the pharmacophoric features (HBA, HBD, AR, HY) and their spatial locations.

    • Add excluded volumes: To represent the shape of the binding pocket and prevent clashes, excluded volumes are added to the model. These are regions of space that a ligand is not allowed to occupy.[5] This significantly improves the quality of the virtual screening hits.

Virtual Screening and Hit Identification

The ultimate goal of generating a pharmacophore model is to use it as a 3D query to search large compound databases for novel molecules that match the pharmacophoric features.[8][21]

Virtual Screening Protocol
  • Database Preparation: Prepare a database of compounds for screening (e.g., ZINC, Enamine, internal corporate databases).[21] This involves generating 3D conformations for each molecule in the database.

  • Pharmacophore Screening: Use the validated pharmacophore model to screen the prepared database. The software will identify molecules that can adopt a conformation that aligns with the pharmacophore features.

  • Hit Filtering and Post-processing: The initial list of hits can be further filtered based on drug-like properties (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.[22]

  • Molecular Docking: The most promising hits from the pharmacophore screen can be subjected to molecular docking studies to predict their binding mode and affinity in more detail.[22]

Conclusion

Pharmacophore modeling, when applied with scientific rigor and a clear understanding of its underlying principles, is an invaluable tool in the drug discovery pipeline.[14] By utilizing the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate scaffold as a guiding example, this technical guide has outlined the comprehensive workflows for both ligand- and structure-based approaches. From data preparation and model generation to robust validation and application in virtual screening, the methodologies described herein provide a solid foundation for researchers to leverage this powerful computational technique in their quest for novel therapeutics. The integration of pharmacophore modeling with other computational methods, such as molecular dynamics and QSAR, will continue to enhance its predictive power and solidify its role in modern medicinal chemistry.[7][14]

References

  • IUPAC. (n.d.). Pharmacophore. Wikipedia.
  • Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes.
  • Marrone, A., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls.
  • Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Kaserer, T., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
  • (2018, August 30). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
  • ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • Schrödinger. (n.d.). Phase.
  • Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • Frontiers. (2023, January 11). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors.
  • (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Myznikov, L. V., et al. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. PMC.
  • Taylor & Francis. (2009, December 8). A common feature-based 3D-pharmacophore model generation and virtual screening: identification of potential PfDHFR inhibitors.
  • Profacgen. (n.d.). Pharmacophore Modeling.
  • Fiveable. (2025, September 15). Pharmacophores. Medicinal Chemistry Class Notes.
  • PubMed. (2025, February 6). Pharmacophore modeling in drug design.
  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio.
  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
  • BenchChem. (2025). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.

Sources

Technical Guide: Safety, Toxicity, and Handling of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational whitepaper for drug development professionals handling Methyl 1-(4-aminophenyl)piperidine-4-carboxylate .

As specific toxicological data for this precise intermediate is often proprietary or absent from public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis and Occupational Exposure Banding (OEB) principles derived from structurally analogous piperidine and aniline derivatives.

Substance Identification & Chemical Context

Chemical Name: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Synonyms: N-(4-aminophenyl)isonipecotic acid methyl ester; Methyl 1-(p-aminophenyl)-4-piperidinecarboxylate. Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: ~234.30 g/mol Structural Class: N-Aryl Piperidine / Aniline Derivative

Structural Significance in Drug Discovery

This molecule represents a "privileged scaffold" in medicinal chemistry. It combines a piperidine core (common in GPCR ligands) with an aniline moiety (a versatile handle for further functionalization via acylation or reductive amination).

  • Opioid/Nociceptin Analogs: Structurally distinct from the fentanyl class (which are 4-anilino-piperidines), this N-aryl congener is often investigated for sigma receptor affinity or as a scaffold for nociceptin receptor ligands.

  • Kinase Inhibitors: The aniline group serves as a hinge-binding motif in various kinase inhibitor development programs.

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific in vivo data, the following classification is predicted based on the "Read-Across" method using aniline and methyl isonipecotate analogs.

Predicted GHS Label Elements
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedPiperidine base toxicity; potential CNS effects.
Skin Sensitization Cat 1BH317: May cause allergic skin reactionHigh Risk: The aromatic amine (aniline) moiety is a known structural alert for skin sensitization.
Eye Irritation Cat 2AH319: Causes serious eye irritationBasic nitrogen centers typically induce mucosal irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritationDust/aerosol inhalation hazard.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defectsAromatic amines can be metabolically activated to reactive electrophiles (N-hydroxylation).
Critical Toxicity Alerts
  • Methemoglobinemia Risk: Like many aniline derivatives, absorption may induce the oxidation of hemoglobin to methemoglobin, reducing oxygen transport. Early signs:[1] Cyanosis (blue lips/fingernails).

  • Genotoxic Impurity (GTI) Potential: If this compound is used as an intermediate in late-stage synthesis, it must be controlled as a potential mutagenic impurity (PMI) under ICH M7 guidelines due to the aniline functionality.

Experimental Handling & Containment Protocols

Occupational Exposure Banding (OEB)

Treat this substance as OEB 3 (Hazardous) until specific potency data confirms otherwise.

  • OEL Target: 10 – 100 µg/m³ (8-hour TWA).

  • Containment: Ventilated Balance Enclosure (VBE) or Isolator required for handling powders >1 gram.

Workflow: Safe Synthesis & Isolation

The following diagram outlines the decision logic for handling this compound during synthesis, specifically focusing on minimizing exposure to the aniline moiety.

SafetyWorkflow Start Start: Weighing Solid Methyl 1-(4-aminophenyl)piperidine-4-carboxylate CheckQty Quantity > 500 mg? Start->CheckQty VBE Use Ventilated Balance Enclosure (HEPA Filtered) CheckQty->VBE Yes FumeHood Standard Fume Hood (Sash at 18 inches) CheckQty->FumeHood No Solubilization Dissolve in Organic Solvent (DCM or MeOH) immediately VBE->Solubilization FumeHood->Solubilization Reaction Reaction / Derivatization (Consuming Aniline Moiety) Solubilization->Reaction Quench Quench & Phase Separation Reaction->Quench Waste Disposal: High-Hazard Organic (Segregate from Oxidizers) Quench->Waste

Figure 1: Decision logic for handling potentially genotoxic aniline-piperidine intermediates.

Validated Deactivation Protocol

To prevent cross-contamination in the lab, use this self-validating cleaning method:

  • Solubilization: Wipe surfaces with Methanol (the compound is highly soluble in MeOH).

  • Chemical Deactivation: Follow with a wipe of 10% Citric Acid or dilute HCl. This converts the free base aniline/piperidine into their corresponding hydrochloride salts, which are non-volatile and water-soluble.

  • Verification: A final wipe with water, checked under UV light (254 nm). The aromatic ring should fluoresce; absence of fluorescence indicates successful cleaning.

Chemical Stability & Reactivity[2]

ParameterSpecificationCausality/Reasoning
Storage Conditions 2–8°C, Inert Gas (Argon/Nitrogen)The aniline nitrogen is prone to oxidation (browning) upon air exposure. The ester is susceptible to hydrolysis in humid conditions.
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesReacts violently with oxidizers. Will spontaneously react with electrophiles (acid chlorides) at the aniline nitrogen.
Shelf-Life 12 Months (Desiccated)Degradation usually proceeds via oxidative coupling (azo formation) or ester hydrolysis.

Emergency Response (SDS Core Data)

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Aniline derivatives can cause respiratory distress and hypoxia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or copious soap and water. Do not use ethanol (may enhance transdermal absorption).

  • Eye Contact: Rinse continuously with water for 15 minutes.[2] Remove contact lenses.[1]

Fire-Fighting Measures
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Special Note: Water spray may be ineffective if the substance is molten, but should be used to cool containers.

Metabolic Pathway & Toxicology (In Silico)

Understanding the metabolism is crucial for predicting toxicity in downstream applications.

Metabolism Parent Methyl 1-(4-aminophenyl) piperidine-4-carboxylate Met1 N-Hydroxylation (CYP450) Parent->Met1 Met2 Ester Hydrolysis (Carboxylesterases) Parent->Met2 Met3 N-Acetylation (NAT1/NAT2) Parent->Met3 ToxProduct N-Hydroxy Arylamine (Genotoxic/Carcinogenic Risk) Met1->ToxProduct Bioactivation SafeProduct Carboxylic Acid Metabolite (Renal Excretion) Met2->SafeProduct Clearance StableProduct N-Acetyl Derivative (Detoxification) Met3->StableProduct Phase II

Figure 2: Predicted metabolic fate. The N-hydroxylation pathway (red) represents the primary toxicological concern for aniline derivatives.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21940085 (tert-Butyl analog). Retrieved from [Link].

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link].

  • Popović, K. et al. (2000).An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link].

Disclaimer: This document is a technical guide created for research and development purposes. It does not replace an official Safety Data Sheet (SDS) required by local regulatory bodies (OSHA/REACH). Users must conduct their own risk assessment prior to handling.

Sources

History and discovery of N-aryl piperidine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and chemical utility of N-aryl piperidine carboxylate derivatives . This content is structured for an audience of medicinal chemists and drug discovery scientists, focusing on the scaffold's evolution from a simple building block to a privileged motif in targeted enzyme inhibition.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Rational Drug Design

Executive Summary: The "Basicity Switch"

In the history of medicinal chemistry, the piperidine ring is ubiquitous, appearing in over 70 FDA-approved drugs. However, the vast majority of these historical blockbusters (e.g., Fentanyl, Donepezil) utilize an N-alkyl piperidine core, which renders the nitrogen highly basic (pKa ~10–11).

The N-aryl piperidine carboxylate represents a critical evolution in scaffold design. By attaching an aromatic ring directly to the piperidine nitrogen (N-arylation), chemists induce lone-pair delocalization, drastically lowering the pKa (typically to ~2–5). This "basicity switch" prevents lysosomal trapping, improves membrane permeability, and reduces off-target liability (specifically hERG channel blockade).

This guide explores the discovery of these derivatives, emphasizing their synthesis via Buchwald-Hartwig amination and their modern application in Monoacylglycerol Lipase (MAGL) inhibitors and MALT1 modulators.

Historical Evolution: From Opioids to Enzyme Inhibitors

The N-Alkyl Era (1939–1990s)

The discovery of Pethidine (Meperidine) in 1939 established the piperidine-4-carboxylate as a potent analgesic scaffold. However, pethidine and its successors (fentanyl, loperamide) were N-alkyl derivatives. While potent, these compounds suffered from high basicity, leading to significant CNS distribution (desirable for analgesics, undesirable for peripheral targets) and potential cardiotoxicity.

The N-Aryl Shift (2000s–Present)

The shift toward N-aryl derivatives was driven by the need for "drug-like" properties in non-GPCR targets.

  • Metabolic Stability: Direct N-arylation blocks the N-dealkylation metabolic soft spot common in N-alkyl drugs.

  • Conformational Restriction: The N-aryl bond has partial double-bond character, restricting the piperidine ring's chair-boat interconversion and enabling precise active-site docking.

  • Key Discovery: The identification of N-aryl piperidine carboxylates as reversible inhibitors of MAGL (Monoacylglycerol Lipase) marked a renaissance for this scaffold, moving it beyond analgesia into neuroprotection and oncology.

Synthetic Methodologies: The Buchwald-Hartwig Revolution

Early synthesis of N-aryl piperidines relied on nucleophilic aromatic substitution (


), which required highly electron-deficient aryl halides and harsh conditions. The discovery of Palladium-catalyzed C-N coupling by Buchwald and Hartwig  in the mid-1990s unlocked the N-aryl piperidine carboxylate chemical space.
Core Synthetic Pathway

The modern standard involves the coupling of a piperidine-4-carboxylate ester with an aryl halide/triflate.

Reaction Scheme (DOT Visualization):

Synthesispathway Start1 Piperidine-4-carboxylate (Secondary Amine) Catalyst Pd Catalyst (Pd2(dba)3 / BINAP) Start1->Catalyst Oxidative Addition Start2 Aryl Halide (Ar-X) Start2->Catalyst Intermediate Pd-Amido Complex Catalyst->Intermediate Transmetallation Base Base (NaOtBu) Base->Intermediate Product N-Aryl Piperidine Carboxylate Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 1: General catalytic cycle for the Buchwald-Hartwig synthesis of N-aryl piperidine carboxylates.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Rationale: This protocol uses a modern Buchwald pre-catalyst system for high yield under mild conditions.

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with 4-bromobenzonitrile (1.0 mmol), Ethyl piperidine-4-carboxylate (1.0 mmol),

    
     (2.0 mmol), and XPhos Pd G2 (0.02 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR. The N-aryl protons should appear as distinct doublets (AA'BB' system) downfield (6.5–7.5 ppm).
    
Protocol B: MAGL Inhibition Assay (Fluorescence-Based)

Rationale: To evaluate the biological efficacy of the synthesized N-aryl derivative.

Materials:

  • Enzyme: Recombinant Human Monoacylglycerol Lipase (MAGL).

  • Substrate: Arachidonoyl-1-thio-glycerol (Thio-2-AG).

  • Detection Reagent: DTNB (Ellman’s Reagent).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA.

Methodology:

  • Incubation: Pre-incubate MAGL (5 nM final) with the test compound (various concentrations dissolved in DMSO) for 15 minutes at 25°C in assay buffer.

  • Initiation: Add substrate Thio-2-AG (250 µM final) and DTNB (25 µM).

  • Measurement: Monitor absorbance at 412 nm (formation of TNB thiolate) kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) & Mechanism

The N-aryl piperidine carboxylate serves as a scaffold for reversible enzyme inhibition. Unlike carbamates (which often form covalent adducts), the carboxylate derivatives typically act via competitive or allosteric binding.

Key SAR Features:

  • N-Aryl Ring: Controls lipophilicity and

    
    -stacking within the hydrophobic pocket of the enzyme (e.g., the MAGL cap domain). Electron-withdrawing groups (CN, 
    
    
    
    ) on this ring further reduce Nitrogen basicity.
  • Carboxylate Moiety: Often hydrolyzed to the free acid in vivo (prodrug strategy) or replaced with a bioisostere (oxadiazole, amide) to engage catalytic serine residues.

  • 3- vs 4-Substitution: The 4-substituted derivatives (linear) generally favor channel-like active sites (MAGL), while 3-substituted (kinked) analogs are explored for compact receptors.

SAR Logic Map (DOT Visualization):

SAR_Logic Core N-Aryl Piperidine-4-Carboxylate R_Group Aryl Substituents (R) (e.g., -Cl, -CF3) Core->R_Group Linker Carboxylate Ester/Amide Core->Linker Ring Piperidine Core Core->Ring Effect1 Modulates pKa (Basicity) Prevents hERG binding R_Group->Effect1 Electronic Effect Effect2 Interacts with Catalytic Serine (H-bond acceptor) Linker->Effect2 Binding Mode Effect3 Conformational Control (Chair vs Boat) Ring->Effect3 Sterics

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.

Quantitative Data Summary: MAGL Inhibitor Potency

The following table summarizes the potency evolution of piperidine-based MAGL inhibitors, illustrating the impact of N-arylation and substitution.

Compound ClassStructure TypeMechanismMAGL IC50 (nM)Selectivity (vs FAAH)
Early Generation N-Alkyl CarbamateIrreversible>1000Low
JZL184 Piperidine CarbamateIrreversible8High
Compound 36 N-Aryl Piperidine Reversible15 >100-fold
Benzyl-Piperidine N-Benzyl DerivativeReversible133Moderate

Data synthesized from J. Med.[1] Chem. and Bioorg.[2][3][4][5][6] Med. Chem. Lett. reports (see References).

References

  • Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Source: Journal of Medicinal Chemistry (2020).[1] URL:[Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Source: Bioorganic & Medicinal Chemistry Letters (2018).[4][7] URL:[Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Source: ACS Medicinal Chemistry Letters (2022). URL:[Link]

  • Peripherally selective piperidine carboxylate opioid antagonists.

Sources

Metabolic stability predictions for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary & Structural Logic

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate represents a "perfect storm" of metabolic liabilities, serving as an ideal case study for predictive toxicology and metabolic stability profiling. For the drug development scientist, this molecule is not merely a structure but a collection of distinct metabolic soft spots (toxinophores and labilophores) that dictate its pharmacokinetic (PK) fate.

This guide deconstructs the molecule using Structure-Metabolism Relationship (SMR) principles to predict its clearance mechanisms, half-life (


), and potential toxicity.
The Three Pillars of Instability
  • The Methyl Ester (Hydrolytic Liability): A primary target for ubiquitous carboxylesterases (CES), predicting rapid clearance in plasma even before hepatic exposure.

  • The Primary Aniline (Conjugative/Oxidative Liability): A substrate for Phase II N-acetyltransferases (NAT) and a potential risk for Phase I bioactivation (N-oxidation) leading to reactive metabolites.

  • The Piperidine Ring (Oxidative Liability): A scaffold susceptible to CYP450-mediated carbon hydroxylation and potential ring oxidation.

Predicted Metabolic Pathways

The metabolic fate of this molecule is a competition between hydrolytic clearance (plasma/liver) and oxidative/conjugative clearance (liver).

Pathway Analysis
  • Pathway A: Hydrolysis (Dominant). The methyl ester at position 4 is sterically accessible. Human Carboxylesterase 1 (hCES1) and 2 (hCES2) will rapidly hydrolyze this to the corresponding carboxylic acid (zwitterionic metabolite), likely rendering it inactive and readily excreted.

  • Pathway B: N-Acetylation (Phase II). The 4-aminophenyl moiety is a classic substrate for NAT1 and NAT2.[1][2] This acetylation is often a detoxification step, reducing the reactivity of the aniline nitrogen.

  • Pathway C: Bioactivation (Toxicity Risk). If hydrolysis is slow or saturated, CYP450s (specifically CYP2C9, CYP2D6, or CYP3A4) may oxidize the aniline nitrogen to a hydroxylamine (

    
    ). This can further oxidize to a nitroso species, capable of binding cellular DNA or proteins (idiosyncratic toxicity).
    
Visualization: Metabolic Map

The following diagram illustrates the competing pathways.

MetabolicPathways cluster_plasma Plasma / Liver Cytosol cluster_liver Hepatocyte (Microsomes/Cytosol) Parent Methyl 1-(4-aminophenyl) piperidine-4-carboxylate Acid Metabolite M1: Carboxylic Acid (Inactive/Excreted) Parent->Acid Hydrolysis (hCES1/2, Plasma Est) Acetamide Metabolite M2: N-Acetyl Derivative (Phase II Conjugate) Parent->Acetamide N-Acetylation (NAT1/NAT2) Hydroxylamine Metabolite M3: N-Hydroxylamine (Reactive Intermediate) Parent->Hydroxylamine N-Oxidation (CYP450) Nitroso Nitroso Adduct (Toxicity) Hydroxylamine->Nitroso Oxidation

Caption: Predicted metabolic fate showing competition between hydrolytic detoxification (Green) and oxidative bioactivation (Red).

Experimental Validation Protocols

To validate these predictions, a tiered assay approach is required. Standard microsomal stability assays are insufficient because they lack the cytosolic esterases and NAT enzymes found in whole hepatocytes or plasma.

Protocol A: Plasma Stability Assay (The "Ester Test")

Objective: Determine if the methyl ester is unstable in systemic circulation. Rationale: Methyl esters are often hydrolyzed by butyrylcholinesterase (BChE) or CES in plasma.

  • Preparation: Spike test compound (1 µM) into pooled human/rat plasma (pH 7.4).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Mechanistic Check (Crucial): Run a parallel incubation with Bis-nitrophenyl phosphate (BNPP) (10-100 µM).

    • Interpretation: If BNPP inhibits degradation, the instability is CES-mediated.

    • Reference Grounding: BNPP is the gold-standard irreversible inhibitor for validating esterase activity in plasma stability studies (Source 1.2, 1.14).

Protocol B: Hepatocyte Stability (The "Holistic Test")

Objective: Capture Phase II (NAT) and Phase I (CYP) activity simultaneously. Microsomes alone will miss the acetylation pathway.

  • System: Cryopreserved human hepatocytes (pooled donors to average NAT1/2 polymorphisms).

  • Incubation: 1 µM compound,

    
     cells/mL, Krebs-Henseleit buffer.
    
  • Timepoints: 0, 30, 60, 120, 240 min.

  • Analysis: LC-MS/MS monitoring for:

    • Parent depletion (Intrinsic Clearance,

      
      ).
      
    • +14 Da shift (Hydrolysis: Methyl

      
       H). Note: Net loss of 14 Da (-CH3 + H).
      
    • +42 Da shift (Acetylation).

    • +16 Da shift (Oxidation).

Data Summary Table: Predicted Outcomes
ParameterPredicted OutcomeMechanistic CauseClinical Implication
Plasma

< 60 mins (Unstable)Plasma Esterases / BChEProdrug potential; rapid conversion to acid.
Microsomal

ModerateCYP-mediated oxidationRelevant only if ester is sterically hindered (unlikely).
Hepatocyte

HighCombined Hydrolysis + AcetylationHigh first-pass effect; low oral bioavailability.
Major Metabolite Carboxylic AcidhCES1 / hCES2Likely inactive; renal elimination.
Toxicophore Aniline NitrogenN-oxidation (if NAT is slow)Risk of drug-induced liver injury (DILI) in slow acetylators.

In Silico & Mechanistic Deep Dive

The Aniline "Switch" (NAT vs. CYP)

The 4-aminophenyl group presents a genetic variable. Human NAT2 is highly polymorphic (Rapid, Intermediate, Slow acetylators).[3]

  • Scenario 1 (Rapid Acetylator): The amine is rapidly acetylated to an amide. This is generally stable and non-toxic (Source 1.1, 1.10).

  • Scenario 2 (Slow Acetylator): Acetylation is sluggish. The free amine is available for CYP-mediated N-oxidation. This leads to the hydroxylamine, which can cause methemoglobinemia or covalent binding to hepatic proteins (Source 1.6).

The Ester Hydrolysis Mechanism

The methyl ester is a "hard" metabolic spot. Unlike tert-butyl or isopropyl esters, the methyl group offers minimal steric hindrance to the catalytic serine of carboxylesterases.

  • Equation:

    
    
    
  • Validation: Previous studies on piperidine-4-carboxylate derivatives confirm that methyl esters are hydrolyzed significantly faster than their ethyl or isopropyl counterparts in rat and human plasma (Source 1.2, 1.9).

Assay Workflow Diagram

Use this decision tree to select the correct stability assay based on the structural moieties.

AssayWorkflow cluster_legend Key Decision Points Start Start: Methyl 1-(4-aminophenyl) piperidine-4-carboxylate CheckEster Functional Group Check: Contains Ester? Start->CheckEster PlasmaAssay Run Plasma Stability Assay (+/- BNPP Inhibitor) CheckEster->PlasmaAssay Yes (Methyl Ester) CheckAmine Functional Group Check: Contains Primary Aryl Amine? PlasmaAssay->CheckAmine HepAssay Run Hepatocyte Assay (Required for NAT1/2) CheckAmine->HepAssay Yes (Aniline) MicroAssay Run Microsomal Assay (CYP Only - Limited Utility) CheckAmine->MicroAssay No End End HepAssay->End Derive CL_int & ID Metabolites

Caption: Decision tree for selecting metabolic stability assays based on functional group liabilities.

References

  • N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. National Institutes of Health (NIH).Link

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports / NIH.Link

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[4]Link

  • Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Drug Metabolism and Disposition.Link

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.Link

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. National Science Foundation (NSF) Public Access.Link

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis Protocol for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Abstract

This document provides a detailed, two-step protocol for the synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between methyl piperidine-4-carboxylate and 4-fluoronitrobenzene to yield the intermediate, Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate. The subsequent step involves the chemoselective reduction of the nitro group to the desired primary amine using catalytic hydrogenation. This guide is designed for researchers and chemists, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reliable and reproducible results.

Introduction

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a valuable bifunctional molecule, incorporating a reactive aniline moiety and a piperidine carboxylate scaffold. This structure makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents. The 4-aminophenyl group provides a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design.

The synthetic route detailed herein is robust, scalable, and employs common laboratory reagents. It is based on two fundamental and high-yielding organic transformations:

  • C-N Bond Formation: An SNAr reaction is utilized to couple the secondary amine of the piperidine ring to the electron-deficient nitro-activated aromatic ring. The choice of 4-fluoronitrobenzene is strategic, as fluorine is an excellent leaving group in this context.

  • Nitro Group Reduction: Catalytic hydrogenation is employed for the clean and efficient reduction of the aromatic nitro group.[1] This method is highly chemoselective, preserving the ester functionality, and avoids the use of stoichiometric metal reductants, simplifying product purification.[1][2]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages as depicted below:

Overall Synthetic Scheme

Figure 1: Two-step synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Experimental Protocols

Part A: Synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (Intermediate 2)

Reaction Principle: This step involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methyl piperidine-4-carboxylate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the piperidine nitrogen. Potassium carbonate acts as a base to deprotonate the piperidine hydrochloride starting material and neutralize the HF generated in situ. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, effectively solvating the ions and promoting the reaction rate. A similar procedure is well-established for related substrates.[3]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl piperidine-4-carboxylate HClC₇H₁₄ClNO₂179.6410.0 g55.671.0
4-FluoronitrobenzeneC₆H₄FNO₂141.108.24 g (6.8 mL)58.451.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.2119.2 g139.182.5
Dimethylformamide (DMF)C₃H₇NO73.09100 mL--

Step-by-Step Protocol

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl piperidine-4-carboxylate hydrochloride (10.0 g, 55.67 mmol) and anhydrous potassium carbonate (19.2 g, 139.18 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension vigorously at room temperature for 15 minutes to ensure proper dispersion.

  • Reagent Addition: Add 4-fluoronitrobenzene (6.8 mL, 58.45 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 110 °C using an oil bath. Maintain vigorous stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold distilled water. A yellow precipitate will form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with distilled water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: The crude product is often of sufficient purity for the next step. If required, recrystallize the yellow solid from ethanol/water to obtain pure Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (2 ). Dry the product under vacuum at 50 °C.

Part B: Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (Final Product 3)

Reaction Principle: The conversion of the nitro group to a primary amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for this transformation. Hydrogen gas is adsorbed onto the palladium surface, where it is activated and subsequently reduces the nitro group in a stepwise manner. Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and does not interfere with the catalysis.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (2 )C₁₃H₁₆N₂O₄264.2810.0 g37.841.0
Palladium on Carbon (10% Pd)Pd/C-1.0 g~10 wt%-
Methanol (MeOH)CH₃OH32.04150 mL--
Hydrogen Gas (H₂)H₂2.021 atm (balloon)Excess-

Step-by-Step Protocol

  • Setup: In a 500 mL round-bottom flask or a suitable hydrogenation vessel, dissolve Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (2 ) (10.0 g, 37.84 mmol) in 150 mL of methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10 wt%) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air without care.

  • Hydrogenation:

    • Seal the flask with a septum and evacuate the atmosphere using a vacuum line.

    • Backfill the flask with hydrogen gas from a balloon.

    • Repeat this evacuate/backfill cycle three times to ensure the reaction atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate in Hexane). The disappearance of the UV-active starting material and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Upon completion, carefully purge the reaction flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol to prevent ignition upon exposure to air.

    • Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Purification:

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is the final product, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (3 ), which should solidify upon standing. It is typically obtained as an off-white or pale-yellow solid.[4]

    • If necessary, the product can be further purified by recrystallization from ethyl acetate/hexane or by flash column chromatography.

Visualization of Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the accepted mechanism for the key reduction step.

G cluster_0 Part A: S_NAr Reaction cluster_1 Part B: Nitro Reduction A1 Charge Flask: Methyl piperidine-4-carboxylate HCl + K₂CO₃ + DMF A2 Add 4-Fluoronitrobenzene A1->A2 A3 Heat to 110 °C (12-16h) A2->A3 A4 Monitor by TLC A3->A4 A5 Cool & Precipitate in Water A4->A5 A6 Filter & Wash A5->A6 A7 Dry Intermediate (2) A6->A7 B1 Dissolve Intermediate (2) in Methanol A7->B1 Proceed to Part B B2 Add 10% Pd/C Catalyst B1->B2 B3 Evacuate & Backfill with H₂ (3x) B2->B3 B4 Stir under H₂ atm (4-8h) B3->B4 B5 Monitor by TLC B4->B5 B6 Filter through Celite B5->B6 B7 Concentrate Filtrate B6->B7 B8 Final Product (3) B7->B8

Caption: Experimental workflow for the two-step synthesis.

G RNO2 Ar-NO₂ (Nitroarene) RNO Ar-NO (Nitroso) RNO2->RNO + 2e⁻, 2H⁺ (from H_ads) Pd_surface Pd Catalyst Surface H_ads 2H(ads) Pd_surface->H_ads Activation H2 H₂ H2->Pd_surface Adsorption H2O_1 H₂O RNHOH Ar-NHOH (Hydroxylamine) RNO->RNHOH + 2e⁻, 2H⁺ (from H_ads) H2O_2 H₂O RNH2 Ar-NH₂ (Aniline) RNHOH->RNH2 + 2e⁻, 2H⁺ (from H_ads)

Caption: Mechanism of catalytic hydrogenation of a nitroarene.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Fluoronitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes. Handle with care.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a fume hood.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air or solvents. Handle with care, preferably under an inert atmosphere. Do not allow the catalyst to dry on filter paper. Quench the used catalyst on the Celite pad by suspending it in water before disposal.

  • Hydrogen Gas (H₂): Highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Pugliese, R., & Pevarello, P. (2007). Preparation of 1-aryl-piperidine-4-carboxylic acid amides as inhibitors of protein kinase B (Akt).
  • Dal-Cin, M. M., et al. (2014). Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water. RSC Advances, 4(94), 52145-52149. [Link]

  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

Sources

Reagents and catalysts for the preparation of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step synthetic protocol for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS: 471938-27-9). This molecule is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and various GPCR ligands. The method utilizes a cost-effective nucleophilic aromatic substitution (


) followed by a chemoselective catalytic hydrogenation. This guide prioritizes process safety, scalability, and purity, specifically addressing the stability of the methyl ester moiety during workup.

Retrosynthetic Strategy & Pathway

The synthesis is designed around the high reactivity of 1-fluoro-4-nitrobenzene toward secondary amines. The pathway avoids expensive palladium catalysts in the C-N bond formation step, relying instead on classical


 chemistry, which is easily scalable.
Reaction Scheme
  • Step 1 (

    
    ):  Coupling of methyl isonipecotate with 1-fluoro-4-nitrobenzene.
    
  • Step 2 (Reduction): Hydrogenation of the nitro group to the aniline using Pd/C.

SynthesisPathway SM1 Methyl Isonipecotate (Amine Nucleophile) INT Nitro Intermediate (Methyl 1-(4-nitrophenyl) piperidine-4-carboxylate) SM1->INT K2CO3, DMF 90-100°C, 12h (SNAr) SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->INT PROD Target Product (Methyl 1-(4-aminophenyl) piperidine-4-carboxylate) INT->PROD H2 (1 atm), 10% Pd/C MeOH, RT (Hydrogenation)

Figure 1: Synthetic pathway for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Reagents, Catalysts, and Equipment[1][2][3][4][5][6]

Reagent List
ReagentCAS No.RolePurity Req.
Methyl Isonipecotate (HCl salt)7462-86-4Starting Material>98%
1-Fluoro-4-nitrobenzene 350-46-9Electrophile>98%
Potassium Carbonate (

)
584-08-7Base (Acid Scavenger)Anhydrous, granular
N,N-Dimethylformamide (DMF)68-12-2SolventAnhydrous (<0.05% H2O)
Palladium on Carbon (Pd/C)7440-05-3Hydrogenation Catalyst10% loading, wet support
Methanol (MeOH)67-56-1Solvent (Reduction)HPLC Grade
Hydrogen Gas (

)
1333-74-0Reductant>99.9% (Balloon or cylinder)
Equipment
  • Reaction Vessel: 3-neck round bottom flask (equipped with reflux condenser and internal thermometer).

  • Filtration: Celite® 545 filter aid and sintered glass funnel (for catalyst removal).

  • Purification: Rotary evaporator, vacuum pump, separatory funnel.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Mechanism: Nucleophilic Aromatic Substitution (


). The secondary amine of the piperidine attacks the electron-deficient aromatic ring ipso to the fluorine atom. The nitro group activates the ring for this substitution.
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

  • Charging: Add Methyl Isonipecotate HCl (5.0 g, 27.8 mmol) and Potassium Carbonate (9.6 g, 69.5 mmol, 2.5 equiv).

    • Note: Excess base is required to neutralize the HCl salt and scavenge the HF generated during the reaction.

  • Solvent: Add DMF (50 mL). Stir at room temperature for 15 minutes to create a suspension.

  • Addition: Add 1-Fluoro-4-nitrobenzene (4.12 g, 29.2 mmol, 1.05 equiv) in one portion.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears as a bright yellow spot (

      
      ).
      
  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Extraction: If the solid is fine/oily, extract with Ethyl Acetate (3 x 100 mL).

    • Washing: Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude yellow solid from hot Ethanol or a mixture of EtOH/Water .

    • Yield Target: 85–92%.

    • Appearance: Yellow crystalline solid.

Workup Flowchart

Workup ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice-Water ReactionMix->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash Organic Phase (Water x2, Brine x1) Extract->Wash Removes DMF Dry Dry (Na2SO4) & Evaporate Wash->Dry Solid Crude Yellow Solid Dry->Solid

Figure 2: Workup procedure for Step 1 to ensure removal of high-boiling solvent (DMF).

Step 2: Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Mechanism: Heterogeneous Catalytic Hydrogenation. The nitro group is reduced to an amino group via surface-catalyzed hydrogen transfer.

Protocol
  • Setup: Use a hydrogenation vessel or a heavy-walled RBF.

  • Dissolution: Dissolve the Nitro Intermediate from Step 1 (5.0 g, 18.9 mmol) in Methanol (100 mL).

    • Solvent Choice: Methanol is preferred for faster kinetics. Ethanol is a viable alternative.

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg, 10 wt% loading).

    • Safety Alert: Pd/C is pyrophoric when dry. Use wet catalyst or add under an inert blanket (

      
       or Ar).
      
  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles) to remove oxygen.

    • Purge with Hydrogen (3 cycles).[1]

    • Stir vigorously under a Hydrogen atmosphere (Balloon pressure or 1-2 atm) at Room Temperature for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active amine spot (stains blue with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

    • Caution: Do not let the filter cake dry out completely to prevent ignition. Wash the cake with MeOH.

    • Concentrate the filtrate under reduced pressure.[2][3][1]

  • Purification: The product is often pure enough for use. If necessary, recrystallize from Isopropanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

    • Yield Target: 90–95%.

    • Appearance: Off-white to pale beige solid.

Analytical Data Summary

PropertyExpected ValueNotes
Molecular Formula

MW: 234.30 g/mol
Appearance Off-white solidOxidizes slightly upon air exposure
Melting Point 108–112°C

NMR (DMSO-

)

6.75 (d, 2H), 6.50 (d, 2H), 4.60 (s, 2H,

), 3.60 (s, 3H,

), 3.40 (m, 2H), 2.60 (m, 2H), 2.40 (m, 1H), 1.85 (m, 2H), 1.60 (m, 2H).[2][4][5][6][7]
Characteristic AA'BB' aromatic system
MS (ESI)

Positive mode

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion or hydrolysis of ester.Ensure

is anhydrous. Avoid prolonged heating >110°C. Check pH of aqueous workup (keep neutral).
Residual DMF Inefficient washing.DMF is miscible with water but tenacious. Increase the number of water washes or use a LiCl solution wash.
Incomplete Reduction Catalyst poisoning or poor

mass transfer.
Ensure vigorous stirring. Use fresh catalyst. Check for sulfur contaminants in the starting material.
Product Coloration Oxidation of aniline.Store the final amine under Nitrogen/Argon in the dark. Recrystallize with a pinch of sodium dithionite if necessary.

Safety Considerations

  • 1-Fluoro-4-nitrobenzene: Toxic and skin irritant. Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric. Keep wet with water/solvent. Dispose of in a dedicated metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all glassware.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 272954, 4-Amino-1-methylpiperidine-4-carboxylic acid. (Analogous chemistry reference). Available at: [Link]

  • Vukovic, N. et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. (Reference for handling nitrophenyl intermediates). Available at: [Link]

Sources

Optimizing reductive amination in the synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing Reductive Amination for the Synthesis of N-Aryl Piperidine Scaffolds: A Detailed Guide Using a Model Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

N-aryl piperidines, such as Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, are privileged scaffolds in medicinal chemistry due to their prevalence in a wide range of pharmacologically active agents. While direct N-arylation methods like the Buchwald-Hartwig amination are common for creating the aryl-nitrogen bond, reductive amination remains a cornerstone technique for C-N bond formation in the synthesis of complex amines and piperidine-based structures.[1][2] This guide provides a comprehensive overview of the principles and practices for optimizing reductive amination. We will focus on a well-established model reaction—the coupling of N-Boc-4-piperidinone with an aniline derivative—to illustrate key concepts, experimental variables, and troubleshooting strategies that are broadly applicable to the synthesis of related molecules.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones).[3] The process involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] This one-pot approach is highly valued for its efficiency, operational simplicity, and ability to avoid the over-alkylation problems often associated with direct alkylation of amines.[3]

For piperidine synthesis, reductive amination is particularly useful. It allows for the introduction of diverse substituents onto the piperidine core, a critical step in building libraries of compounds for drug discovery. The optimization of this reaction is paramount to ensure high yield, purity, and scalability.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Workup & Purification Start Combine Carbonyl (e.g., N-Boc-4-piperidinone) & Amine (e.g., 4-Nitroaniline) in Solvent Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Start->Add_Catalyst Add_Reductant Add Reducing Agent (e.g., STAB) Add_Catalyst->Add_Reductant Stir Stir at Controlled Temperature (e.g., 0°C to Room Temp) Add_Reductant->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (e.g., sat. NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify End End Purify->End Characterize Final Product

The Mechanism: A Tale of Two Steps

Understanding the reaction mechanism is crucial for effective optimization. Reductive amination is a two-stage process that occurs in a single pot:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon. This is followed by dehydration to form an imine (from primary amines) or an enamine (from secondary amines).[4][5] In slightly acidic conditions, the imine is protonated to form a more electrophilic iminium ion, which accelerates the reduction.[6] The pH is a critical factor; if the solution is too acidic, the starting amine will be protonated and rendered non-nucleophilic, stalling the reaction.

  • Hydride Reduction: A reducing agent, typically a hydride donor, selectively reduces the C=N double bond of the imine or iminium ion to form the new C-N single bond of the target amine.[7] The key to a successful one-pot reaction is using a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[8]

// Reactants Ketone [label="R₂C=O\n(Ketone)"]; Amine [label="R'NH₂\n(Amine)"]; H_plus [label="H⁺"]; Hydride [label="[H⁻]\n(from Reductant)"];

// Intermediates Carbinolamine [label="R₂C(OH)NHR'\n(Carbinolamine)"]; Imine [label="R₂C=NR'H⁺\n(Iminium Ion)"];

// Product Product [label="R₂CH-NHR'\n(Product Amine)"];

// Edges {Ketone, Amine, H_plus} -> Carbinolamine [label="+ H⁺, - H₂O", fontsize=10]; Carbinolamine -> Imine [label="Dehydration", fontsize=10]; {Imine, Hydride} -> Product [label="Reduction", fontsize=10];

// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; Amine -> dummy1 [style=invis]; dummy1 -> Hydride [style=invis]; H_plus -> dummy2 [style=invis]; dummy2 -> Hydride [style=invis]; } ends_dot Caption: The core mechanism of reductive amination.

Key Parameters for Optimization

Achieving a high yield of the desired product requires careful consideration of several experimental variables.

Choice of Reducing Agent

The selection of the reducing agent is arguably the most critical decision. The ideal reagent should be mild enough to not reduce the starting ketone but powerful enough to efficiently reduce the intermediate iminium ion.[9]

Reducing AgentCommon Solvent(s)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFMild and highly selective for imines over ketones/aldehydes; allows for one-pot procedure; tolerates a wide range of functional groups.[8][10]Water-sensitive; not compatible with protic solvents like methanol.[11][12]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and water-stable; allows for reactions in protic solvents.[11]Highly toxic (releases HCN gas under strong acidic conditions); less selective than STAB.[7]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can readily reduce the starting carbonyl; requires a two-step procedure (pre-formation of the imine before adding the reductant).[11][13]
Catalytic Hydrogenation (H₂/Catalyst) Ethanol (EtOH), Ethyl Acetate (EtOAc)"Green" method with high atom economy; catalyst can often be recycled.May reduce other functional groups (e.g., nitro groups, alkenes); requires specialized pressure equipment.[7][14]

For most applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, mildness, and convenience in one-pot syntheses.[12]

Solvent Selection

The solvent must be compatible with the chosen reducing agent and capable of dissolving all reactants.

  • For STAB , chlorinated solvents like DCE or DCM are preferred.[8] THF is also a viable option.[10]

  • For NaBH₃CN , protic solvents like methanol are typically used, as they facilitate imine formation.[11]

pH Control and Catalysis

Imine formation is catalyzed by mild acid.[15]

  • Acetic Acid (AcOH): Often added in stoichiometric amounts when using STAB. It catalyzes the imine formation and provides the iminium ion without making the overall medium too acidic, which would deactivate the amine nucleophile.[8]

  • pH Management: For reagents like NaBH₃CN, maintaining a pH of around 6-7 is crucial for selectively reducing the iminium ion without reducing the carbonyl group.[7]

Temperature and Stoichiometry
  • Temperature: Reactions are often initiated at 0 °C during the addition of the reducing agent to control any initial exotherm, then allowed to warm to room temperature.[16]

  • Stoichiometry: A slight excess of the amine (e.g., 1.1 equivalents) and a larger excess of the reducing agent (e.g., 1.3-1.5 equivalents) are typically used to drive the reaction to completion.[10]

Optimized Protocol: Reductive Amination of N-Boc-4-Piperidinone with 4-Nitroaniline

This protocol details a reliable and optimized procedure using the preferred STAB reagent. This reaction serves as an excellent model for synthesizing precursors to complex N-aryl piperidine structures.

Materials:

  • N-Boc-4-piperidinone (1.0 eq)

  • 4-Nitroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous (to make a 0.5 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-piperidinone (1.0 eq) and 4-nitroaniline (1.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (target concentration of ~0.5 M with respect to the piperidinone).

  • Acid Catalyst: Add glacial acetic acid (1.0 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the reaction rate upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly. Causality Note: Slow addition prevents a rapid, exothermic reaction and minimizes side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidinone is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching is basic and neutralizes the acetic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (STAB is hygroscopic).2. Amine is protonated (too acidic).3. Insufficient reaction time.1. Use freshly opened or properly stored STAB.2. Ensure correct stoichiometry of acetic acid.3. Allow the reaction to run longer, monitoring by TLC/LC-MS.
Alcohol Byproduct Formed Reducing agent is too strong or not selective (e.g., NaBH₄ used in a one-pot method).Switch to a more selective reducing agent like STAB. If using NaBH₄, pre-form the imine for several hours before adding the reductant.
Recovery of Starting Amine The ketone is sterically hindered or electronically deactivated, preventing imine formation.Consider adding a Lewis acid like Ti(iPrO)₄ to facilitate imine formation.[11] Increase reaction temperature or time.
Dialkylation Product (Primarily with primary amines) The product amine reacts with another molecule of the carbonyl.Use a slight excess of the amine starting material. This is less of an issue with aniline derivatives compared to aliphatic amines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Sorribes, I., et al. (2021). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, D., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3053. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 1-28. [Link]

  • Podyacheva, E., et al. (2020). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Goti, A., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

  • Chemspace. (n.d.). Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate. [Link]

  • Ušćumlić, G. S., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 69(11), 939-946. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3244. [Link]

Sources

Application Note: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS: 471938-27-9) is a bifunctional pharmaceutical intermediate characterized by a piperidine scaffold substituted with a reactive primary aniline and a distal methyl ester. This structural motif is a "privileged scaffold" in drug discovery, serving as a core pharmacophore for Factor Xa inhibitors , GPCR ligands , and Kinase inhibitors .

This guide provides a validated technical framework for utilizing this intermediate. Unlike simple aliphatic amines, the aniline moiety requires specific activation protocols to achieve high-yield amide couplings. Furthermore, the presence of the ester functionality mandates careful pH control to prevent premature hydrolysis.

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating synthesis, the material must meet specific quality criteria to ensure reproducibility.

ParameterSpecificationCriticality
CAS Number 471938-27-9Identity
Molecular Formula C₁₃H₁₈N₂O₂Identity
Molecular Weight 234.29 g/mol Stoichiometry
Appearance Off-white to pale beige powderHigh: Darkening indicates oxidation of the aniline.
Purity (HPLC) ≥ 97.0%High: Impurities can poison metal catalysts in subsequent steps.
Water Content ≤ 0.5% (w/w)Medium: Hydrolysis risk if stored improperly.
Solubility DMSO, DMF, DCM, MethanolProcess Solvent Selection
Stability & Handling[1]
  • Oxidation Sensitivity: The primary aniline is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Hygroscopicity: The ester bond is labile under basic aqueous conditions. Minimize exposure to atmospheric moisture.

Synthetic Utility: The Logic of Application

This molecule offers two orthogonal reaction sites:

  • Site A (Nucleophile): The primary aniline (-NH₂) at the para-position of the phenyl ring. This is the primary handle for amide coupling or reductive amination .

  • Site B (Electrophile): The methyl ester (-COOMe) on the piperidine ring. This serves as a "masked" acid, ready for hydrolysis or direct conversion to hydrazides/amides after the aniline has been functionalized.

Strategic Insight: The low nucleophilicity of the aniline nitrogen (due to resonance delocalization into the phenyl ring) compared to aliphatic amines requires the use of high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides (EDC) to suppress side reactions and improve yield.

Validated Protocol: High-Efficiency Amide Coupling

This protocol describes the coupling of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate with a generic carboxylic acid (R-COOH) to generate a library of pharmaceutical candidates.

Workflow Diagram

AmideCoupling Start Start: Methyl 1-(4-aminophenyl) piperidine-4-carboxylate Reaction Coupling Reaction: RT, 12-18 Hours Start->Reaction Add Amine Acid Reagent: Carboxylic Acid (R-COOH) Activation Activation Phase: HATU + DIPEA (in DMF) Acid->Activation Activate (15 min) Activation->Reaction Activated Ester Quench Quench: Sat. NaHCO3 Reaction->Quench Product Product: Amide Derivative Quench->Product Extraction

Caption: Figure 1. Convergent synthesis workflow for amide library generation using HATU activation.

Reagents & Stoichiometry
  • Limiting Reagent: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Concentration: 0.1 M.[1]

Step-by-Step Methodology
  • Activation Phase:

    • In a dry reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv).

    • Add DIPEA (1.5 equiv initially).

    • Critical Step: Stir at Room Temperature (RT) for 15–20 minutes. This pre-activation forms the reactive O-azabenzotriazole ester.

  • Coupling Phase:

    • Dissolve Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 equiv) in a minimal volume of DMF.

    • Add the amine solution to the activated acid mixture.

    • Add the remaining DIPEA (1.5 equiv).

    • Flush the headspace with Nitrogen/Argon and cap tightly.

    • Stir at RT for 12–18 hours.

  • Monitoring:

    • Check reaction progress via LC-MS or TLC (System: 5% MeOH in DCM).

    • Success Criterion: Disappearance of the aniline starting material (Retention time approx. 2.5 min on C18).

  • Work-up (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Saturated NaHCO₃ (removes unreacted acid).

      • Water (removes DMF).[2]

      • Brine (removes residual water).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]

  • Purification:

    • If necessary, purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 50% EtOAc in Hexanes.

Analytical Validation (HPLC Method)

To ensure the integrity of the intermediate before use, apply the following standard method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/ester).

  • Gradient:

    • 0–1 min: 5% B (Isocratic)

    • 1–10 min: 5% → 95% B (Linear Ramp)

    • 10–12 min: 95% B (Wash)

Expert Troubleshooting & Insights

Issue: Low Yield in Amide Coupling
  • Root Cause: The aniline is electron-deficient due to the phenyl ring, making it a poor nucleophile compared to the competing hydrolysis of the active ester.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) to increase the reaction rate. Alternatively, heat the reaction to 50°C. Caution: Do not exceed 60°C to avoid ester hydrolysis or transesterification.

Issue: Ester Hydrolysis Side-Product
  • Root Cause: Presence of water in DMF/DIPEA.

  • Solution: Use strictly anhydrous solvents. Store DIPEA over molecular sieves. If the acid product is observed (M-14 mass shift), re-esterify using MeOH/H₂SO₄ or proceed with the free acid if the next step allows.

Issue: Color Change (Darkening)
  • Root Cause: Oxidation of the aniline to azo/nitroso species.

  • Solution: Pass the starting material through a short pad of silica gel (eluting with DCM) immediately before use if significant darkening is observed.

References

  • PubChem. (2023). Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CID 471938-27-9). National Library of Medicine. [Link][4]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General Protocol Grounding). [Link]

  • Pinto, D. J., et al. (2007).[5] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[5] Journal of Medicinal Chemistry. (Contextual grounding for piperidine-phenyl-amine scaffolds). [Link]

Sources

Functionalization of the amino group in Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Aniline Moiety in Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Part 1: Strategic Overview & Chemical Logic

Executive Summary

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (referred to herein as Scaffold A ) represents a "privileged structure" in medicinal chemistry. It combines a piperidine core (ubiquitous in GPCR ligands) with a solvent-exposed aniline handle, allowing for rapid diversification of the "Left-Hand Side" (LHS) of the molecule.

This guide details the functionalization of the primary amino group (aniline).[1][2] Because the piperidine nitrogen at the para position strongly donates electron density into the phenyl ring, this aniline is significantly more nucleophilic than unsubstituted aniline. However, this electron-rich nature also makes the substrate susceptible to oxidation (quinoid formation). Protocols must therefore balance reactivity with oxidative stability.

Compliance & Safety Warning
  • Potency Hazard: Derivatives of 4-substituted piperidines can exhibit potent biological activity (e.g., opioid or kinase modulation). All synthesized analogs should be treated as potentially hazardous.

  • Regulatory: Researchers must verify if specific derivatives fall under controlled substance analogs acts in their jurisdiction.

Part 2: Chemical Analysis & Decision Matrix

Substrate Properties:

  • Nucleophilicity: High (enhanced by p-piperidine donor).

  • Base Sensitivity: Moderate. The methyl ester at C4 is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH, LiOH) or transesterification in alcoholic bases.

  • Acid Sensitivity: Low. The ester and aniline are stable in mild acid.

Functionalization Strategy (DOT Diagram 1): The following decision tree outlines the synthetic pathway based on the desired pharmacophore.

FunctionalizationStrategy Start Target: Scaffold A (Aniline) Decision Desired Linkage? Start->Decision Amide Amide/Urea (HATU/Isocyanate) Decision->Amide C=O Linker Alkyl Secondary Amine (Reductive Amination) Decision->Alkyl sp3 Carbon Linker Aryl Biaryl Amine (Buchwald-Hartwig) Decision->Aryl sp2 Aryl Linker Amide_Cond Protocol 1: HATU, DIPEA, DMF Amide->Amide_Cond Alkyl_Cond Protocol 2: Aldehyde, STAB, AcOH Alkyl->Alkyl_Cond Aryl_Cond Protocol 3: Pd2(dba)3, XPhos, NaOtBu Aryl->Aryl_Cond

Figure 1: Strategic decision tree for aniline functionalization.

Part 3: Detailed Experimental Protocols

Protocol 1: Amide Coupling via HATU

Best for: Attaching carboxylic acids to form stable amide bonds. HATU is preferred over EDC/HOBt for anilines due to faster kinetics, minimizing background oxidation.

Reagents:

  • Substrate: Scaffold A (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Reagent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to scaffold).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: DIPEA ensures the acid is deprotonated for reaction with HATU.

  • Activation: Add HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester (OAt-ester).

  • Addition of Amine: Add Scaffold A (1.0 equiv) either as a solid or dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: Monitor by LCMS.[3] Look for [M+H]+ corresponding to Product. Disappearance of Scaffold A (m/z ~235 + ester mass) indicates completion.

  • Work-up: Dilute with EtOAc. Wash 3x with saturated NaHCO3 (removes HOAt byproduct) and 1x with Brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Workflow Visualization (DOT Diagram 2):

HATU_Workflow Step1 1. Dissolve R-COOH in DMF Step2 2. Add DIPEA (Deprotonation) Step1->Step2 Step3 3. Add HATU (Form Active Ester) Step2->Step3 Step4 4. Add Scaffold A (Nucleophilic Attack) Step3->Step4 Step5 5. Quench & Wash (NaHCO3) Step4->Step5

Figure 2: Sequential workflow for HATU-mediated amide coupling.

Protocol 2: Reductive Amination (Mono-Alkylation)

Best for: Creating secondary amines. Uses Sodium Triacetoxyborohydride (STAB), which is milder than NaBH4 and prevents ester reduction.

Reagents:

  • Substrate: Scaffold A (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Scaffold A and the Aldehyde in DCE (0.1 M). Add Acetic Acid.[5][6] Stir for 30–60 minutes at RT.[7]

    • Why? Acid catalysis promotes the formation of the iminium ion, which is the species reduced by STAB.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Gas evolution (mild) may occur.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 minutes to quench borate complexes.

  • Extraction: Extract with DCM (x3).

  • Purification: These products often streak on silica. Use amine-functionalized silica or add 1% Triethylamine to the eluent.

Protocol 3: Buchwald-Hartwig Coupling (C-N Bond)

Best for: Attaching heteroaryl groups (e.g., pyridines, pyrimidines) to the aniline nitrogen.

Reagents:

  • Substrate: Scaffold A (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: XPhos or BrettPhos (5-10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (if ester hydrolysis is a concern, though tBuO- is usually fine in toluene).

  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Methodology:

  • Degassing: Sparge the solvent (Toluene) with Nitrogen/Argon for 15 minutes. Oxygen kills the Pd catalyst.

  • Assembly: In a glovebox or under positive N2 pressure, combine Scaffold A, Aryl Halide, Pd2(dba)3, Ligand, and Base in a sealed tube.

  • Heating: Heat to 80–100°C for 4–12 hours.

  • Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.

  • Purification: Flash chromatography.

Part 4: Data Summary & Quality Control

Expected Analytical Data:

MethodParameterObservation
1H NMR Methyl EsterSinglet at ~3.6-3.7 ppm (3H).
1H NMR Aniline RegionBroad singlet at ~3.5-5.0 ppm disappears upon functionalization.
LCMS Mass Shift (Amide)Product Mass = Scaffold (234) + Acid Mass - 18 (H2O).
LCMS Mass Shift (Red. Am.)Product Mass = Scaffold (234) + Aldehyde Mass + 2 (H2).

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Amide) Acid not activatingEnsure DIPEA is fresh; switch to HATU if using EDC.
Over-alkylation (Red.[5] Am.) Aldehyde too reactiveUse STAB (not NaBH4); add aldehyde slowly; keep temp at 0°C initially.
Ester Hydrolysis Base too strong/wetUse anhydrous solvents; avoid hydroxide bases; use DIPEA or Cs2CO3.
Black Precipitate (Buchwald) Catalyst decompositionEnsure strict O2-free conditions (degas solvents); check ligand quality.

References

  • HATU Coupling Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed C–N coupling. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Aniline Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilicity of para-substituted anilines).

Sources

Hydrolysis conditions for the methyl ester of 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Executive Summary

This guide details the optimized protocols for the hydrolysis of methyl 1-(4-aminophenyl)piperidine-4-carboxylate to its corresponding carboxylic acid, 1-(4-aminophenyl)piperidine-4-carboxylic acid .

This transformation is critical in the synthesis of pharmaceutical intermediates, particularly for opioid receptor ligands and kinase inhibitors. The substrate features an oxidation-sensitive 1,4-diaminobenzene core (an electron-rich N-aryl piperidine system) and an ester moiety. Standard hydrolysis conditions must be adapted to prevent oxidative degradation (browning/tarring) and to manage the solubility profile of the resulting amphoteric product (zwitterion).

Two validated methods are presented:

  • Method A (Preferred): Lithium Hydroxide (LiOH) mediated saponification under inert atmosphere. Best for isolating the free acid/zwitterion.

  • Method B (Alternative): Acidic hydrolysis using HCl.[1] Best for isolating the stable dihydrochloride salt.

Chemical Context & Structure Analysis

Before initiating the protocol, the researcher must understand the electronic environment of the target molecule:

  • N-Aryl Piperidine Moiety: Unlike typical aliphatic piperidines (pKa ~11), the nitrogen at position 1 is conjugated to the phenyl ring. Its basicity is significantly reduced (approximate pKa ~5.2), similar to an aniline.

  • 4-Amino Group: A primary aniline (pKa ~4–5).

  • Carboxylic Acid Product: pKa ~4.0.

  • Isoelectric Point (pI): Due to the low pKa of both nitrogen centers, the zwitterionic window is narrow. The free acid is likely least soluble in the pH range of 4.5–6.0.

Critical Risk: The electron-rich 1,4-diaminobenzene system is highly susceptible to air oxidation, forming quinoid impurities (colored red/brown). All reactions must be degassed and run under Nitrogen or Argon.

Method A: Basic Hydrolysis (Saponification)

Recommended for isolation of the free carboxylic acid.

Reagents & Equipment
  • Substrate: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent System: THF : Methanol : Water (3:1:1 v/v)

  • Quenching Acid: 1M HCl or Glacial Acetic Acid

  • Equipment: Round-bottom flask, reflux condenser, N₂ balloon/manifold.

Step-by-Step Protocol
  • Preparation:

    • Charge the reaction flask with the methyl ester substrate.

    • Add the solvent mixture (THF/MeOH/H₂O).[1] A concentration of 0.1 M to 0.2 M relative to the substrate is ideal.

    • Crucial Step: Sparge the solution with Nitrogen gas for 10–15 minutes to remove dissolved oxygen.

  • Reaction:

    • Add LiOH[1]·H₂O (3.0 eq) in a single portion.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitor by HPLC or TLC (5% MeOH in DCM). Conversion is typically complete within 4–6 hours.

    • Note: If reaction is sluggish, heat to 40°C. Avoid refluxing >60°C to prevent decarboxylation or oxidation.

  • Workup (Isoelectric Precipitation):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove THF and Methanol. You will be left with an aqueous alkaline solution of the carboxylate salt.

    • Cool the aqueous residue to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 5.5 – 6.0 .

    • The product should precipitate as an off-white to beige solid.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2x) and cold diethyl ether (2x) to remove organic impurities.

    • Dry under high vacuum at 40°C for 12 hours.

Method B: Acid Hydrolysis

Recommended for generating the stable Dihydrochloride Salt.

Reagents
  • Substrate: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq)

  • Acid: 6M Hydrochloric Acid (HCl) (10–15 eq)

  • Solvent: 1,4-Dioxane (optional co-solvent for solubility)

Step-by-Step Protocol
  • Reaction:

    • Dissolve the substrate in 6M HCl (approx. 10 mL per gram of substrate).

    • Optional: Add 1,4-dioxane (1:1 ratio) if the starting material is not wetting well.

    • Heat the mixture to reflux (90–100°C) for 2–4 hours.

    • Monitor by HPLC.[2][3] The ester peak should disappear rapidly.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate to dryness under reduced pressure.[4] Do not overheat the residue.

    • The residue will be a gummy solid (the dihydrochloride salt).

  • Crystallization:

    • Triturate the residue with Ethanol or Isopropanol.

    • Add Diethyl Ether or Acetone to induce crystallization.

    • Filter the white/off-white hygroscopic solid.

    • Store in a desiccator (salt is hygroscopic).

Analytical Data & Validation

ParameterExpected ResultNotes
HPLC Shift to lower retention time (RT)Acid is more polar than ester.
1H NMR Loss of singlet at ~3.6–3.7 ppmDisappearance of O-Methyl group.
MS (ESI+) [M+H]+ = 221.1 m/zCalculated mass for C₁₂H₁₆N₂O₂.
Appearance Off-white to pale beige powderDark brown indicates oxidation.

Visualization of Workflows

Figure 1: Reaction Scheme & Mechanism

ReactionScheme Substrate Methyl 1-(4-aminophenyl) piperidine-4-carboxylate Reagents LiOH / THF / H2O (Saponification) Substrate->Reagents Intermediate Carboxylate Salt (Soluble in Water) Reagents->Intermediate Hydrolysis Acidification Acidify to pH 5.5-6.0 (Isoelectric Point) Intermediate->Acidification Product 1-(4-aminophenyl) piperidine-4-carboxylic acid (Precipitate) Acidification->Product Precipitation

Caption: Figure 1. Standard saponification pathway using Lithium Hydroxide followed by isoelectric precipitation.

Figure 2: Workup Decision Tree

WorkupLogic Start Crude Hydrolysis Mixture CheckMethod Method Used? Start->CheckMethod MethodA Method A (Base) CheckMethod->MethodA LiOH MethodB Method B (Acid) CheckMethod->MethodB HCl Evap Evaporate Organics (THF/MeOH) MethodA->Evap Acidify Acidify to pH 5.5 Evap->Acidify Filter Filter Precipitate (Free Acid) Acidify->Filter Conc Concentrate to Dryness MethodB->Conc Triturate Triturate with EtOH/Ether Conc->Triturate Salt Isolate HCl Salt Triturate->Salt

Caption: Figure 2.[5][6] Decision tree for isolation based on hydrolysis method selected.

Troubleshooting & Optimization

  • Problem: Product is dark/brown.

    • Cause: Oxidation of the aniline moiety.

    • Solution: Ensure rigorous degassing of solvents. Add a pinch of sodium dithionite or ascorbic acid during the workup to act as an antioxidant.

  • Problem: No precipitation at pH 6.

    • Cause: Product is too soluble in water (zwitterion effect).

    • Solution: Saturate the aqueous phase with NaCl (brine) and extract with n-Butanol or Ethyl Acetate/Isopropanol (3:1). Evaporate the organic layer to recover the solid.[7]

  • Problem: Incomplete reaction.

    • Cause: Steric hindrance or poor solubility.

    • Solution: Increase temperature to 50°C or switch to KOH (stronger base). Ensure the MeOH ratio is high enough to solubilize the ester.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from 7[7]

    • Context: Provides analogous reduction and hydrolysis conditions for aminophenyl-piperidine scaffolds.
  • OperaChem. (2024). Saponification - Typical Procedures and Mechanisms. Retrieved from 1

    • Context: Validates the LiOH/THF/Water stoichiometry and general workup for sensitive esters.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from 8

    • Context: Establishes baseline solubility and reactivity data for piperidine-4-carboxyl
  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate. Retrieved from 5

    • Context: Describes the hydrolysis and pH adjustment workup for 3-(4-aminophenyl)piperidine derivatives, highly structurally similar to the target.

Sources

Application Note & Protocol: A Proposed Scalable Manufacturing Route for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical industry. The development of a robust, efficient, and scalable manufacturing process for this intermediate is critical for ensuring a reliable and cost-effective supply chain for active pharmaceutical ingredients (APIs). This document outlines a proposed three-step scalable synthetic route, designed based on well-established and industrially proven chemical transformations. The proposed pathway begins with the readily available Methyl piperidine-4-carboxylate (also known as Methyl isonipecotate) and proceeds through a nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic hydrogenation reduction. This application note provides a detailed examination of the process, including the rationale behind the chosen route, step-by-step protocols, and critical process parameters.

Introduction and Strategic Rationale

The target molecule, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, is a bifunctional molecule featuring a secondary aromatic amine and a methyl ester. Direct coupling of an aniline derivative with a piperidine can be challenging on a large scale. Therefore, a more robust and scalable strategy involves a "masked amine" approach. The proposed synthesis utilizes a 4-nitrophenyl group as a precursor to the 4-aminophenyl moiety. The nitro group serves two crucial functions:

  • Activation: It strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the initial C-N bond formation.

  • Protection: It serves as a stable and reliable precursor to the desired amine, which can be revealed in the final step under clean and high-yielding reduction conditions.

This strategy avoids the complexities and potential side reactions associated with directly handling aniline derivatives in coupling reactions and leverages mature, high-yielding industrial processes. The overall proposed synthetic pathway is depicted below.

Proposed Three-Step Manufacturing Workflow

The manufacturing process is logically divided into three primary unit operations:

  • Preparation of Starting Material: Synthesis of Methyl piperidine-4-carboxylate.

  • C-N Bond Formation: Nucleophilic Aromatic Substitution (SNAr) to form Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

  • Nitro Group Reduction: Catalytic hydrogenation to yield the final product, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Below is a visual representation of the workflow.

Manufacturing_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: C-N Bond Formation (SNAr) cluster_2 Step 3: Nitro Group Reduction A Isonipecotic Acid C Esterification (e.g., via Thionyl Chloride) A->C B Methanol (Solvent/Reagent) B->C D Methyl piperidine-4-carboxylate C->D Yield: High G N-Arylation Reaction D->G E 1-Fluoro-4-nitrobenzene E->G F Base (e.g., K2CO3) F->G H Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate G->H Yield: >95% K Catalytic Hydrogenation H->K I Hydrogen (H2) Gas I->K J Catalyst (e.g., Pd/C) J->K L Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (Final Product) K->L Yield: Quantitative

Figure 1: Proposed three-step scalable manufacturing workflow.

Detailed Protocols and Methodologies

Step 1: Synthesis of Methyl piperidine-4-carboxylate (Methyl Isonipecotate)

The starting material, Methyl piperidine-4-carboxylate, can be synthesized from isonipecotic acid. One common and scalable method involves esterification using methanol and a catalyst such as thionyl chloride or by forming the acid hydrochloride salt first.[1][2]

Protocol:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole equivalent) in methanol (8 mole equivalents), slowly add thionyl chloride (1.55 mole equivalents) while maintaining the temperature at -10°C with an ice-salt bath.[1]

  • After the addition is complete, allow the reaction mixture to warm to 40°C and hold for 2 hours.[1]

  • Adjust the pH to approximately 8 with a sodium carbonate solution.[1]

  • Extract the product into an organic solvent such as methylene chloride.[1]

  • Dry the organic solution and evaporate the solvent to yield Methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[1] Note: While this protocol is for the N-methylated version, the general principle of esterification is applicable. For the non-methylated piperidine, starting with isonipecotic acid and using standard esterification conditions (e.g., methanol with a catalytic amount of strong acid) is a viable scalable route. A known method for obtaining Methyl isonipecotate involves the reduction of methyl isonicotinate using a ruthenium catalyst.[3][4][5]

Step 2: Synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate via SNAr

This key step involves the N-arylation of Methyl piperidine-4-carboxylate with an activated aryl halide. 1-Fluoro-4-nitrobenzene is the preferred reagent for large-scale synthesis due to the high reactivity of the carbon-fluorine bond in SNAr reactions, which is a well-established "element effect".[6] The nitro group in the para position provides strong activation for this substitution.[7]

Protocol:

  • Charge a suitable reaction vessel with Methyl piperidine-4-carboxylate (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a polar aprotic solvent such as Dimethylformamide (DMF).[8]

  • Add 1-fluoro-4-nitrobenzene (1.0 eq.) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.[8]

  • Filter the solid product, wash with water, and dry under vacuum to yield Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This reaction typically proceeds in high yield.[8]

Step 3: Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate via Catalytic Hydrogenation

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the most common and preferred industrial method for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[9][10] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[10][11]

Protocol:

  • Charge a hydrogenation reactor with Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (1.0 eq.), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction for hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Once complete, carefully vent the reactor and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite or a similar filter aid to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. The product is often of high purity and may not require further purification.

Process Parameters and Data Summary

The following table summarizes the key reactants, conditions, and expected outcomes for the proposed scalable manufacturing route.

Parameter Step 1: Esterification Step 2: N-Arylation (SNAr) Step 3: Nitro Reduction
Key Reactants Isonipecotic acid, Methanol, Thionyl ChlorideMethyl piperidine-4-carboxylate, 1-Fluoro-4-nitrobenzeneMethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, H₂
Catalyst/Reagent Thionyl ChlorideK₂CO₃ (Base)Palladium on Carbon (Pd/C)
Solvent MethanolDMFMethanol or Ethanol
Temperature -10°C to 40°C80-100°CRoom Temperature to 50°C
Pressure AtmosphericAtmospheric50-100 psi (H₂)
Typical Yield >85%[1]>95%[8]Quantitative[12]
Key Intermediate Methyl piperidine-4-carboxylateMethyl 1-(4-nitrophenyl)piperidine-4-carboxylate-
Final Product --Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Conclusion and Scalability Considerations

The proposed three-step synthesis offers a logical and robust pathway for the scalable manufacturing of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. Each step utilizes well-understood, high-yielding reactions that are amenable to large-scale industrial production.

  • Raw Material Availability: The starting materials are commercially available and relatively inexpensive.

  • Reaction Conditions: The reaction conditions are moderate and do not require cryogenic temperatures or excessively high pressures, reducing capital and operational costs.

  • Process Safety: While handling hydrogen gas requires appropriate engineering controls, the overall process avoids highly toxic or pyrophoric reagents.

  • Yield and Purity: The anticipated high yields and clean conversions at each step minimize waste and reduce the need for complex purification procedures.

This route represents a practical and economically viable approach for researchers, scientists, and drug development professionals to produce this valuable intermediate on a scale sufficient for development and commercialization.

References

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  • Google Patents. WO2020128434A1 - Method of reducing aromatic nitro compounds.
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  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

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  • ResearchGate. Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Available from: [Link]

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Application Notes and Protocols: A Guide to the Microwave-Assisted Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly efficient protocol for the synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key building block in contemporary drug discovery and development. The methodology leverages the significant advantages of microwave-assisted organic synthesis, namely accelerated reaction times, improved yields, and enhanced reaction cleanliness compared to conventional heating methods.[1][2][3] The core of this synthesis is a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[4][5] This document provides a step-by-step protocol, mechanistic insights, characterization data, and troubleshooting guidance to ensure successful and reproducible synthesis for researchers in medicinal chemistry and related fields.

Introduction: The Significance of the Target Molecule and the Power of Microwave Assistance

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a valuable scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, and the 4-aminophenyl group offers a versatile point for further chemical elaboration, crucial for exploring structure-activity relationships (SAR) in drug design.[6] This compound serves as a critical intermediate in the synthesis of a wide range of therapeutic agents.

Traditional synthetic routes often involve lengthy reaction times and can suffer from lower yields and the formation of byproducts. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures.[1][2][3][7] This leads to dramatic reductions in reaction times, often from hours to minutes, and frequently results in cleaner reaction profiles and higher product yields.[2][8][9] For the synthesis of our target molecule, we employ a microwave-assisted Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[4][5][10]

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between methyl piperidine-4-carboxylate and 4-bromoaniline.

Reaction:

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination follows a well-established catalytic cycle involving a palladium catalyst.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoaniline).

  • Amine Coordination and Deprotonation: The amine (methyl piperidine-4-carboxylate) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired product and regenerating the active Pd(0) catalyst.[4][5]

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"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition\n(Ar-X)"]; "Pd(II)_Complex" [fillcolor="#FBBC05", label="Pd(II) Aryl Halide Complex"]; "Amine_Coordination" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Amine Coordination\n(R2NH)"]; "Pd(II)_Amine_Complex" [fillcolor="#FBBC05", label="Pd(II) Amine Complex"]; "Deprotonation" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Deprotonation\n(Base)"]; "Pd(II)_Amido_Complex" [fillcolor="#FBBC05", label="Pd(II) Amido Complex"]; "Reductive_Elimination" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Product" [shape=ellipse, fillcolor="#FFFFFF", label="Ar-NR2\n(Product)"];

"Pd(0)L2" -> "Oxidative_Addition" [color="#5F6368"]; "Oxidative_Addition" -> "Pd(II)_Complex" [color="#5F6368"]; "Pd(II)_Complex" -> "Amine_Coordination" [color="#5F6368"]; "Amine_Coordination" -> "Pd(II)_Amine_Complex" [color="#5F6368"]; "Pd(II)_Amine_Complex" -> "Deprotonation" [color="#5F6368"]; "Deprotonation" -> "Pd(II)_Amido_Complex" [color="#5F6368"]; "Pd(II)_Amido_Complex" -> "Reductive_Elimination" [color="#5F6368"]; "Reductive_Elimination" -> "Product" [color="#5F6368"]; "Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration", color="#5F6368"]; } केंद Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Methyl piperidine-4-carboxylate≥98%Commercially Available
4-Bromoaniline≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Anhydrous Toluene≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®---Commercially Available
Microwave Reactor---Standard laboratory equipment

3.2. Step-by-Step Synthesis Procedure

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"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Reagent_Prep" [fillcolor="#FBBC05", label="Reagent Preparation"]; "Microwave_Reaction" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Microwave Irradiation"]; "Workup" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Reaction Workup"]; "Purification" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Purification"]; "Characterization" [fillcolor="#FBBC05", label="Characterization"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End Product"];

"Start" -> "Reagent_Prep" [color="#5F6368"]; "Reagent_Prep" -> "Microwave_Reaction" [color="#5F6368"]; "Microwave_Reaction" -> "Workup" [color="#5F6368"]; "Workup" -> "Purification" [color="#5F6368"]; "Purification" -> "Characterization" [color="#5F6368"]; "Characterization" -> "End" [color="#5F6368"]; } केंद Experimental Workflow for Synthesis

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl piperidine-4-carboxylate (1.0 equiv.), 4-bromoaniline (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).

    • Expert Insight: The use of a sterically hindered biaryl phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher product yields.[4]

  • Solvent Addition and Degassing: Add anhydrous toluene (to achieve a concentration of ~0.5 M of the limiting reagent). Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • Expert Insight: Thorough degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring.

    • Expert Insight: The optimal temperature and time should be determined for the specific microwave reactor being used. A preliminary time-course study is recommended. Microwave heating can significantly accelerate the reaction compared to conventional heating which might take several hours.[8][9]

  • Reaction Quenching and Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Workup: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Characterization Data

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the aminophenyl group, the piperidine ring protons, and the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons, the piperidine carbons, the ester carbonyl, and the methyl ester carbon.
Mass Spec (ESI+) Calculated m/z for C₁₃H₁₈N₂O₂ [M+H]⁺
HPLC Purity >95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-purity reagents.
Insufficient heatingVerify the temperature settings on the microwave reactor. Optimize the reaction time.
Poor quality reagentsUse anhydrous solvents and high-purity reagents.
Formation of Byproducts Side reactionsOptimize the reaction temperature and time. A lower temperature may reduce byproduct formation.
Impure starting materialsPurify starting materials if necessary.
Difficulty in Purification Co-eluting impuritiesAdjust the solvent system for column chromatography. Consider reverse-phase HPLC for higher purity.

Conclusion

This application note provides a detailed and optimized protocol for the microwave-assisted synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. The use of microwave irradiation in conjunction with the Buchwald-Hartwig amination offers a rapid, efficient, and high-yielding method for the preparation of this valuable synthetic intermediate. This protocol is designed to be a reliable resource for researchers engaged in drug discovery and development, enabling the streamlined synthesis of key molecular building blocks.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs.
  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Taylor & Francis Online. (2010, June 28). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation.
  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • RSC Publishing. (2021, August 31). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • KTU ePubl. (n.d.). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Preprints.org. (2020, October 5). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
  • RSC Publishing. (2024, December 18). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
  • Sciforum. (n.d.). Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones.

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Application Notes and Protocols for Bioconjugation Utilizing Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Advanced Bioconjugation

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a prevalent and invaluable structural motif. Found in numerous pharmaceuticals, its derivatives are integral to a wide array of therapeutic classes, including analgesics, antipsychotics, and anticancer agents[1][2][3][4][5]. The compound Methyl 1-(4-aminophenyl)piperidine-4-carboxylate emerges as a particularly promising, yet underexplored, bifunctional linker for bioconjugation. This molecule uniquely combines a reactive aromatic amine with a piperidine core, offering a gateway to novel conjugation strategies.

The primary reactive handle on this molecule is the aniline (4-aminophenyl) group. Aromatic amines are versatile precursors for a range of chemical transformations, most notably diazotization for subsequent azo coupling, and can also participate in oxidative coupling reactions[6][][8]. These reactions can be harnessed to form stable covalent bonds with biomolecules under specific conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on potential bioconjugation techniques involving Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. The protocols described herein are based on well-established chemical principles for aniline chemistry and are presented as robust starting points for the development of bespoke bioconjugation strategies.

Core Bioconjugation Strategies

Two primary, high-potential bioconjugation strategies for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate are detailed below:

  • Diazotization and Azo Coupling: This classic method involves the conversion of the aromatic amine to a highly reactive diazonium salt. This salt can then readily couple with electron-rich aromatic residues on proteins, such as tyrosine and histidine, to form stable azo bonds. This technique is particularly useful for labeling proteins and other biomolecules.

  • Reductive Amination: While the primary amine of the aniline is not typically used for direct reductive amination due to its lower nucleophilicity compared to aliphatic amines, the secondary amine of the piperidine ring could potentially be utilized for this purpose if the starting material were a suitable precursor. However, focusing on the provided molecule, the aniline group can be leveraged in other ways. For instance, it can be modified to introduce a different functional group that is more amenable to reductive amination. A more direct application of reductive amination would involve the reaction of an aldehyde-bearing biomolecule with an amine. While our title compound has an amine, its aromatic nature makes it less ideal for this specific reaction compared to aliphatic amines[9][10][11][12][13]. A more plausible, though indirect, strategy would be to first couple the aniline to a molecule containing an aldehyde or ketone, which could then be used for subsequent bioconjugation via reductive amination. For the purpose of this guide, we will focus on the more direct application of the aniline group via diazotization.

  • Oxidative Coupling: A more advanced and highly chemoselective strategy involves the oxidative coupling of anilines to electron-rich phenols, such as tyrosine residues on a protein, or to other anilines[6][14]. This method often proceeds under mild conditions and offers an alternative to more traditional bioconjugation chemistries.

Protocol 1: Diazotization of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and Azo Coupling to a Tyrosine-Containing Peptide

This protocol details the two-step process of first generating the diazonium salt of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, followed by its coupling to a model peptide containing a tyrosine residue.

Rationale

The diazotization reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt[][8][15]. The subsequent azo coupling reaction is typically carried out under slightly alkaline conditions to deprotonate the phenolic hydroxyl group of tyrosine, thereby activating it for electrophilic attack by the diazonium salt.

Materials
  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

  • Tyrosine-containing model peptide (e.g., Angiotensin II)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Borate buffer (0.1 M, pH 9.0)

  • Ice bath

  • Stir plate and stir bar

  • HPLC for purification and analysis

Experimental Workflow

workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Dissolve Linker in 1 M HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-20 min C->D G Add Diazonium Salt Solution to Peptide D->G Transfer E Dissolve Peptide in Borate Buffer (pH 9.0) F Cool to 0-5 °C E->F F->G H Stir for 2-4 hours at 0-5 °C G->H I Quench Reaction H->I J Purify by RP-HPLC I->J K Characterize by Mass Spectrometry J->K

Caption: Workflow for diazotization and azo coupling.

Step-by-Step Protocol

Part A: Diazotization

  • Preparation of Linker Solution: Dissolve 10 mg of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in 1 mL of ice-cold 1 M HCl in a small glass vial. Place the vial in an ice bath and stir gently.

  • Preparation of Nitrite Solution: In a separate vial, prepare a 1 M solution of sodium nitrite (NaNO₂) in deionized water. It is crucial to prepare this solution fresh.

  • Diazotization Reaction: While vigorously stirring the linker solution in the ice bath, add an equimolar amount of the 1 M NaNO₂ solution dropwise. A slight excess (1.1 equivalents) of NaNO₂ can be used to ensure complete reaction.

  • Incubation: Continue stirring the reaction mixture in the ice bath for 15-20 minutes. The formation of the diazonium salt is often accompanied by a slight color change. Use the resulting diazonium salt solution immediately in the next step.

Part B: Azo Coupling

  • Preparation of Peptide Solution: Dissolve the tyrosine-containing peptide in 0.1 M borate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. Cool the solution in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Part A to the chilled peptide solution. The molar ratio of the diazonium salt to the peptide can be varied to optimize the degree of labeling, but a 10-20 fold molar excess of the diazonium salt is a good starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours with gentle stirring in an ice bath. The reaction progress can be monitored by HPLC.

  • Purification: Upon completion, the reaction mixture can be desalted using a suitable size-exclusion column or directly purified by reverse-phase HPLC to isolate the bioconjugate.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary
ParameterRecommended ValueNotes
Diazotization Temperature 0-5 °CCritical for diazonium salt stability.
NaNO₂ Equivalents 1.1A slight excess ensures complete diazotization.
Coupling pH 9.0Facilitates deprotonation of tyrosine.
Linker:Peptide Molar Ratio 10:1 to 20:1Can be optimized for desired labeling efficiency.
Reaction Time 2-4 hoursMonitor by HPLC for optimal yield.

Protocol 2: Oxidative Coupling of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate to a Protein

This protocol outlines a modern and highly chemoselective method for conjugating the aniline linker to a protein containing accessible tyrosine residues, using a mild oxidant.

Rationale

Oxidative coupling offers a bioorthogonal approach to protein modification[6][14]. The use of a mild oxidizing agent, such as sodium periodate (NaIO₄), facilitates the reaction between the aniline group of the linker and the phenolic side chain of tyrosine. This reaction can proceed rapidly and with high specificity under physiological conditions.

Materials
  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

  • Target protein with accessible tyrosine residues (e.g., BSA)

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 6.5

  • Size-exclusion chromatography columns for purification

  • SDS-PAGE for analysis

Reaction Mechanism

mechanism Linker Aniline Linker Intermediate Reactive Intermediates Linker->Intermediate Oxidation Protein Protein (with Tyrosine) Protein->Intermediate Oxidation Oxidant NaIO₄ (Oxidant) Product Covalently Linked Bioconjugate Intermediate->Product Coupling

Caption: Oxidative coupling of an aniline to a tyrosine residue.

Step-by-Step Protocol
  • Preparation of Protein Solution: Dissolve the target protein in PBS (pH 6.5) to a concentration of 1-10 mg/mL.

  • Preparation of Linker Solution: Prepare a stock solution of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it in PBS (pH 6.5).

  • Preparation of Oxidant Solution: Prepare a fresh solution of sodium periodate (NaIO₄) in PBS (pH 6.5).

  • Coupling Reaction: To the protein solution, add the linker solution to achieve a desired molar excess (e.g., 20-100 fold). Subsequently, add the sodium periodate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 5-30 minutes. The reaction is often very rapid.

  • Quenching: The reaction can be quenched by adding a reducing agent such as sodium bisulfite or by immediate purification.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column).

  • Analysis: Analyze the resulting bioconjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Quantitative Data Summary
ParameterRecommended ValueNotes
Reaction pH 6.5Optimal for this specific oxidative coupling.
Linker:Protein Molar Ratio 20:1 to 100:1Higher ratios can increase labeling efficiency.
NaIO₄ Concentration 1-5 mMHigher concentrations can lead to protein damage.
Reaction Time 5-30 minutesThe reaction is typically very fast.
Temperature Room TemperatureMild conditions are sufficient.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of clear analytical checkpoints. For both protocols, successful conjugation can be unequivocally confirmed by a combination of:

  • HPLC Analysis: A shift in the retention time of the modified biomolecule compared to the unmodified starting material provides initial evidence of conjugation.

  • Mass Spectrometry: ESI-MS or MALDI-TOF mass spectrometry will show a clear mass shift corresponding to the addition of the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate linker (Molecular Weight: 234.29 g/mol ).

  • SDS-PAGE (for proteins): A noticeable band shift to a higher molecular weight on an SDS-PAGE gel will confirm the covalent attachment of the linker to the protein.

By employing these analytical techniques, researchers can confidently verify the outcome of their bioconjugation experiments and optimize the reaction conditions for their specific application.

References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023). Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Shaunak, S., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate chemistry, 19(11), 2253–2259. Available at: [Link]

  • Shaunak, S., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(11), 2253-2259. Available at: [Link]

  • Byeon, J. Y., et al. (2010). Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation. Langmuir, 26(19), 15430–15435. Available at: [Link]

  • Aniline Modified Oligonucleotide - Bio-Synthesis Inc. (n.d.). Available at: [Link]

  • Hooker, J. M., et al. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15582–15583. Available at: [Link]

  • Hooker, J. M., et al. (2008). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Bioconjugate chemistry, 19(12), 2543–2548. Available at: [Link]

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. (2025). Bioconjugate Chemistry. Available at: [Link]

  • Dunin, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(21), 11634–11690. Available at: [Link]

  • Reductive amination - Wikipedia. (n.d.). Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • One-pot method for diazotization–azidation of aromatic amines using... - ResearchGate. (2021). Available at: [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
  • Diazotization Reaction Mechanism - Unacademy. (n.d.). Available at: [Link]

Sources

Introduction: The Critical Role of Solvent Selection in the Crystallization of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Crystallization of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

The final physical form of an Active Pharmaceutical Ingredient (API) is of paramount importance in drug development and manufacturing. Crystallization is a key purification step that also allows for the isolation of the API in a stable, handleable, and reproducible solid form. The choice of solvent is arguably the most critical parameter in a crystallization process, as it directly influences solubility, crystal growth kinetics, polymorphism, and impurity profiles. For a molecule such as Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, which contains both polar (amine, ester) and non-polar (phenyl, piperidine ring) functionalities, selecting an appropriate solvent system is a non-trivial task that requires a systematic and well-reasoned approach.

This application note provides a comprehensive guide for researchers and drug development professionals on the selection of a suitable solvent for the crystallization of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. It outlines a systematic workflow, from initial solvent screening to final crystallization protocol development, grounded in the principles of physical organic chemistry and process development.

Part 1: Theoretical Framework for Solvent Selection

The ideal crystallization solvent should exhibit a combination of desirable thermodynamic and kinetic properties. The guiding principle is that the solute (in this case, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate) should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. This temperature-dependent solubility profile is the driving force for crystallization upon cooling.

Key solvent properties to consider include:

  • Polarity: The polarity of the solvent should be matched to the polarity of the solute to achieve the desired solubility profile. Solvents are often classified by their polarity index.

  • Boiling Point: A solvent with a boiling point between 60°C and 120°C is often ideal. This allows for a significant temperature gradient for cooling crystallization without requiring specialized high-pressure equipment.

  • Safety, Health, and Environmental (SHE) Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a list of recommended solvents.

  • Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding, can significantly influence solubility and may also lead to the formation of solvates.

Part 2: Experimental Protocol - A Systematic Approach to Solvent Screening

A systematic solvent screening process is essential to identify a suitable crystallization solvent efficiently. The following protocol outlines a multi-step approach, starting with a broad screen and narrowing down to a few promising candidates.

Step 1: Initial Solvent Selection and Rationale

The first step is to select a diverse panel of solvents with varying polarities and chemical functionalities. The selected solvents should be from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons) to explore a wide range of potential solute-solvent interactions.

Table 1: Representative Solvent Screening Panel

Solvent ClassSolventBoiling Point (°C)Polarity IndexICH Class
AlcoholsMethanol655.12
Ethanol784.33
Isopropanol823.93
KetonesAcetone565.13
Methyl Ethyl Ketone804.73
EstersEthyl Acetate774.43
Ethers2-Methyltetrahydrofuran802.82
Dioxane1014.82
HydrocarbonsHeptane980.13
Toluene1112.42
Aprotic PolarAcetonitrile825.82
WaterWater10010.2-
Step 2: Solubility Determination Protocol

This protocol aims to determine the approximate solubility of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in the selected solvents at both ambient and elevated temperatures.

Materials:

  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

  • Selected solvents from Table 1

  • Vials with magnetic stir bars

  • Heating/stirring plate

  • Thermometer or thermocouple

Procedure:

  • Add a known mass (e.g., 10 mg) of the compound to a vial.

  • Add a small, measured volume (e.g., 0.1 mL) of the solvent to the vial.

  • Stir the mixture at ambient temperature (e.g., 20-25°C) for a set period (e.g., 1 hour).

  • Observe if the solid has dissolved. If not, add another aliquot of solvent and continue stirring. Repeat until the solid is fully dissolved. Record the total volume of solvent added.

  • If the solid is insoluble or sparingly soluble at ambient temperature, heat the mixture in increments (e.g., 10°C) until the solid dissolves. Record the temperature and total solvent volume.

  • Calculate the solubility in mg/mL at both temperatures.

Step 3: Crystallization Tendency Assessment

Once the solubility data is obtained, the tendency of the compound to crystallize from the saturated solutions is assessed.

Procedure:

  • For the solutions that required heating to dissolve the compound, allow them to cool slowly to ambient temperature.

  • If no crystals form upon slow cooling, try to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal (if available).

  • If crystallization is still not observed, place the vial in a refrigerator or ice bath to promote nucleation.

  • For solutions where the compound was soluble at ambient temperature, an anti-solvent addition approach can be tested. An anti-solvent is a solvent in which the compound is insoluble. Add a miscible anti-solvent (e.g., water or heptane) dropwise to the solution until turbidity is observed, indicating the onset of precipitation/crystallization.

  • Record the observations for each solvent, including the method of crystallization, the time taken for crystal formation, and a visual description of the resulting solids (e.g., crystalline needles, plates, amorphous powder).

Part 3: Data Analysis and Interpretation

The data from the screening experiments should be tabulated to facilitate comparison and selection of the most promising solvent systems.

Table 2: Illustrative Solubility and Crystallization Data

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystallization Behavior on Cooling
Ethanol~20>200Slow formation of large, well-defined crystals
Isopropanol~10>150Rapid formation of fine needles
Ethyl Acetate~5>100Formation of plates after seeding
Toluene<1~50Oiling out initially, then solidification
Heptane<1<1Insoluble
Water<1<5Insoluble

Based on this illustrative data, ethanol, isopropanol, and ethyl acetate appear to be promising candidates due to their significant positive temperature-solubility profiles and their ability to yield crystalline material upon cooling. Toluene is less ideal due to the "oiling out" phenomenon, which often leads to poor purity and amorphous material.

Part 4: Optimization of the Crystallization Process

Once a few promising solvents are identified, the crystallization process should be optimized to ensure high yield, purity, and a consistent crystal form.

Protocol for Cooling Crystallization (Example with Ethanol)
  • Dissolve the crude Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in a minimal amount of hot ethanol (e.g., near its boiling point).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to ambient temperature. A slower cooling rate generally favors the growth of larger, more perfect crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_screening Solvent Screening Workflow cluster_optimization Crystallization Optimization A Select Diverse Solvents B Determine Solubility (Ambient & Hot) A->B C Assess Crystallization Tendency B->C D Select Promising Solvent(s) C->D Analyze Data E Develop Cooling Profile D->E F Optimize Yield and Purity E->F G Final Crystalline Product F->G Characterize Crystals

Caption: Workflow for Solvent Selection and Crystallization Optimization.

Part 5: Crystal Characterization

The final crystalline product should be characterized using appropriate analytical techniques to confirm its identity, purity, and solid-state properties. Key techniques include:

  • Visual and Microscopic Examination: To assess crystal habit and size.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or solvates.

  • X-Ray Powder Diffraction (XRPD): To identify the crystal form (polymorph) and assess crystallinity.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the isolated material.

By following this systematic approach, researchers can confidently select and optimize a crystallization solvent for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, leading to a robust and reproducible process for obtaining high-quality crystalline material.

References

  • "Crystallization," Ulrich, J., Jones, M., eds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2009. [Link]

  • "Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics," Gad, S.C. In Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley, 2008. [Link]

  • "Crystallization and Polymorphism," Brittain, H.G., ed. In Polymorphism in Pharmaceutical Solids. Informa Healthcare, 2009. [Link]

  • "ICH Q3C (R8) Impurities: Guideline for Residual Solvents," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2021. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this two-step synthesis. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each step, empowering you to optimize reaction yields and purity.

Synthesis Overview

The most common and reliable synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a two-step process. This pathway is favored for its high-yielding steps and the commercial availability of starting materials.

  • Step 1: N-Arylation. A nucleophilic aromatic substitution (SNAr) reaction between Methyl piperidine-4-carboxylate and 4-fluoronitrobenzene . This step forms the intermediate, Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate .

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is reduced to a primary amine, yielding the final product. Catalytic hydrogenation is the most common method for this transformation.[1]

Below is a workflow diagram illustrating this synthetic pathway.

Synthetic Workflow SM1 Methyl piperidine-4-carboxylate Step1_reagents + K₂CO₃, DMF (N-Arylation) SM2 4-Fluoronitrobenzene Intermediate Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate Step2_reagents + H₂, Pd/C (Nitro Reduction) Intermediate->Step2_reagents Product Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Step1_reagents->Intermediate Step2_reagents->Product

Caption: Overall synthetic workflow for the target compound.

Troubleshooting Guide & Optimization

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Step 1: N-Arylation (SNAr Reaction)

Question 1: My N-arylation reaction shows low conversion, with a significant amount of unreacted methyl piperidine-4-carboxylate remaining. What are the likely causes?

Answer: Low conversion in this SNAr reaction typically points to three main factors: reaction temperature, the choice and quality of the base, or solvent issues.

  • Insufficient Temperature: The SNAr reaction requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and subsequent fluoride elimination. Reactions are often run at elevated temperatures, typically between 100-120 °C.[1] If your reaction is sluggish, a gradual increase in temperature is the first variable to adjust.

  • Ineffective Base: A base is critical to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a common and effective choice.[1]

    • Causality: Ensure the K₂CO₃ is finely powdered and anhydrous. Clumping can reduce the available surface area, hindering the reaction. Using a weaker base may not be sufficient to deprotonate the amine effectively, leading to a stalled reaction.

  • Solvent Purity: Anhydrous, polar aprotic solvents like DMF or DMSO are essential. They effectively solvate the potassium cation of the base while poorly solvating the nucleophile, thereby enhancing its reactivity.

    • Causality: The presence of water or other protic impurities can quench the deprotonated amine and reduce the reaction rate. Always use anhydrous solvents for this step.

Question 2: My reaction is complete, but the yield of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate is low, and I see multiple unidentified spots on my TLC plate. What side reactions could be occurring?

Answer: While this reaction is generally clean, low yields with multiple byproducts can occur, often due to excessive heat or impurities.

  • Thermal Decomposition: At very high temperatures (>140 °C), the nitro-aryl compound or the solvent (especially DMF) can begin to decompose, leading to a complex mixture of byproducts. It is crucial to maintain careful temperature control.

  • Alternative: Buchwald-Hartwig Amination: If SNAr continues to give low yields, consider a palladium-catalyzed Buchwald-Hartwig amination. This is particularly useful if you are starting with an aryl bromide or chloride instead of an aryl fluoride.

    • Expertise & Experience: This method operates under different mechanistic principles and can be less sensitive to the electronic nature of the aryl halide. However, it introduces new potential side reactions like hydrodehalogenation (reduction of the aryl halide) or catalyst deactivation.[2][3] Careful selection of the palladium precatalyst, phosphine ligand, and base is critical for success.[4][5]

Table 1: Comparison of N-Arylation Conditions

ParameterSNAr MethodBuchwald-Hartwig MethodCausality & Rationale
Aryl Halide 4-Fluoro nitrobenzene4-Bromo nitrobenzeneSNAr requires a highly activated ring and a good leaving group (F⁻ is excellent for this reaction). Buchwald-Hartwig is more versatile for less reactive Br⁻ and Cl⁻.
Catalyst NonePd Precatalyst (e.g., XPhos Pd G3)The Pd catalyst is essential for the oxidative addition/reductive elimination cycle of the Buchwald-Hartwig reaction.[5]
Ligand NonePhosphine Ligand (e.g., XPhos, RuPhos)The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[5][6]
Base K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDSSNAr uses weaker inorganic bases. Buchwald-Hartwig requires stronger, non-nucleophilic bases to deprotonate the amine within the catalytic cycle.[3][6]
Solvent DMF, DMSOToluene, DioxaneSNAr requires polar aprotic solvents. Buchwald-Hartwig typically uses non-polar aprotic solvents like toluene.[3]
Temperature 100 - 120 °C80 - 110 °CBoth require heat, but the optimal range depends on the specific catalytic system and substrates.

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Caption: Troubleshooting workflow for the N-arylation step.

Step 2: Nitro Group Reduction

Question 3: My catalytic hydrogenation is very slow or has stalled completely. What's wrong?

Answer: A stalled hydrogenation is almost always due to an issue with the catalyst or the reaction atmosphere.

  • Catalyst Inactivity/Poisoning:

    • Quality: The quality of Palladium on Carbon (Pd/C) can vary. Ensure you are using a reputable source. A 10% Pd loading is standard, but a lower 5% loading can also be effective.[1]

    • Poisoning: The palladium catalyst is highly sensitive to poisons, particularly sulfur compounds. If any of your upstream reagents or solvents contained sulfur impurities, they can irreversibly bind to the palladium surface and kill its activity.

  • Insufficient Hydrogen:

    • Atmosphere: Ensure the reaction vessel has been properly purged of air. This is typically done by evacuating the flask and backfilling with hydrogen gas multiple times.[1] Oxygen can deactivate the catalyst.

    • Pressure: While a hydrogen balloon is sufficient for small-scale reactions, larger scales may require a positive pressure of hydrogen (e.g., using a Parr shaker) to ensure sufficient H₂ concentration in the solution for the reaction to proceed efficiently.

  • Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). Vigorous stirring is essential to ensure the substrate, hydrogen, and catalyst are in constant contact.

Question 4: The nitro group reduction worked, but I'm getting byproducts. Is it possible to reduce the nitro group without affecting the ester?

Answer: Yes, the nitro group is significantly more labile to reduction than the methyl ester under standard catalytic hydrogenation conditions. However, certain conditions or alternative reagents can cause issues.

  • Catalytic Hydrogenation (H₂/Pd/C): This is the cleanest and most selective method.[7] It readily reduces nitro groups without affecting esters or the aromatic ring. The main risk, though low in this specific molecule, is the hydrogenolysis of other sensitive groups like benzyl ethers or aryl halides if they were present.

  • Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): These are viable alternatives but can be less clean.[8][9]

    • Causality: These reactions generate large amounts of metal salts, which can complicate the workup and purification. The strongly acidic conditions could potentially lead to partial hydrolysis of the methyl ester if the reaction is run for extended periods at high temperatures with water present.

    • Trustworthiness: For this specific substrate, catalytic hydrogenation is the self-validating choice for achieving high purity and yield with a straightforward workup (simple filtration of the catalyst).

Table 2: Comparison of Nitro Reduction Methods
MethodReagentsProsCons
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MethanolHigh yield, clean reaction, easy workup (filtration). Highly selective for the nitro group.[7]Catalyst can be pyrophoric and sensitive to poisons. Requires specialized equipment for hydrogen gas.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol/Ethyl AcetateMild conditions, tolerant of many functional groups.[7][9]Workup can be difficult due to tin salt precipitation. Stoichiometric amounts of metal waste.
Iron Reduction Fe powder, HCl or NH₄Cl, H₂O/EthanolInexpensive, effective, and industrially common.[8]Requires strongly acidic conditions, difficult workup, and generates significant iron sludge waste.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the SNAr reaction, like triethylamine (TEA) or DIPEA? A1: It is not recommended. Organic amine bases like TEA are generally not strong enough to efficiently deprotonate the piperidine nitrogen for this SNAr reaction. Furthermore, they can act as competing nucleophiles. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are standard because they are non-nucleophilic and sufficiently basic.[6]

Q2: My final product appears as a streak on my silica gel TLC plate. How can I improve the purification? A2: The product is a basic amine, which can interact strongly with the acidic silica gel, causing streaking. To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your chromatography eluent (e.g., Ethyl Acetate/Hexanes). This will neutralize the acidic sites on the silica and allow your compound to elute as a sharp band.

Q3: Is it possible to perform this synthesis as a one-pot reaction? A3: A one-pot synthesis is not advisable. The conditions for the N-arylation (heat, base, DMF) are incompatible with the conditions for the nitro reduction (palladium catalyst, hydrogen). The palladium catalyst would likely be deactivated by the reagents from the first step. A sequential process with workup and isolation of the nitro-intermediate is the most robust and reliable method.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of standard analytical techniques should be used.

  • ¹H NMR: Look for the disappearance of the signals in the aromatic region corresponding to the nitrophenyl group and the appearance of new signals for the aminophenyl group, including a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Confirm the shift of the aromatic carbons upon conversion of the NO₂ group to the NH₂ group.

  • Mass Spectrometry: Verify the molecular weight of the product. The expected exact mass is 234.1368 g/mol .

  • TLC: A single spot (using a modified eluent as described in Q2) indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
  • To a dry round-bottom flask, add methyl piperidine-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq, finely powdered), and anhydrous dimethylformamide (DMF).[1]

  • Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

  • Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C in an oil bath.

  • Maintain vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product as a yellow solid.

Protocol 2: Synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate
  • In a hydrogenation vessel, dissolve Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (1.0 eq) in methanol or ethanol.[1]

  • Carefully add 10% palladium on carbon (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, then carefully evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle three times.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Upon completion, carefully purge the vessel with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization or column chromatography if necessary.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • V. D. Kiricojevic et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • University of Nottingham. (n.d.).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

Sources

Minimizing oxidation of the aniline moiety in Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a bifunctional intermediate often used in medicinal chemistry as a linker. Its structural vulnerability lies in the electron-rich aniline (4-aminophenyl) moiety.

The nitrogen lone pair on the aniline ring is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of radical cations. These radicals rapidly dimerize or polymerize into highly colored quinone imines and azo-linkages . This guide provides the protocols to prevent, mitigate, and reverse this degradation.

Module 1: The Mechanism of Degradation

Why is my sample turning pink/brown? The discoloration is not a simple "impurity"; it is a cascade reaction initiated by oxygen. The p-amino group increases electron density on the phenyl ring, lowering the oxidation potential.

Oxidation Pathway Visualization

The following diagram illustrates how a clear aniline sample degrades into colored impurities (Benzidine-like dimers and Quinone Imines).

AnilineOxidation Aniline Intact Molecule (Colorless) Radical Aniline Radical Cation [Ar-NH2•]+ Aniline->Radical SET Oxidation Oxygen Atmospheric O2 / Light Oxygen->Radical Dimer Dimerization (Benzidine-like) Radical->Dimer Coupling Quinone Quinone Imine (Pink/Red Impurity) Dimer->Quinone Further Oxidation Polymer Polyaniline-like Oligomers (Dark Brown/Black) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of the aniline moiety.[1] Note that the Quinone Imine stage is responsible for the intense pink/red coloration often observed early in degradation.

Module 2: Storage & Handling Protocols (Preventative)

Objective: Stop the radical cation formation before it starts.

Protocol A: The "Salt Switch" (Recommended)

The free base of your molecule is inherently unstable. The most effective stabilization method is converting the aniline to its Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the amine (


) removes the lone pair availability, effectively shutting down the oxidation pathway.
StepActionTechnical Rationale
1 Dissolution Dissolve free base in anhydrous 1,4-dioxane or Et2O.
2 Acidification Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.
3 Isolation Filter the precipitate under Argon.
4 Storage Store the salt at -20°C.
Protocol B: Handling the Free Base

If you must store the free base:

  • Argon Blanket: Always backfill vials with Argon (heavier than air) rather than Nitrogen.

  • Amber Glass: UV light catalyzes the SET oxidation mechanism.

  • Cryogenic Storage: Store at -20°C or -80°C. Oxidation rates drop significantly at lower temperatures (Arrhenius equation).

Module 3: Reaction Optimization

Objective: Using the molecule in synthesis without degrading it.

When using Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in coupling reactions (e.g., amide bond formation), the aniline must be nucleophilic (free base). This is the danger zone.

Critical Reagent: Antioxidant Additives

If your reaction allows, incorporate an antioxidant to scavenge radical species.

AdditiveConcentrationCompatibility Note
Ascorbic Acid 0.1 - 0.5 mol%Compatible with aqueous/organic biphasic conditions.
BHT (Butylated hydroxytoluene) 0.1 - 1.0 mol%Best for strictly organic solvents (DCM, THF).
Sodium Dithionite Wash solutionUse during workup, not reaction (strong reducer).
Solvent Degassing Protocol

Do not skip this step. Dissolved oxygen is the primary oxidant.

  • Sparging: Bubble Argon through the solvent for 15-20 minutes before adding the aniline.

  • Freeze-Pump-Thaw: For highly sensitive catalytic reactions (e.g., Buchwald-Hartwig), perform 3 cycles.

Module 4: Troubleshooting & Rescue (Corrective)

Issue: "My batch has turned pink/brown. Is it ruined?" Answer: Not necessarily. Color is intense; even 0.1% impurity can look disastrous.

Rescue Workflow

Follow this decision tree to purify oxidized material.

RescueProtocol Start Sample is Colored (Pink/Brown) IsSalt Is it a Salt? Start->IsSalt FreeBase Convert to Free Base (NaHCO3 wash) IsSalt->FreeBase No Charcoal Activated Charcoal Treatment (Reflux in MeOH/EtOAc) IsSalt->Charcoal Yes (Dissolve first) FreeBase->Charcoal Filter Filter through Celite Charcoal->Filter ColorCheck Is Filtrate Colorless? Filter->ColorCheck Recryst Recrystallize (EtOH/Water or Hex/EtOAc) ColorCheck->Recryst Yes Zinc Zinc Dust Reduction (Stir with Zn dust 30 min) ColorCheck->Zinc No (Stubborn) Zinc->Filter

Figure 2: Purification logic for rescuing oxidized aniline intermediates.

Detailed Rescue Steps:
  • Activated Charcoal: Dissolve the crude material in methanol or ethyl acetate. Add 5-10 wt% activated carbon. Heat to reflux for 15 minutes, then filter hot through a Celite pad.

  • Zinc Dust Treatment: If charcoal fails, the impurity is likely a quinone imine. Add 5 wt% Zinc dust and a drop of acetic acid. Stir for 30 mins. The Zn reduces the colored quinone back to a leuco-form (colorless), which can then be removed or tolerated.

Frequently Asked Questions (FAQ)

Q: Can I remove the color using column chromatography? A: Yes, but with a caveat. Aniline oxidation products often streak on silica. You must add 1% Triethylamine (TEA) to your eluent to prevent the aniline from tailing and to keep the impurities distinct.

Q: I need to store the free base for 2 weeks. Is a desiccator enough? A: No. A desiccator removes water, not oxygen. You must store it under an inert atmosphere (Argon/Nitrogen) in a freezer.

Q: Will the oxidation affect my amide coupling yield? A: Yes. The oxidation products (quinones) are electrophiles that can react with your coupling partner or the aniline itself, lowering the effective stoichiometry. If the material is significantly colored, purify it before the coupling step.

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air and "sits" in the vial, creating a better blanket. Nitrogen is lighter and diffuses away faster if the seal is imperfect.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. Link (Source for salt formation strategies to stabilize labile intermediates).

  • Travis, A. S. "Manufacture and uses of the anilines: A vast array of processes and products." The Chemistry of Anilines, Wiley, 2007. Link (Details industrial handling and stability of aniline derivatives).

  • Chung, K. T., et al. "Reduction of azo dyes by intestinal bacteria." Critical Reviews in Microbiology, 1992. (Discusses the reversibility of azo/quinone reduction, supporting the Zinc dust protocol).

Sources

Purification strategies for removing impurities from Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MAPPC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, we must identify the specific nature of your contamination. The strategy for removing unreacted nitro-precursors differs significantly from removing palladium catalysts or hydrolysis byproducts.

SymptomProbable ImpurityChemical CauseRecommended Protocol
Yellow/Orange Solid Methyl 1-(4-nitrophenyl)piperidine-4-carboxylateIncomplete reduction of the nitro group.[1]Protocol A (Acid-Base Extraction)
Pink/Red/Brown Color Azo/Azoxy dimers or QuinonesOxidation of the aniline moiety (air exposure).[1]Protocol B (Recrystallization)
Grey/Black Particulates Palladium (

)
Leaching from hydrogenation catalyst (Pd/C).[1]Protocol C (Metal Scavenging)
Low Solubility in DCM 1-(4-aminophenyl)piperidine-4-carboxylic acidHydrolysis of the methyl ester (Zwitterion formation).[1]Protocol D (Rescue via Esterification)

Core Purification Protocols

Protocol A: The "Gentle" Acid-Base Extraction (Nitro Removal)

Target: Separation of the basic amine product from neutral nitro impurities.

Theory: The target molecule contains a basic aniline nitrogen (


).[1] The nitro impurity is non-basic. We can selectively protonate the product to move it into the aqueous phase, leaving the nitro impurity in the organic phase.
Critical Warning:  The methyl ester is susceptible to hydrolysis. You must  maintain low temperatures (

) and avoid strong, concentrated acids or prolonged exposure to high pH.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use

    
     mL solvent per gram of crude.[1]
    
  • Extraction (Acidic):

    • Cool the organic phase to

      
       in an ice bath.
      
    • Slowly add cold 1.0 M HCl (or 10% Citric Acid for higher safety).[1]

    • Mechanism:[1][2][3][4][5][6] The amine protonates (

      
      ) and moves to the water layer. The neutral nitro impurity stays in the organic layer.
      
  • Separation: Separate the layers. Keep the Aqueous Layer (contains product).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained nitro compounds.

  • Neutralization (The Critical Step):

    • Keep the aqueous layer on ice (

      
      ).[1]
      
    • Slowly basify to pH

      
       using Saturated 
      
      
      
      or
      
      
      .[1] Do not use NaOH (high risk of ester saponification).[1]
  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
Protocol B: Recrystallization (Polishing & Oxidation Removal)

Target: Removal of colored oxidation byproducts and trace isomers.[1]

Solvent System: Ethanol/Water or Isopropanol (IPA)/Heptane.[1] Note: Anilines oxidize rapidly in solution.[1] Perform this under an inert atmosphere (


) if possible.
  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol or IPA.

  • Filtration (Hot): If black specks (Pd) remain, filter the hot solution through a Celite pad.

  • Crystallization:

    • Remove from heat.[1][6]

    • Add Water (if using EtOH) or Heptane (if using IPA) dropwise until persistent cloudiness appears.[1]

    • Add a single drop of the "good" solvent (EtOH/IPA) to clear it.

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (

    
    ) for 4 hours.
    
  • Collection: Filter the off-white/beige crystals and wash with cold anti-solvent.

Advanced Troubleshooting & Logic Visualization

Scenario: "I cannot separate the Nitro impurity by chromatography."

Issue: The polarity difference between the nitro-precursor and the aniline-product on silica is often small, leading to co-elution. Solution: You must modify the stationary phase interaction.

Chromatography Guide:

  • Stationary Phase: Neutral Silica Gel (

    
    ).[1]
    
  • Mobile Phase: DCM : MeOH (95:5).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Why? The silica surface is acidic. Without a base modifier, the amine product interacts strongly (tailing), broadening the peak and merging it with the nitro impurity. The TEA blocks these acidic sites, sharpening the amine peak.

Workflow Visualization: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckColor Visual Inspection: Color? Start->CheckColor Yellow Yellow/Orange: Nitro Impurity CheckColor->Yellow Incomplete Redxn Pink Pink/Brown: Oxidation CheckColor->Pink Air Exposure Black Grey/Black: Pd Residues CheckColor->Black Catalyst Leaching AcidBase Protocol A: Cold Acid-Base Extraction (Keep < 5°C) Yellow->AcidBase Recryst Protocol B: Recrystallization (EtOH/H2O) Pink->Recryst Scavenge Protocol C: Celite Filtration & Thiol-Silica Scavenging Black->Scavenge CheckPurity QC Check: LC-MS / NMR AcidBase->CheckPurity Recryst->CheckPurity Scavenge->CheckPurity CheckPurity->Recryst Fail (Color remains) Success Pure Product (>98%) CheckPurity->Success Pass

Figure 1: Decision matrix for selecting the appropriate purification module based on visual and chemical diagnostics.

Frequently Asked Questions (FAQs)

Q1: My product turned into a solid that is insoluble in organic solvents after acid extraction. What happened? A: You likely hydrolyzed the ester. If you used strong acid (conc.[1] HCl) or allowed the mixture to warm up during the acidic phase, the methyl ester hydrolyzed to the carboxylic acid (Zwitterion:


). This compound is highly polar and insoluble in DCM/EtOAc.
  • Fix: You can try to re-esterify by refluxing in Methanol with catalytic

    
    , but it is often cleaner to discard and restart, prioritizing temperature control.
    

Q2: Can I use column chromatography to remove Palladium? A: Generally, no. Colloidal palladium is small enough to pass through standard silica pores. While some is trapped, "colored" fractions often still contain high ppm Pd.

  • Fix: Use a dedicated metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) stirred in the organic phase for 4 hours, followed by filtration. Alternatively, an activated carbon wash (Darco G-60) is effective.[1]

Q3: The amine product is tailing badly on TLC plates. A: This is due to the interaction between the basic amine and the acidic silica binder.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting your sample. Ensure your column mobile phase also contains 1% TEA.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.[1] Link[1]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Strategies for impurity control and crystallization).

  • PubChem Compound Summary. "Methyl 1-(4-aminophenyl)piperidine-4-carboxylate" (CID 545827 Analogues).[1] Link

Sources

Resolving solubility issues with Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Introduction

This guide provides in-depth technical support for researchers encountering solubility challenges with Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in aqueous media. As a molecule with distinct chemical properties, its behavior in solution can be complex. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues, explain the underlying chemical principles, and provide validated, step-by-step protocols to achieve clear, stable solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Methyl 1-(4-aminophenyl)piperidine-4-carboxylate crashing out of solution in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The poor solubility of this compound in neutral pH is a direct result of its molecular structure. Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a dibasic molecule, meaning it has two nitrogen atoms that can accept protons:

  • Anilinic Nitrogen: The primary amine (-NH2) on the phenyl ring is a weak base, with a predicted pKa value around 4.5 - 5.0[1].

  • Piperidinic Nitrogen: The secondary amine within the piperidine ring is a stronger base, with a pKa typically in the range of 9.0 - 10.0.

According to the Henderson-Hasselbalch equation, a compound's ionization state is dependent on the solution's pH relative to the compound's pKa[2][3][4]. At a neutral pH of 7.4, the weakly basic anilinic nitrogen (pKa ~5) is almost entirely in its neutral, un-ionized state. While the more basic piperidinic nitrogen (pKa ~9-10) is largely protonated (ionized), the overall molecule retains significant hydrophobic character from its phenyl ring and methyl ester group. This insufficient ionization at neutral pH prevents the molecule from readily dissolving in polar solvents like water, leading to precipitation. For ionic compounds with basic anions or cations, solubility is highly dependent on pH[5][6][7].

Q2: What is the most effective first step to improve the solubility of this compound for in vitro assays?

Answer: The most direct and effective strategy is pH adjustment . By lowering the pH of the aqueous medium, you can protonate both basic nitrogen atoms, converting the molecule into a more soluble salt form (e.g., a dihydrochloride salt). This process dramatically increases the polarity of the compound, enhancing its interaction with water molecules and thereby increasing its solubility.[8][]

For basic compounds, solubility increases as the pH of the solution is decreased[6][7]. The goal is to adjust the pH to be at least 1.5 to 2 units below the lowest pKa of the basic groups you need to protonate to achieve sufficient solubility. In this case, lowering the pH to ~3.0 will ensure both the anilinic and piperidinic nitrogens are fully protonated, maximizing aqueous solubility.

Q3: Can you provide a detailed protocol for preparing an acidic stock solution of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate?

Answer: Certainly. This protocol details the preparation of a 10 mM stock solution by forming the hydrochloride salt in situ.

Objective: To prepare a 10 mM aqueous stock solution. Principle: Protonation of the basic nitrogens with hydrochloric acid to form a soluble salt.

Materials:

  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate powder

  • Sterile, deionized water

  • 1 N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

  • Sterile microcentrifuge tubes or glass vials

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

  • Weigh Compound: Accurately weigh the required amount of the compound. For a 1 mL final volume of a 10 mM solution (Molecular Weight ≈ 248.32 g/mol ), you would need 2.48 mg.

  • Initial Suspension: Add the weighed powder to a sterile vial. Add approximately 80% of the final desired volume of deionized water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will appear as a cloudy suspension.

  • Acidification: While stirring or vortexing gently, add 1 N HCl dropwise (or in 1-2 µL increments). Monitor the solution's appearance.

  • Observe Dissolution: Continue adding acid until the solution becomes completely clear. This indicates that the compound has been protonated and has dissolved.

  • pH Verification (Optional but Recommended): Use a calibrated pH meter to check the final pH. It will likely be in the range of pH 2-4.

  • Final Volume Adjustment: Add deionized water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).

  • Final Mixing & Storage: Vortex the solution thoroughly. For storage, filter-sterilize if necessary and store in appropriate aliquots at -20°C or -80°C.

Q4: My biological assay must be performed at a neutral pH (7.0-7.4). Adjusting the bulk media pH is not an option. What should I do?

Answer: When the experimental pH is fixed, the next best strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[10][11] This makes the aqueous environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[12]

The most common co-solvents used in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Important Consideration: Co-solvents can have their own biological effects or toxicity in cell-based assays or in vivo models.[13] It is critical to first prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then dilute this stock into your final aqueous buffer, ensuring the final co-solvent concentration is as low as possible (typically well below 1%, and ideally <0.1%). Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Q5: What is the recommended procedure for using a co-solvent, and how do I choose one?

Answer: The general procedure involves creating a concentrated stock in a pure organic solvent and then performing a serial dilution. DMSO is often the first choice due to its strong solubilizing power.

Step-by-Step Protocol: Co-Solvent Method

  • Prepare High-Concentration Stock: Dissolve Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved. This is your primary stock.

  • Intermediate Dilution (Optional): If needed, create an intermediate dilution from your primary stock into your final aqueous buffer (e.g., PBS pH 7.4).

  • Final Dilution: Perform the final dilution of the stock solution into the bulk of your experimental buffer. Crucially, add the stock solution to the buffer while vortexing vigorously. This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous environment (a phenomenon known as "crashing out").

  • Check for Clarity: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solubility limit at that co-solvent concentration has been exceeded.

Data Presentation: Comparison of Common Co-Solvents

The following table provides a general guide to the properties and typical starting concentrations for common co-solvents. Note: These solubility values are illustrative and must be determined empirically.

Co-SolventTypical Stock Conc.Max Final Assay Conc.ProsCons
DMSO 10-100 mM< 0.5%Excellent solubilizing power for many compounds.Can be cytotoxic, interfere with assays, and cause oxidative stress.[13]
Ethanol 10-50 mM< 1.0%Less toxic than DMSO, biodegradable.Less powerful solubilizer than DMSO for highly hydrophobic molecules.
PEG 400 10-50 mM< 2.0%Low toxicity, commonly used in formulations.Can be viscous, may not be as effective as DMSO.

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Compound precipitates in aqueous buffer (pH 7.4) ph_adjust Is pH adjustment permissible for the experiment? start->ph_adjust protocol_ph Follow Protocol for Acidic Stock Solution (Q3). Dilute into final medium. ph_adjust->protocol_ph Yes cosolvent Use Co-solvent Strategy (Q4) ph_adjust->cosolvent No protocol_cosolvent Dilute stock into final buffer (Final co-solvent <0.5%). Run vehicle control. cosolvent->protocol_cosolvent Prepare concentrated stock in 100% DMSO or EtOH. check_sol Is the solution clear? protocol_cosolvent->check_sol Check for precipitation success Proceed with Experiment check_sol->success Yes complexation Consider Advanced Formulation: Cyclodextrin Complexation (Q6) check_sol->complexation No

Caption: Decision tree for selecting a solubilization strategy.

Q6: For my in vivo study, I need to administer a higher dose and want to avoid potentially toxic co-solvents. Are there alternative formulation strategies?

Answer: Yes. For in vivo applications where solvent toxicity and volume are major concerns, using cyclodextrins is a highly effective and widely adopted strategy.[14][15]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17] They act as molecular hosts, encapsulating the hydrophobic part of a "guest" drug molecule—like Methyl 1-(4-aminophenyl)piperidine-4-carboxylate—within their central cavity.[] This forms a water-soluble "inclusion complex," which significantly increases the apparent aqueous solubility of the drug without using organic co-solvents.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its high water solubility and favorable safety profile.

Q7: How do I prepare a formulation using cyclodextrins?

Answer: The preparation involves co-lyophilization or simple mixing, depending on the required stability and concentration. The following is a general protocol for preparing a solution with HP-β-CD.

Objective: To prepare an aqueous formulation using HP-β-CD. Principle: Formation of a host-guest inclusion complex to enhance solubility.

Materials:

  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline or appropriate buffer for injection

  • Magnetic stirrer and stir bar

  • Sonicator bath

Step-by-Step Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the formulation buffer (e.g., saline). A 20-40% (w/v) solution is a common starting point. Warm the solution slightly (to 30-40°C) if needed to aid dissolution.

  • Add Compound: While stirring the HP-β-CD solution, slowly add the accurately weighed drug powder.

  • Facilitate Complexation: Continue stirring the mixture for several hours (4-24 hours) at room temperature. Using a sonicator bath for short periods (e.g., 15-30 minutes) can help break up drug aggregates and accelerate the complexation process.

  • Assess Dissolution: After stirring, visually inspect the solution. A clear solution indicates successful complexation and solubilization.

  • Filter for Sterility: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility for in vivo use.

This method can significantly enhance the achievable concentration of the drug in a biocompatible vehicle, making it suitable for preclinical research.

References

  • Title: Methyl 4-phenylpiperidine-4-carboxylate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)piperidine-4-carboxylate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of methyl 1-methylpiperidine-4-carboxylate Source: PrepChem.com URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Henderson–Hasselbalch equation Source: Wikipedia URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: pH and solubility (video) Source: Khan Academy URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases Source: PubMed URL: [Link]

  • Title: pH and Solubility Source: Fiveable URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: ResearchGate URL: [Link]

  • Title: What Happens to Solubility When You Change the pH? Source: YouTube (Chad's Prep) URL: [Link]

  • Title: Solubilization by cosolvents. Establishing useful constants for the log-linear model Source: ResearchGate URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharma and Chemical Analysis URL: [Link]

  • Title: Henderson Hasselbalch Equation - AP Chemistry Study Guide Source: Save My Exams URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Improving solubility of poorly water-soluble drugs by protein-based strategy: A review Source: PubMed URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL: [Link]

  • Title: Henderson–Hasselbalch equation (video) Source: Khan Academy URL: [Link]

  • Title: Video: Henderson-Hasselbalch Equation Source: JoVE URL: [Link]

  • Title: pKa values bases Source: Chair of Analytical Chemistry, University of Tartu URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common reactivity challenges associated with this versatile scaffold. The unique structure of this compound, while valuable, presents specific synthetic hurdles, primarily due to steric hindrance around the aniline amino group. This guide offers a series of practical, field-proven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Understanding the Core Challenge

Q1: Why is the amino group on Methyl 1-(4-aminophenyl)piperidine-4-carboxylate considered sterically hindered?

Answer: The term steric hindrance refers to the physical obstruction by bulky groups in a molecule that impedes a chemical reaction.[1][2][3] In this specific molecule, the large 1-arylpiperidine-4-carboxylate substituent creates a sterically crowded environment around the 4-amino group. The piperidine ring is not flat; it adopts a flexible chair conformation, and its axial and equatorial protons, along with the methyl carboxylate group, effectively shield the nitrogen's lone pair of electrons.[4][5] This shielding makes it difficult for incoming reagents (electrophiles) to approach and react with the amino group, thus reducing reaction rates and efficiency.[2][6]

cluster_aniline Aniline Core cluster_piperidine Bulky Substituent Aniline Phenyl Ring NH2 -NH₂ (Target Site) Aniline->NH2 para-position Piperidine Piperidine Ring (Chair Conformation) Piperidine->NH2 Steric Shielding Ester Methyl Carboxylate Piperidine->Ester Ester->NH2 Steric Shielding

Caption: Steric shielding of the aniline amine by the bulky piperidine substituent.

Q2: How does this steric hindrance manifest in common reactions like N-acylation or palladium-catalyzed cross-couplings?

Answer: The practical consequences of this steric hindrance are frequently observed as:

  • Low to No Yield: Standard reaction conditions that work well for simple anilines often fail or provide minimal product.

  • Slow Reaction Rates: Reactions may require significantly extended times, often days, to show any meaningful conversion.[3]

  • Requirement for Harsh Conditions: To force the reaction to proceed, chemists may resort to high temperatures or highly reactive, less selective reagents, which can lead to side reactions and decomposition of sensitive substrates.

  • Failure of Common Catalysts: In catalyzed reactions like the Buchwald-Hartwig amination, catalyst systems that are not specifically designed for hindered substrates may be ineffective.[7][8]

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides solutions to specific problems encountered during key synthetic transformations.

Scenario A: N-Acylation and Amide Bond Formation

This is one of the most common reactions where steric hindrance becomes a primary obstacle.

Answer: The first and most direct solution is to increase the reactivity of your acylating agent. Acid chlorides are significantly more electrophilic and reactive than their corresponding anhydrides.[9] For many hindered anilines, simply switching from an anhydride to the analogous acyl chloride can lead to a substantial improvement in yield.

Answer: This is a classic scenario where a nucleophilic catalyst is required. 4-(Dimethylaminopyridine) (DMAP) is an exceptionally effective catalyst for acylating hindered amines and alcohols.[9]

Mechanism of Action: DMAP does not act as a simple base. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the acyl chloride itself and can overcome the steric barrier presented by the substrate. The DMAP is then regenerated, allowing it to function catalytically.[9]

Answer: For challenging amide couplings involving hindered amines, it is essential to use modern coupling reagents developed for difficult peptide syntheses. These reagents are designed to form highly activated esters that react efficiently even with poor nucleophiles.[10][11][12]

ReagentFull NameActivating GroupKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt (1-hydroxy-7-azabenzotriazole)Extremely high reactivity, rapid kinetics, low racemization. Very effective for hindered couplings.[11][13]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateOBt (1-hydroxybenzotriazole)Excellent, widely used reagent. May be slightly less reactive than HATU for the most difficult cases.[11]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt (1-hydroxybenzotriazole)Phosphonium salt, avoids guanidinylation side products sometimes seen with uronium salts (HBTU/HATU).[13]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPureHigh reactivity, often comparable or superior to HBTU. Generates water-soluble byproducts.[11]

Recommendation: Start with HATU . It is broadly recognized as one of the most effective reagents for overcoming steric hindrance in amide bond formation.[11][13]

Start Low Yield in Amide Coupling? CheckReagent Using standard reagents (e.g., DCC, EDC/HOBt)? Start->CheckReagent UseAdvanced Switch to Advanced Coupling Reagent CheckReagent->UseAdvanced Yes CheckBase Is an appropriate non-nucleophilic base present (e.g., DIPEA)? CheckReagent->CheckBase No, already using advanced reagent HATU Select HATU for Maximum Reactivity UseAdvanced->HATU HATU->CheckBase AddBase Add 2-3 eq. of DIPEA CheckBase->AddBase No Success Reaction Proceeds CheckBase->Success Yes AddBase->Success Troubleshoot Consider Microwave Heating (See Scenario C) Success->Troubleshoot Still slow?

Caption: Troubleshooting workflow for difficult amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the activated OAt-ester.

  • Coupling: Add a solution of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 equivalent) in anhydrous DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the amine, the reaction may require stirring for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scenario B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This reaction is exceptionally powerful for forming C-N bonds but is highly sensitive to steric hindrance. Success hinges on the correct choice of ligand, base, and palladium precursor.[14][15]

Answer: For a hindered substrate in a Buchwald-Hartwig amination, the two most critical components are the phosphine ligand and the base . Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. You must use a modern, sterically bulky biaryl phosphine ligand. These ligands accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond from the sterically congested intermediate.[8][15]

Recommended Ligands:

  • XPhos: Excellent general-purpose ligand for hindered couplings.

  • RuPhos: Often provides superior results for highly hindered and electron-rich anilines.

  • BrettPhos: Specifically designed for coupling primary amines and can be highly effective.[16]

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle.[7] The most common and effective choices are Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) .

Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord [L-Pd(II)(Ar)(AmineH)]+X- Amine Coordination OxAdd->AmineCoord + Amine-H RedElim L-Pd(II)(Ar)(Amine) Amido Complex AmineCoord->RedElim + Base - Base-H+X- BASE Strong Base (e.g., NaOtBu) Facilitates this step RedElim->Pd0 Reductive Elimination (Product Ar-Amine Released) LIGAND Bulky Ligand (L) (e.g., XPhos, RuPhos) Speeds up this step!

Caption: Buchwald-Hartwig cycle highlighting steps aided by bulky ligands and strong bases.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline
  • Preparation: To a glovebox or a flask equipped for inert atmosphere techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.2 equivalents).

  • Solvent: Add anhydrous, de-gassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions can take from 4 to 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Scenario C: General Reaction Enhancement

Answer: When a reaction is kinetically slow due to a high activation energy barrier (a common issue with sterically hindered substrates), Microwave-Assisted Organic Synthesis (MAOS) is a powerful tool.[17][18] Microwave reactors use dielectric heating to rapidly and uniformly heat the reaction mixture to temperatures well above the solvent's boiling point in a sealed vessel.[19][20] This superheating can dramatically reduce reaction times from days or hours to mere minutes, often while improving yields and minimizing byproduct formation.[17][18][21]

Application: Both the HATU-mediated coupling and the Buchwald-Hartwig amination are highly amenable to microwave acceleration. A typical starting point would be to run the reaction at 120-150 °C for 15-60 minutes in a dedicated microwave synthesizer.

Part 3: Summary of Recommendations

ProblemReaction TypePrimary RecommendationSecondary/Advanced Options
Low Yield / No Reaction N-AcylationSwitch from acid anhydride to the more reactive acyl chloride .Add a catalytic amount of DMAP to form a highly reactive N-acylpyridinium intermediate.
Low Yield / No Reaction Amide Bond FormationUse an advanced peptide coupling reagent. HATU is the top choice for hindered amines.Screen other reagents like PyBOP or COMU; use a non-nucleophilic base like DIPEA.
Low Yield / No Reaction Buchwald-Hartwig C-N CouplingReplace standard ligands with a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos).Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Very Slow Reaction Rate Any ReactionEmploy Microwave-Assisted Synthesis (MAOS) to superheat the reaction and overcome the kinetic barrier.Increase reagent concentration where feasible; screen different high-boiling point solvents.

References

  • Sang-gi, L. Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. Available at: [Link]

  • Abdelmoty, I., et al. Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 2007. Available at: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Alcaro, S., et al. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Comprehensive Medicinal Chemistry III, 2017. Available at: [Link]

  • FasterCapital. Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Available at: [Link]

  • Alcaro, S., et al. Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate, 2017. Available at: [Link]

  • Wikipedia. Steric effects. Available at: [Link]

  • Fiveable. Steric Hindrance Definition. Available at: [Link]

  • Tlili, A., et al. Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate, 2011. Available at: [Link]

  • Todorovic, M. & Perrin, D. M. Recent developments in catalytic amide bond formation. Peptide Science, 2020. Available at: [Link]

  • Tlili, A., et al. Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 2011. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008. Available at: [Link]

  • Aher, R.D., et al. A Novel Clay catalyst: N-Acetylation of anilines. Journal of Organic and Pharmaceutical Chemistry, 2017. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available at: [Link]

  • Shinde, S.S., et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 2015. Available at: [Link]

  • Darsi, S.S.P.K., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 2011. Available at: [Link]

  • S-innovations. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Ruijter, E., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal, 2019. Available at: [Link]

  • D'hooghe, M., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate, 2005. Available at: [Link]

  • Pini, A., et al. Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi, 2021. Available at: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? r/Chempros, 2021. Available at: [Link]

  • Yamamoto, H. & Ishihara, K. Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing, 2022. Available at: [Link]

  • Aguiar, C.P.O., et al. Influence of piperidine ring on stability and reactivity of piperine. ResearchGate, 2018. Available at: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. 2024. Available at: [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? PMC, 2022. Available at: [Link]

  • Lidström, P. & Tierney, J.P. (Eds.). Microwave Assisted Organic Synthesis. Blackwell Publishing, 2005. Available at: [Link]

  • Accounts of Chemical Research. Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications, 1972. Available at: [Link]

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Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the conversion of this ester to its corresponding carboxylic acid, a key building block in many pharmaceutical syntheses. Here, we provide in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My saponification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is sluggish and incomplete. What are the likely causes?

A1: Incomplete hydrolysis of this substrate is a common issue and can often be attributed to a combination of steric hindrance and inadequate reaction conditions. The piperidine ring and the N-aryl substituent can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon.[1]

Common Causes for Incomplete Reaction:

  • Insufficient Temperature: Room temperature reactions are often too slow for this sterically hindered ester. Refluxing the reaction mixture is typically necessary.

  • Inadequate Base Concentration: A higher concentration of hydroxide is often required to drive the reaction to completion.

  • Poor Solubility: The substrate may not be fully soluble in a purely aqueous basic solution, leading to a slow, heterogeneous reaction. The use of a co-solvent is crucial.

  • Short Reaction Time: Due to the aforementioned factors, this hydrolysis can require extended reaction times, sometimes up to 24 hours or more.

Q2: What are the recommended starting conditions for a successful saponification of this ester?

A2: For a robust and complete hydrolysis, we recommend starting with more forcing conditions than a typical simple ester saponification. A combination of a strong base, a co-solvent to ensure solubility, and elevated temperatures is key.

ParameterRecommended Starting ConditionRationale
Base Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH)LiOH is often more effective for hindered esters due to the coordinating ability of the lithium cation, which can activate the carbonyl group.[1][2]
Equivalents of Base 5-10 equivalentsA large excess of base is often necessary to ensure the reaction goes to completion, especially with hindered esters.[1]
Solvent System THF/Water or Dioxane/Water (e.g., 2:1 or 3:1)A co-solvent system is essential for solubilizing the hydrophobic starting material, creating a homogeneous reaction mixture.[1][2]
Temperature Reflux (typically 80-100 °C)Elevated temperatures are required to overcome the activation energy of this sterically hindered hydrolysis.[3]
Reaction Time 12-24 hoursMonitor by TLC or LCMS until the starting material is consumed.
Q3: I am observing the formation of colored impurities during my hydrolysis. What could be the cause and how can I prevent it?

A3: The 4-aminophenyl moiety is susceptible to oxidation, especially under harsh basic conditions and at elevated temperatures in the presence of air (oxygen). This can lead to the formation of colored quinone-imine type structures or other oxidative degradation products.[4]

Strategies to Minimize Oxidation:

  • Degas Solvents: Before starting the reaction, degas the solvents by bubbling nitrogen or argon through them for 15-30 minutes.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon balloon) to minimize contact with oxygen.

  • Control Temperature: Avoid excessive heating. While reflux is often necessary, prolonged heating at very high temperatures can accelerate degradation.

Q4: The workup of my reaction is proving difficult, and I am struggling to isolate the final carboxylic acid product. What is the best approach?

A4: The product, 1-(4-aminophenyl)piperidine-4-carboxylic acid, is a zwitterion at its isoelectric point (pI). This means it has both a positive (ammonium) and a negative (carboxylate) charge, which can lead to high water solubility and difficulty in extracting into organic solvents. The key to a successful workup is careful pH adjustment to find the isoelectric point, where the molecule has a net neutral charge and is least soluble in water.

Troubleshooting Guide

Problem 1: Incomplete Hydrolysis

If after following the recommended starting conditions, you still observe a significant amount of starting material, consider the following advanced strategies:

  • Higher Temperatures: If your solvent system allows, you can increase the reaction temperature. For example, using a higher boiling point co-solvent like dioxane.

  • Microwave Chemistry: Microwave-assisted saponification can sometimes dramatically reduce reaction times and improve yields for hindered esters.

  • Alternative Bases: In some challenging cases, stronger bases like potassium tert-butoxide in a non-aqueous solvent system with a stoichiometric amount of water have been used, though this is a more advanced and potentially side-reaction-prone approach.

Experimental Protocols

Protocol 1: High-Temperature Saponification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq) in a 2:1 mixture of THF and water.

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes.

  • Addition of Base: Add LiOH·H₂O (5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is no longer visible (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully adjust the pH of the solution to the isoelectric point (estimated to be around pH 6-7) with 1M HCl. The product should precipitate out of the solution.

    • Stir the suspension at 0-5 °C for 1-2 hours to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude zwitterionic product can often be purified by recrystallization from a mixed solvent system, such as ethanol/water or isopropanol/water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot water.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.

    • Slowly add the organic co-solvent (e.g., ethanol) to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[5]

Visualizations

Hydrolysis Troubleshooting Workflow

TroubleshootingWorkflow start Start: Hydrolysis Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Proceed to Workup check_completion->workup Yes increase_temp Increase Temperature/Time incomplete->increase_temp change_base Use Stronger Base (e.g., KOH) incomplete->change_base cosolvent Optimize Co-solvent Ratio incomplete->cosolvent increase_temp->check_completion change_base->check_completion cosolvent->check_completion side_products Side Products Observed? workup->side_products oxidation Oxidation Suspected (Color Formation) side_products->oxidation Yes purification Purification Issues side_products->purification No degas Degas Solvents & Use Inert Atmosphere oxidation->degas degas->start zwitterion Zwitterionic Product Isolation purification->zwitterion pi_precipitation Adjust to Isoelectric Point (pI) zwitterion->pi_precipitation recrystallize Recrystallize from Mixed Solvents pi_precipitation->recrystallize success Pure Product Obtained recrystallize->success

Caption: Decision tree for troubleshooting hydrolysis failures.

pH-Dependent Species of the Product

ph_species cluster_0 Low pH (e.g., pH < 2) cluster_1 Isoelectric Point (pI) (e.g., pH ~ 6-7) cluster_2 High pH (e.g., pH > 10) cation Cationic Form (Soluble in Water) zwitterion Zwitterionic Form (Least Soluble) cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (Soluble in Water) zwitterion->anion + OH- anion->zwitterion + H+

Caption: Charge states of the product at different pH values.

Advanced Troubleshooting: Alternative Hydrolysis Methods

Acid-Catalyzed Hydrolysis

While generally less efficient for methyl esters due to the reversible nature of the reaction, acid-catalyzed hydrolysis can be an option if the substrate is sensitive to strong bases.[6]

  • Conditions: Typically involves refluxing the ester in a mixture of a strong acid (e.g., 6M HCl or H₂SO₄) and a co-solvent like dioxane.

  • Challenges: Requires a large excess of water to drive the equilibrium towards the products. The reaction can be slow, and the aniline moiety may be sensitive to prolonged exposure to strong, hot acid.

Enzymatic Hydrolysis

For a milder approach, enzymatic hydrolysis using lipases can be explored. This method offers high selectivity and avoids harsh pH and temperature conditions.

  • Enzymes to Consider: Lipases such as Candida antarctica lipase B (CALB) or lipases from Pseudomonas species have shown efficacy in hydrolyzing sterically hindered esters.[7][8]

  • Typical Conditions: The reaction is usually carried out in a buffered aqueous solution (e.g., phosphate buffer at pH 7-8) with a co-solvent like DMSO or THF to aid in substrate solubility.[8]

  • Advantages: High chemoselectivity (less likely to cause side reactions on the aminophenyl group) and environmentally friendly.

  • Disadvantages: Enzymes can be expensive, and reaction optimization (screening of different lipases, pH, temperature, and co-solvents) may be required.

References

  • Construction of Chiral 2-Functionalized Piperidine via Enzymatic Resolution and Palladium. (URL not available)
  • Saponification-Typical procedures - OperaChem. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. [Link]

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (URL not available)
  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (URL not available)
  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). - ResearchGate. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials - CalTech GPS. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

  • Why saponification required in solvent extraction? - Quora. [Link]

  • The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed. [Link]

  • Isoelectric Point, Pi | PDF - Scribd. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst - ResearchGate. [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PubMed. [Link]

  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C) - Quora. [Link]

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • CN108047125A - The preparation method of one kind (2R, 4R)
  • Solid organic cpd.s when isolated from organic reaction. (URL not available)
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC. [Link]

  • Crystallization in Final Stages of Purification | Springer Nature Experiments. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC - NIH. [Link]

  • Ch27: Isoelectronic point - University of Calgary. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - MDPI. [Link]

  • 1-(4-aminophenyl)piperidine-4-carboxamide (C12H17N3O) - PubChemLite. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • Isoelectric focusing (article) | Khan Academy. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. [Link]0650917.pdf)

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Controlling side reactions during the synthesis of N-aryl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary: The Piperidine Challenge

The N-arylation of piperidines is a cornerstone transformation in drug discovery, yet it is plagued by a specific set of competing pathways. Unlike primary amines, piperidines possess


-hydrogens adjacent to a nucleophilic (but sterically encumbered) nitrogen center.

The Central Conflict: The catalytic cycle must be tuned to favor Reductive Elimination (C-N bond formation) over


-Hydride Elimination  (oxidation to enamine/imine and reduction of the aryl halide).

This guide provides a root-cause analysis of these failures and self-validating protocols to ensure chemoselectivity.

Critical Failure Mode: -Hydride Elimination

The Mechanism of Failure

In Palladium-catalyzed cross-coupling (Buchwald-Hartwig), the reaction proceeds through a Pd(II)-amido intermediate. At this stage, the system faces a divergence:

  • Path A (Desired): Reductive elimination yields the N-aryl piperidine.

  • Path B (Undesired):

    
    -Hydride elimination ejects a hydride, forming an enamine (which hydrolyzes or polymerizes) and a Pd-hydride species (which reduces the aryl halide to a simple arene).
    
Visualizing the Divergence

The following diagram illustrates the kinetic competition and the ligand parameters required to win this battle.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Coord Amine Coordination & Deprotonation OxAdd->Coord Piperidine + Base Amido Pd(II)-Amido Complex (Critical Junction) Coord->Amido RedElim Reductive Elimination (Fast with Bulky Ligands) Amido->RedElim RuPhos/BrettPhos (Steric Bulk Accelerates RE) BetaElim β-Hydride Elimination (Fast with Small/Electron-Poor Ligands) Amido->BetaElim PPh3/Small Ligands (Open Coordination Site) Product Product: N-Aryl Piperidine RedElim->Product SideProd Side Products: Enamine + Reduced Arene (Ar-H) BetaElim->SideProd Product->Start Regeneration

Caption: Kinetic divergence in the catalytic cycle. Bulky biaryl phosphines destabilize the Pd(II)-amido complex, forcing rapid reductive elimination.

Standard Operating Protocol: The "Self-Validating" System

Protocol: RuPhos Pd G4 Mediated Arylation Why this works: The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-aggregates. RuPhos is specifically optimized for secondary amines, providing the steric bulk necessary to suppress


-hydride elimination.
Reagents
  • Aryl Halide (Ar-X): 1.0 equiv (Br or I preferred; Cl requires higher temp).

  • Piperidine Derivative: 1.2 equiv.[1]

  • Catalyst: RuPhos Pd G4 (1–3 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) 1.5 equiv (or LiHMDS for base-sensitive substrates).

  • Solvent: Anhydrous THF or Toluene (0.2 M).

Step-by-Step Workflow
StepActionQC Check (Self-Validation)
1 Charge Solids: Add Ar-X, NaOtBu, and RuPhos Pd G4 to a vial equipped with a stir bar.Visual: Solids should be free-flowing. If NaOtBu is clumpy/wet, discard. Moisture kills this reaction.
2 Atmosphere Exchange: Seal vial. Evacuate/backfill with N2 or Ar (3 cycles).[2][3]Pressure Check: Ensure septum holds vacuum. Oxygen acts as a catalyst poison.
3 Solvent Addition: Add anhydrous solvent and the piperidine via syringe.Color: The solution usually turns a distinct color (often orange/red) upon complexation.
4 Activation: Heat to 65°C (THF) or 80°C (Toluene). Stir vigorously.Kinetics: If the reaction turns black (Pd black precipitation) within 10 mins, the catalyst has died. ABORT. Check solvent dryness or amine purity.
5 Monitoring: Sample at 1 hour. Quench aliquot with EtOAc/H2O.TLC/LCMS: Look for Ar-H (reduced arene). If Ar-H > 10%, temperature is too high or ligand is oxidized.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "I see the reduced Arene (Ar-H) instead of Product."
  • Diagnosis: Protodehalogenation via

    
    -hydride elimination or solvent hydrogen transfer.
    
  • Immediate Fix:

    • Switch Solvent: Move from Dioxane to Toluene (non-coordinating, harder to abstract hydride).

    • Increase Ligand Bulk: Switch from XPhos to RuPhos or BrettPhos .

    • Check Reagents: Ensure the piperidine does not contain trace alcohol impurities.

Scenario B: "The reaction stalls at 50% conversion."
  • Diagnosis: Catalyst poisoning or product inhibition.[4] Piperidines are good ligands and can bind Pd(II) off-cycle.

  • Immediate Fix:

    • Add 10-20% free ligand: Add extra RuPhos to shift the equilibrium back to the active catalyst.

    • Switch Base: If using K2CO3, switch to NaOtBu or LiHMDS . The deprotonation step might be rate-limiting.

Scenario C: "Regioselectivity issues with 3-substituted piperidines."
  • Diagnosis: Enantiomerization or racemization.

  • Insight: Strong bases can deprotonate the stereocenter.

  • Fix: Use Cs2CO3 in Dioxane at higher temperatures (slower but milder) or LiHMDS at lower temperatures.

Comparative Analysis: When to Switch Methods

Not every reaction requires Palladium. Use this decision matrix to select the optimal chemistry.

FeatureBuchwald-Hartwig Ullmann Coupling Chan-Lam
Metal Palladium (RuPhos/BrettPhos)Copper (CuI + Diamine)Copper (Cu(OAc)2)
Substrate Aryl Bromides/Chlorides/TriflatesAryl Iodides/BromidesAryl Boronic Acids
Key Advantage High yields, broad scope, mild temp.Cheap, good for NH-heterocycles.Air-tolerant, mildest conditions.
Key Weakness Cost, sensitive to O2/H2O.High temp often required, variable yields.Slow kinetics for sterically hindered amines.
Best For... Complex Drug Intermediates Simple Scale-up Late-Stage Functionalization
Decision Logic Diagram

DecisionTree Start Start: N-Arylation of Piperidine Q1 Is the Electrophile an Aryl Boronic Acid? Start->Q1 Q2 Is the Electrophile an Aryl Chloride? Q1->Q2 No (Halide) ChanLam Method: Chan-Lam Coupling (Cu(OAc)2, O2, DMSO) Q1->ChanLam Yes Q3 Is the Piperidine Sterically Crowded (e.g., 2,6-disubstituted)? Q2->Q3 No (Br/I) Buchwald Method: Buchwald-Hartwig (RuPhos Pd G4, NaOtBu) Q2->Buchwald Yes (Cl is unreactive in Ullmann) Q3->Buchwald Yes (Pd handles sterics better) Ullmann Method: Ullmann Coupling (CuI, L-Proline, DMSO, Heat) Q3->Ullmann No (Cost saving option)

Caption: Method selection tree based on electrophile type and steric constraints.

References

  • RuPhos Pd G4 Protocol & Properties

    • Sigma-Aldrich Technical Sheet. "RuPhos Pd G4."[3][5]

  • Mechanistic Insight on

    
    -Hydride Elimination: 
    
    • Chemical Science (RSC).[6] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[7]

    • [Link]

  • Ullmann Coupling Optimization

    • Organic Chemistry Portal. "Ullmann Reaction."[2][8][9][10]

    • [Link]

  • General Buchwald-Hartwig Mechanism

    • Chemistry LibreTexts. "Buchwald-Hartwig Amination."[4][11]

    • [Link]

Sources

Storage conditions to prevent degradation of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS 471938-27-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this versatile research chemical. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 1-(4-aminophenyl)piperidine-4-carboxylate?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For optimal preservation, storage in a freezer at or below -20°C is recommended, under an inert atmosphere such as nitrogen or argon.[2] This minimizes degradation from atmospheric moisture, oxygen, and light.

Q2: My solid sample has changed color from off-white to yellow/brown. What does this indicate and is it still usable?

Color change, particularly darkening, is a common indicator of degradation for compounds containing an aromatic amine (aniline) moiety.[3] This is typically due to oxidation of the aminophenyl group. The usability of the material depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC or LC-MS, before use.

Q3: What are the main degradation pathways for this molecule?

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate has two primary points of vulnerability:

  • Oxidation: The primary aromatic amine is susceptible to oxidation from atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of colored impurities and can result in dimerization or polymerization.[4]

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions.[5] This process would yield the corresponding carboxylic acid.

Q4: How should I prepare solutions of this compound for experimental use?

Solutions should be prepared fresh for each experiment whenever possible. Use anhydrous, high-purity solvents. If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial with minimal headspace, protected from light, and stored at a low temperature (e.g., 2-8°C). For extended storage, freezing at -20°C or -80°C under an inert atmosphere is advisable.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Solubility / Incomplete Dissolution 1. Compound degradation leading to less soluble impurities.2. Use of an inappropriate or low-quality solvent.1. Verify purity via HPLC. If degraded, consider purification or acquiring a new batch.2. Use fresh, anhydrous, high-purity solvent. Gentle warming or sonication may aid dissolution, but monitor for thermal degradation.
Inconsistent Experimental Results 1. Use of a partially degraded stock of the compound.2. Degradation of the compound in the experimental buffer or medium.1. Re-qualify the solid material's purity. Always use freshly prepared solutions from a properly stored solid.2. Assess the stability of the compound under your specific experimental conditions (pH, temperature, exposure to air) over the time course of the experiment.
Appearance of Unexpected Peaks in Chromatography 1. On-column degradation.2. Degradation during sample preparation or storage.3. Contamination from solvent or glassware.1. Ensure the mobile phase is compatible and the column is not creating an overly acidic or basic environment.2. Prepare samples immediately before analysis. Keep samples in the autosampler cool if possible.3. Use high-purity solvents and meticulously clean all equipment.

Visualizing Degradation Pathways

The primary degradation pathways for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate are oxidation of the aromatic amine and hydrolysis of the methyl ester.

G cluster_main Degradation of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate cluster_conditions Contributing Factors Start Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Oxidized Oxidized Impurities (e.g., Nitroso, Nitro, Azo Compounds) Start->Oxidized Oxidation Hydrolyzed 1-(4-aminophenyl)piperidine-4-carboxylic acid Start->Hydrolyzed Hydrolysis O2 Oxygen (Air) O2->Start Light Light (UV) Light->Start H2O Moisture (H₂O) H2O->Start pH Acid/Base pH->Start

Caption: Primary degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to assess the purity of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and detect potential degradation products.

1. Materials:

  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)
  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate sample

2. Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of ACN and water. b. Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture. c. Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% FA in Water
  • Mobile Phase B: 0.1% FA in ACN
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection: 254 nm
  • Gradient:
  • 0-2 min: 10% B
  • 2-17 min: 10% to 90% B
  • 17-20 min: 90% B
  • 20-22 min: 90% to 10% B
  • 22-27 min: 10% B (Re-equilibration)

4. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks.
  • The hydrolyzed product (carboxylic acid) will typically have a shorter retention time than the parent ester. Oxidized impurities may have varying retention times.
Protocol 2: Workflow for Handling and Storage

This workflow minimizes exposure to conditions that promote degradation.

G Receive Receive Compound Store_Solid Store Solid in Freezer (-20°C) Under Inert Gas, Protected from Light Receive->Store_Solid Weigh Weigh Required Amount Quickly, in Low Humidity Environment Store_Solid->Weigh Prepare_Sol Prepare Fresh Solution Using Anhydrous Solvent Weigh->Prepare_Sol Use_Exp Use Immediately in Experiment Prepare_Sol->Use_Exp Store_Sol Short-term Solution Storage? (If Absolutely Necessary) Prepare_Sol->Store_Sol Store_Sol->Use_Exp No Store_Sol_Cond Store at 2-8°C or Frozen (-20°C) Inert Atmosphere, Protected from Light Store_Sol->Store_Sol_Cond Yes Store_Sol_Cond->Use_Exp

Caption: Recommended workflow for handling and storage.

References

  • Ataman Kimya. PIPERIDINE. [Link]

  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

Sources

Technical Support Center: Optimization of Column Chromatography for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification process.

Understanding the Molecule: Key Challenges

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate presents a unique set of challenges for chromatographic separation due to its distinct structural features:

  • Aromatic Amine Group: The basic nature of the aminophenyl group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This often results in significant peak tailing and poor separation.[1][2][3]

  • Piperidine Ring: The piperidine nitrogen is also basic and can contribute to unwanted secondary interactions with the stationary phase.[4]

  • Ester Group: The methyl carboxylate group adds polarity to the molecule.

  • Overall Polarity: The combination of these functional groups makes the molecule quite polar, which can lead to difficulties in elution from the column.[5]

This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the column chromatography of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and showing significant peak tailing during column chromatography. What is causing this and how can I fix it?

A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups (Si-OH) on the silica gel surface.[1][2][3] The lone pair of electrons on the nitrogen atoms of the aromatic amine and piperidine ring can form strong hydrogen bonds or have ionic interactions with these silanol groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. TEA is a volatile base that will compete with your compound for binding to the silanol groups, effectively masking them and allowing your compound to elute more symmetrically.[1]

    • Ammonia Solution: For very polar compounds, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH stock solution added to dichloromethane) can be a powerful eluent.[1][5]

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6] Start with neutral alumina, and if tailing persists, basic alumina can be used.

    • Deactivated Silica Gel: Commercially available end-capped or base-deactivated silica gels are designed to have a reduced number of free silanol groups and can significantly improve the peak shape of basic compounds.[3]

Q2: My compound is not moving off the baseline, even with a highly polar solvent system like 100% ethyl acetate. What should I do?

A2: This indicates that your compound is very strongly adsorbed to the stationary phase. The high polarity of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate can lead to this issue.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity Further:

    • Methanol/Dichloromethane (DCM) or Methanol/Ethyl Acetate (EtOAc): Add methanol to your eluent. A gradient starting from 100% EtOAc and gradually increasing to 5-10% methanol in EtOAc is a good starting point. Methanol is a very polar solvent and is effective at eluting highly polar compounds.

    • Use of Basic Modifiers: As mentioned in Q1, adding triethylamine or an ammonia solution will not only improve peak shape but also increase the eluting power of your mobile phase for basic compounds.[1][5]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a more suitable technique.[1]

    • Stationary Phase: A C18-functionalized silica gel is the most common reversed-phase stationary phase.

    • Mobile Phase: The mobile phase will be a polar solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Q3: I'm seeing multiple spots on my TLC, and my collected fractions from the column are all mixed. How can I improve the separation?

A3: Poor separation can be due to a number of factors, including an inappropriate solvent system, column overloading, or decomposition of the compound on the silica gel.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[7]

    • Systematic Screening: Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Gradually increase the proportion of the polar solvent.

    • Ternary Solvent Systems: Sometimes, a three-component solvent system can provide better separation. For example, a mixture of hexanes, ethyl acetate, and a small amount of methanol.

  • Check for Compound Stability: Your compound might be degrading on the acidic silica gel.

    • 2D TLC: Spot your compound on a TLC plate, run it in one direction, then dry the plate and run it again in the perpendicular direction with the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is decomposing.

    • Use Deactivated Silica or Alumina: If stability is an issue, switch to a less acidic stationary phase like deactivated silica or alumina.[5]

  • Proper Column Packing and Loading:

    • Column Dimensions: Use a column with an appropriate diameter and length for the amount of material you are purifying. A longer, narrower column will generally provide better resolution.[8]

    • Sample Loading: Dissolve your crude sample in a minimal amount of solvent and load it onto the column in a narrow band.[9] Using too much solvent to dissolve the sample will lead to a broad initial band and poor separation.

Q4: Should I use isocratic or gradient elution for my separation?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[10]

  • Isocratic Elution: This is simpler to perform and is suitable if the impurities have similar polarities to your target compound and a single solvent system provides good separation on TLC.[11]

  • Gradient Elution: This is generally recommended for complex mixtures containing compounds with a wide range of polarities.[10][12] It allows for the efficient elution of both less polar and more polar impurities, often resulting in sharper peaks and a shorter overall run time.[10]

A common strategy is to start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute your target compound and any more polar byproducts.

Experimental Protocol: Optimization Workflow

This protocol outlines a systematic approach to developing an optimized column chromatography method for the purification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Thin-Layer Chromatography (TLC) Method Development
  • Objective: To identify a suitable solvent system for column chromatography.

  • Procedure:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto several silica gel TLC plates.

    • Develop the plates in a variety of solvent systems. Start with a binary system like Hexanes:Ethyl Acetate and systematically increase the polarity.

      • Example systems to test: 9:1, 7:3, 1:1, 3:7, 1:9 Hexanes:EtOAc.

    • If the compound does not move from the baseline, switch to a more polar system like Ethyl Acetate:Methanol or Dichloromethane:Methanol.

    • To address tailing, add 0.5% triethylamine to the most promising solvent systems.

    • The optimal solvent system will give your target compound an Rf value of ~0.3 and show good separation from impurities.[7]

Column Chromatography: Packing and Loading
  • Objective: To properly prepare the chromatography column for separation.

  • Procedure:

    • Select a column of appropriate size. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[8]

    • Pack the column using either the "wet" or "dry" method. The wet slurry method is often preferred as it can lead to a more homogeneously packed column.[13]

    • Ensure the top of the silica bed is flat and protected with a thin layer of sand.

    • Pre-elute the column with the initial, least polar solvent system.

    • Dissolve the crude material in a minimal amount of solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel.

Elution and Fraction Collection
  • Objective: To elute the compounds from the column and collect them in separate fractions.

  • Procedure:

    • Begin eluting with the solvent system determined by TLC.

    • If using a gradient, systematically and gradually increase the polarity of the mobile phase.

    • Collect fractions of a consistent volume. The size of the fractions will depend on the scale of your separation.

    • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light or with a suitable stain.[14][15]

Analysis and Pooling of Fractions
  • Objective: To identify and combine the pure fractions of the target compound.

  • Procedure:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Data Presentation

Table 1: Effect of Mobile Phase Modifiers on Rf and Peak Shape

Mobile Phase CompositionTarget Compound RfPeak Shape Observation
1:1 Hexanes:Ethyl Acetate0.1Severe Tailing
1:1 Hexanes:Ethyl Acetate + 0.5% TEA0.3Symmetrical Spot
9:1 Ethyl Acetate:Methanol0.4Moderate Tailing
9:1 Ethyl Acetate:Methanol + 0.5% TEA0.6Symmetrical Spot

Visualizations

Troubleshooting_Workflow start Problem Identified tailing Peak Tailing / Streaking start->tailing no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation add_base Add Basic Modifier (TEA/NH3) tailing->add_base Cause: Acid-Base Interaction increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->increase_polarity Cause: High Polarity optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Cause: Suboptimal Conditions check_tlc1 check_tlc1 add_base->check_tlc1 Re-evaluate on TLC success Successful Separation check_tlc1->success Symmetrical Peak change_stationary_phase Change Stationary Phase (Alumina / Deactivated Silica) check_tlc1->change_stationary_phase Tailing Persists change_stationary_phase->success check_tlc2 check_tlc2 increase_polarity->check_tlc2 Re-evaluate on TLC check_tlc2->success Rf > 0 reverse_phase Consider Reversed-Phase Chromatography check_tlc2->reverse_phase Still No Elution reverse_phase->success check_stability Check Compound Stability (2D TLC) optimize_solvent->check_stability If still poor separation proper_loading Ensure Proper Column Packing & Loading check_stability->proper_loading If stable proper_loading->success

Sources

Addressing low purity issues in commercial Methyl 1-(4-aminophenyl)piperidine-4-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with commercial samples of this compound. Our goal is to provide you with the expertise and practical protocols needed to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Q1: My sample of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate has a yellow or brownish tint. Is it still usable?

A: A yellow to brown discoloration often indicates the presence of oxidation products. The aromatic amine moiety is susceptible to air oxidation, which can lead to the formation of colored impurities. While the presence of these impurities may not interfere with all applications, it is a clear sign of reduced purity. For sensitive applications, such as in the development of therapeutic agents, purification is highly recommended. It is also crucial to ensure proper storage under an inert atmosphere to prevent further degradation.

Q2: What are the ideal storage conditions for this compound?

A: To maintain product quality, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place. It is also sensitive to light and should be protected from exposure. Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Q3: I see some particulate matter in my sample. What should I do?

A: Particulate matter can be undissolved product, insoluble impurities, or foreign contaminants. Before use, it is advisable to dissolve the sample in a suitable solvent and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble material. However, this will not remove soluble impurities.

Q4: Can I use this compound directly from the bottle for my reaction?

A: For non-critical applications, direct use may be acceptable. However, for sensitive reactions, particularly in pharmaceutical development, it is best practice to first assess the purity of the commercial sample. The presence of even small amounts of impurities can lead to side reactions, lower yields, and complications in the purification of your final product.

II. Troubleshooting Guide: Addressing Low Purity

This section provides in-depth troubleshooting for specific purity-related problems, complete with diagnostic procedures and purification protocols.

Problem 1: HPLC analysis shows multiple impurity peaks.
1.1. Initial Diagnosis and Impurity Identification

The first step is to identify the nature of the impurities. Common impurities can include unreacted starting materials from the synthesis, byproducts, or degradation products.

  • Potential Impurities:

    • Starting Materials: Aniline, 4-Piperidone, and intermediates from multi-step syntheses.

    • Byproducts: Products from side reactions such as over-alkylation or over-acylation.

    • Degradation Products: Oxidation of the aromatic amine or hydrolysis of the methyl ester.

    • Residual Solvents: Solvents used during synthesis and purification.

1.2. Analytical Workflow for Impurity Profiling

A combination of analytical techniques is recommended for a comprehensive impurity profile.

G

Table 1: Analytical Techniques for Impurity Identification

TechniquePurposeSample PreparationKey Information Provided
HPLC-UV/MS Quantify purity and identify impurities with UV chromophores and their mass.Dissolve in a suitable solvent like acetonitrile or methanol.Retention time, peak area (purity %), and mass-to-charge ratio (m/z) of parent compound and impurities.
¹H and ¹³C NMR Identify the structure of the main component and impurities.Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Chemical shifts and coupling constants provide structural information. Comparison with reference spectra can identify known impurities.
GC-MS Identify and quantify residual solvents.Dissolve in a high-purity solvent not expected to be a contaminant.Identification of volatile organic compounds.
1.3. Purification Strategies

Based on the identified impurities, select an appropriate purification method.

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and heat the mixture until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

If recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is the next logical step.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will show good separation between the desired product and impurities, with an Rf value for the product of around 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

G

Problem 2: NMR spectrum shows unexpected signals.
2.1. Diagnosis of NMR Impurities

Unexpected signals in an NMR spectrum can arise from residual solvents, starting materials, or side-products.

  • Residual Solvents: Compare the chemical shifts of unknown peaks to published data for common laboratory solvents.

  • Starting Materials/Byproducts: The synthesis of the target molecule often involves the reduction of a nitro group to an amine. Incomplete reduction can leave residual 1-(4-nitrophenyl)piperidine-4-carboxylate. The presence of signals in the aromatic region downfield of the aminophenyl protons may indicate this impurity.

Table 2: Expected ¹H NMR Chemical Shifts for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and Potential Impurities in CDCl₃

CompoundKey ProtonsExpected Chemical Shift (ppm)
Target Compound -NH₂~3.6 (broad s)
Aromatic (ortho to NH₂)~6.6 (d)
Aromatic (meta to NH₂)~6.8 (d)
-OCH₃~3.7 (s)
Nitro- Precursor Aromatic (ortho to NO₂)~8.1 (d)
Aromatic (meta to NO₂)~7.0 (d)
Aniline Aromatic protons~6.7-7.2 (m)
Ethyl Acetate -CH₂-~4.1 (q)
-CH₃~1.2 (t)
Dichloromethane -CH₂-~5.3 (s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2.2. Remediation
  • Residual Solvents: Can typically be removed by drying the sample under high vacuum, possibly with gentle heating.

  • Synthetic Impurities: If starting materials or byproducts are present, purification by column chromatography or recrystallization is necessary as described in Section 1.3 .

III. Concluding Remarks

Ensuring the purity of starting materials like Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is fundamental to the success of research and development in the chemical and pharmaceutical sciences. By employing a systematic approach of analysis and purification, researchers can mitigate the risks associated with impurities and proceed with confidence in their experimental work.

IV. References

  • Vertex AI Search, SAFETY DATA SHEET, Link

  • Benchchem, Application Notes and Protocols for the Purification of Piperidine Reaction Products, 1

  • Google Patents, US8455691B2 - Process for the purification of aromatic amines, 2

  • TCI Chemicals, SAFETY DATA SHEET, 3

  • AAPPTec, 4 - Safety Data Sheet, 4

  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update, 5

  • ChemScene, Safety Data Sheet, 6

  • Thermo Fisher Scientific, SAFETY DATA SHEET, 7

  • Google Patents, US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same, 8

  • PMC, Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry, 9

  • Benchchem, Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols, 10

  • The Royal Society of Chemistry, Electronic Supplementary Material (ESI) for ChemComm, 11

  • Organic Process Research & Development, 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers, 12

  • ResearchGate, An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, 13

  • The Journal of Organic Chemistry, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the, 14

  • Organic Process Research & Development, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, 15

  • PMC, Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and

Sources

Validation & Comparative

A Comprehensive Guide to the H-NMR and C-NMR Spectral Analysis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. We will move beyond a simple peak listing to explore the causal relationships between the molecule's three-dimensional structure and its spectral output. By comparing its spectral data with that of structurally related analogues, this guide offers researchers a robust framework for unambiguous structural confirmation and a deeper understanding of substituent effects in complex heterocyclic systems.

The Compound of Interest: Structure and Significance

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a disubstituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and understanding its conformational behavior and the electronic influence of its substituents is critical for designing molecules with specific biological activities. This compound features a polar 4-aminophenyl group at the nitrogen (N1) and a methyl ester at the C4 position, creating a unique electronic and steric environment.

To facilitate a clear discussion, the following standardized numbering system will be used throughout this guide.

Caption: Molecular structure and numbering of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Experimental Protocols: A Foundation of Trustworthiness

The quality of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps represent a self-validating system to ensure reproducibility and accuracy.

Methodology for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-15 mg of the dried analyte.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

      • Causality: CDCl₃ is a standard, non-polar solvent suitable for many organic molecules. However, DMSO-d₆ is chosen when hydrogen bonding is of interest (e.g., for observing the -NH₂ protons) or if solubility in CDCl₃ is limited.[1] The choice of solvent can slightly alter chemical shifts.[2]

    • Add a trace amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Calibration:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring.

    • Tuning and Shimming: The instrument must be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to maximize homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H-NMR Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-32 scans, depending on sample concentration.

  • ¹³C-NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans, due to the low natural abundance of the ¹³C isotope.

Workflow for Spectral Analysis

The following workflow ensures a logical and comprehensive interpretation of the acquired data.

Caption: A logical workflow for NMR spectral acquisition and interpretation.

Analysis of the ¹H-NMR Spectrum

The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between them.

Assignment Protons Expected δ (ppm) Multiplicity Integration Notes
AromaticH-9, H-11~6.8-7.0Doublet (d)2HOrtho to piperidine nitrogen, shielded by -NH₂.
AromaticH-8, H-12~6.6-6.7Doublet (d)2HMeta to piperidine nitrogen, most shielded.
Amino-NH₂~3.5-5.0Broad Singlet (br s)2HChemical shift is variable; D₂O exchangeable.
Ester Methyl-OCH₃~3.7Singlet (s)3HCharacteristic sharp singlet.
PiperidineH-2eq, H-6eq~3.5-3.7Multiplet (m)2HAxial protons adjacent to N, deshielded.
PiperidineH-2ax, H-6ax~2.8-3.0Multiplet (m)2HEquatorial protons adjacent to N.
PiperidineH-4a~2.4-2.6Multiplet (m)1HMethine proton at C4.
PiperidineH-3eq, H-5eq~2.0-2.2Multiplet (m)2HEquatorial protons.
PiperidineH-3ax, H-5ax~1.7-1.9Multiplet (m)2HAxial protons, generally more shielded.
Detailed Interpretation
  • Aromatic Region (δ 6.6-7.0 ppm): The para-substituted aminophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amino group (H-8, H-12) are shielded and appear upfield compared to the protons meta to it (H-9, H-11). The nitrogen of the piperidine ring also influences these shifts.[3][4]

  • Piperidine Ring (δ 1.7-3.7 ppm): This region is the most complex due to signal overlap and the rigid chair conformation of the ring.[1]

    • Protons at C2/C6: These protons are adjacent to the electron-withdrawing nitrogen atom and are the most deshielded of the piperidine protons. They typically appear as complex multiplets due to both geminal coupling to each other and vicinal coupling to the C3/C5 protons.

    • Proton at C4: This single methine proton is coupled to four neighboring protons (at C3 and C5), resulting in a multiplet. Its chemical shift is influenced by the attached ester group.

    • Protons at C3/C5: These methylene protons are coupled to protons at C2/C6 and C4, leading to overlapping multiplets. Typically, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.

  • Methyl Ester (δ ~3.7 ppm): The three protons of the methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp, easily identifiable singlet.

  • Amino Protons (δ ~3.5-5.0 ppm): The -NH₂ protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.[1] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Analysis of the ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum shows a single peak for each chemically unique carbon atom, providing a direct map of the carbon skeleton.

Assignment Carbon(s) Expected δ (ppm) Notes
Ester CarbonylC=O~175Characteristic downfield shift for ester carbonyl.
AromaticC-10 (C-NH₂)~145Carbon attached to the amino group.
AromaticC-7 (C-N)~140Ipso-carbon attached to the piperidine nitrogen.
AromaticC-9, C-11~118Ortho to piperidine nitrogen.
AromaticC-8, C-12~116Meta to piperidine nitrogen.
PiperidineC-2, C-6~50-55Adjacent to nitrogen, deshielded.
Ester Methoxy-OCH₃~51
PiperidineC-4~40-45Methine carbon.
PiperidineC-3, C-5~28-32
Detailed Interpretation
  • Downfield Region (δ > 100 ppm): The ester carbonyl carbon (C=O) is the most deshielded carbon, appearing around 175 ppm.[5] The four signals in the aromatic region (δ 115-145 ppm) correspond to the four sets of unique carbons in the para-substituted ring. The carbons directly attached to the nitrogen atoms (C-7 and C-10) are the most downfield in this region.

  • Upfield Region (δ < 60 ppm): The carbons of the piperidine ring and the methyl ester are found here. The C2 and C6 carbons, being directly attached to the ring nitrogen, are the most deshielded of the aliphatic carbons.[6] The methoxy carbon (-OCH₃) also appears in this region. The C4 methine and the C3/C5 methylene carbons appear further upfield.

Comparative Spectral Analysis: Understanding Substituent Effects

To truly appreciate the spectral features, we must compare the compound to simpler analogues.

  • vs. Piperidine: In unsubstituted piperidine, the C2/C6 protons resonate around 2.8 ppm and the C3/C4/C5 protons are around 1.5 ppm.[7] The introduction of the 1-(4-aminophenyl) group significantly deshields the C2/C6 protons due to the electronic influence of the aromatic system.

  • vs. Ethyl 4-piperidinecarboxylate: This compound lacks the N-aryl group. Its C2/C6 protons are found further upfield compared to our target molecule, demonstrating the significant downfield shift caused by N-arylation.[8][9]

  • vs. Aniline: The aromatic protons of aniline appear around δ 6.7-7.2 ppm. The substitution with the piperidine ring at the nitrogen atom introduces distinct shifts and coupling patterns, reflecting the altered electronic distribution in the aromatic ring.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for definitive proof.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in the COSY spectrum confirms they are on adjacent carbons (or geminally coupled). This would be invaluable for tracing the connectivity from H-2 through H-3 to H-4 within the piperidine ring.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, that the proton signal at ~2.5 ppm corresponds to the carbon signal at ~40 ppm (C4).

Caption: Conceptual diagram of 2D NMR correlations for the piperidine ring.

Conclusion

The comprehensive NMR analysis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate reveals a distinct set of spectral fingerprints. The chemical shifts and coupling patterns of the aromatic and piperidine protons are highly sensitive to the electronic and conformational effects of the substituents. By employing a systematic approach to data acquisition and interpretation, and by leveraging comparative analysis with related structures, researchers can achieve unambiguous structural elucidation. For complex overlapping regions, 2D NMR techniques like COSY and HSQC serve as the gold standard for final confirmation. This guide provides the foundational knowledge and expert insights necessary for drug development professionals to confidently characterize this important molecular scaffold.

References

  • Manimekalai, A., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]

  • PubChem. (n.d.). Phenyl 4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, D., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl methyl piperidine dicarboxylates. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Comparative Publish Guide: Mass Spectrometry Profiling of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of potent opioid analgesics and novel heterocyclic scaffolds, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS 471938-27-9) represents a critical intermediate. Its structural similarity to regulated fentanyl precursors—specifically N-phenethyl derivatives—demands a rigorous analytical framework for differentiation.

This guide moves beyond generic spectral listing. We analyze the mechanistic fragmentation pathways that distinguish the N-aryl (target) scaffold from N-alkyl (alternative) scaffolds. By understanding the thermodynamic stability of the N-aryl bond versus the labile benzylic/phenethylic bonds in alternatives, researchers can implement self-validating identification protocols.

The Comparison Set
  • Target Analyte: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (MAPPC ).

    • Relevance: Intermediate for modified anilidopiperidines; potential metabolite.

  • Primary Alternative (Regulated): Methyl 1-(2-phenylethyl)piperidine-4-carboxylate (MPEPC ).

    • Relevance: Direct precursor to Carfentanil; Schedule II controlled substance precursor.

  • Secondary Alternative: Methyl 1-benzylpiperidine-4-carboxylate (MBPC ).

    • Relevance: Common protecting group strategy in piperidine synthesis.

Mechanistic Insight: The "Bond Strength" Differentiator

The fundamental mass spectrometric difference between the Target (MAPPC) and its Alternatives lies in the lability of the N-substituent bond .

  • Target (MAPPC): Contains an

    
    -Aryl bond  (Aniline-Piperidine).
    
    • Mechanism:[1][2][3][4] The

      
       bond is significantly strengthened by resonance overlap between the nitrogen lone pair and the phenyl ring.
      
    • MS Consequence: Cleavage of the N-substituent is energetically unfavorable. The molecular ion remains intact or fragments via ester cleavage or ring opening . You will rarely see a free phenyl cation.

  • Alternatives (MPEPC/MBPC): Contain

    
    -Alkyl bonds  (Phenethyl/Benzyl-Piperidine).
    
    • Mechanism:[1][2][3][4] These bonds are prone to inductive cleavage or tropylium ion formation.

    • MS Consequence: The spectra are dominated by low-mass carbocations (m/z 105 for phenethyl, m/z 91 for benzyl).

Signaling Pathway Diagram

The following Graphviz diagram visualizes the divergent fragmentation logic, providing a decision tree for structural elucidation.

FragmentationLogic Precursor Precursor Ion [M+H]+ CheckN Analyze N-Substituent Bond Energy Precursor->CheckN Target Target: N-(4-aminophenyl) (Resonance Stabilized) CheckN->Target High Bond Order Alt Alternative: N-Phenethyl/Benzyl (Inductively Labile) CheckN->Alt Low Bond Order FragT1 Dominant Pathway: Ester Loss (-60 Da) [M+H - HCOOCH3]+ Target->FragT1 Primary Event FragT2 Secondary Pathway: Piperidine Ring Cleavage (Retro-Diels-Alder) FragT1->FragT2 FragA1 Dominant Pathway: N-Dealkylation Alt->FragA1 IonA1 Diagnostic Ion: m/z 105 (Phenethyl Cation) FragA1->IonA1 If Phenethyl IonA2 Diagnostic Ion: m/z 91 (Tropylium Ion) FragA1->IonA2 If Benzyl

Caption: Divergent fragmentation logic driven by N-substituent bond stability. The Target retains the N-aryl core, while Alternatives eject the N-alkyl group.

Comparative Data Analysis

The following table summarizes the expected ESI(+) MS/MS transitions. Note the distinct lack of "tropylium-like" fragments in the Target analyte.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
FeatureTarget (MAPPC) Alt 1: MPEPC (Carfentanil Precursor) Alt 2: MBPC
CAS RN 471938-27-922064-28-460176-77-4
Formula C₁₃H₁₈N₂O₂C₁₅H₂₁NO₂C₁₄H₁₉NO₂
[M+H]⁺ (m/z) 235.14 248.16 234.14
Base Peak (MS2) 175.1 (Loss of Ester)105.07 (Phenethyl)91.05 (Benzyl)
Key Neutral Loss -60 Da (HCOOCH₃)-143 Da (Piperidine-carboxylate)-143 Da (Piperidine-carboxylate)
Diagnostic Low Mass m/z 93, 108 (Aniline-related)m/z 105, 79, 77m/z 91, 65
Differentiation Absence of m/z 91/105 Strong m/z 105Strong m/z 91

Critical Note: The Target (MAPPC) and Alternative 2 (MBPC) have nearly identical molecular weights (235 vs 234). Low-resolution MS may fail to distinguish them effectively. High-resolution MS (HRMS) or MS/MS fragmentation is mandatory to distinguish the stable


-aryl core of MAPPC from the labile benzyl group of MBPC.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a "Ramp-to-Shatter" approach. By ramping collision energy (CE), we validate the stability of the core structure.

Materials
  • Instrument: LC-QTOF or Triple Quadrupole MS (ESI Source).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Step-by-Step Workflow
  • Precursor Isolation:

    • Set Q1 to isolate m/z 235.1 (Target) or m/z 248.2 (Alternative).

    • Validation Check: Ensure isolation width is narrow (± 0.5 Da) to exclude isotopic interference.

  • Energy Ramping (The "Stress Test"):

    • Acquire spectra at 10 eV, 20 eV, and 40 eV .

    • Why? N-alkyl alternatives (MPEPC) will release the m/z 105 fragment even at low energies (10-15 eV). The Target (MAPPC) requires higher energy (>25 eV) to induce significant fragmentation of the piperidine ring or ester loss.

  • Fragment Confirmation:

    • Target Signal: Look for m/z 175 (235 - 60). This confirms the methyl carboxylate is present but the N-group is still attached.

    • Alternative Signal: Look for m/z 105 (Phenethyl). If this appears, the sample is not the target N-aryl compound.

  • Reporting:

    • Calculate the Ester Loss Ratio : Intensity(m/z 175) / Intensity(m/z 235).

    • A high ratio at moderate energy indicates the ester is the "weakest link," confirming the N-aryl structure.

References

  • Sigma-Aldrich. Methyl 1-(4-aminophenyl)piperidine-4-carboxylate Product Sheet. Accessed October 2023. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11653696 (Fentanyl Precursors). Accessed October 2023. Link

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Accessed October 2023. Link

  • Journal of Analytical Toxicology. Metabolite Profiling of Fentanyl Analogs by High-Resolution Mass Spectrometry. Oxford Academic, 2019. Link

  • Wiley Online Library. Fragmentation patterns of N-substituted piperidines in ESI-MS/MS. Rapid Communications in Mass Spectrometry. Link

Sources

A Comparative Guide to HPLC Method Development for the Quantification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a basic piperidine ring, a primary aromatic amine, and a methyl ester, presents a distinct set of challenges for chromatographic analysis. Accurate and robust quantification of this compound is paramount for ensuring the quality, efficacy, and safety of final drug products. This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for its quantification, delving into the rationale behind column selection, mobile phase optimization, and validation strategies. We aim to equip researchers, scientists, and drug development professionals with the expertise to develop a reliable, fit-for-purpose analytical method.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is the critical first step in designing a successful separation strategy. The molecule possesses multiple functional groups that dictate its chromatographic behavior.

  • Aromatic Amine (Aniline Moiety): This group acts as a chromophore, making UV detection a viable quantification technique.[1][2] It is also a weak base (estimated pKa ~4.5-5.0).

  • Piperidine Ring: This saturated heterocycle contains a tertiary amine, which is a stronger base (estimated pKa ~9.0-11.0). The basic nature of these nitrogens can lead to strong interactions with residual acidic silanols on the surface of silica-based stationary phases, often resulting in poor peak shape (tailing).[3]

  • Methyl Ester: This group adds to the overall hydrophobicity of the molecule.

The presence of both an aromatic ring and basic centers suggests that multiple reversed-phase column chemistries could be effective, but may offer different selectivity and performance.

Method Development Strategy: A Tale of Two Columns

To provide a comprehensive comparison, we will develop and evaluate two distinct reversed-phase HPLC methods, focusing on the stationary phase as the primary variable. This approach highlights how different separation mechanisms can be leveraged to optimize the analysis of this specific analyte.

  • Method A: The Industry Workhorse - C18 (Octadecylsilane)

    • Rationale: C18 columns are the most common stationary phase in reversed-phase HPLC, separating analytes primarily based on hydrophobic interactions.[4] Its performance provides a robust baseline for comparison.

  • Method B: An Alternative Selectivity - Phenyl-Hexyl

    • Rationale: Phenyl-Hexyl columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group can engage in π-π stacking interactions with the aromatic ring of the analyte.[5][6] This can provide unique selectivity, especially for aromatic compounds, potentially improving resolution from closely related impurities.[4][7][8]

The general workflow for developing and comparing these methods is outlined below.

Method_Development_Workflow Analyte Analyte Characterization (pKa, UV Spectra, Solubility) Scouting Initial Method Scouting Analyte->Scouting Column_Select Column Selection (C18 vs. Phenyl-Hexyl) Scouting->Column_Select Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Additive) Column_Select->Mobile_Phase Iterative Process Performance Performance Evaluation (Peak Shape, Resolution, Sensitivity) Mobile_Phase->Performance Performance->Mobile_Phase Validation Method Validation (ICH Q2(R2)) Performance->Validation

Caption: General HPLC method development and validation workflow.

Experimental Protocols

Reagents and Materials
  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate reference standard (Purity ≥95%).[9]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic Acid (LC-MS grade, ~99%).

  • Trifluoroacetic Acid (TFA, HPLC grade).

  • Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase to be used in the respective method.

HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

Table 1: Comparative HPLC Method Parameters

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column
Column C18, 250 x 4.6 mm, 5 µm Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 30% B to 70% B over 10 min 25% B to 65% B over 10 min
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 30°C 30°C
Injection Vol. 10 µL 10 µL

| Detection | UV at 240 nm | UV at 240 nm |

Causality Behind Experimental Choices:

  • Mobile Phase Additive: 0.1% Formic Acid is chosen to protonate the basic amine groups of the analyte.[3] This ensures a single ionic species exists, preventing peak splitting, and it protonates residual silanols on the stationary phase, minimizing peak tailing.[3] It is also volatile, making the method compatible with mass spectrometry (LC-MS) if needed.[10][11] While TFA is a stronger ion-pairing agent that can sometimes yield sharper peaks, it is known to cause significant ion suppression in MS and can be difficult to remove from the system.

  • Detection Wavelength: The aminophenyl group is expected to have a strong UV absorbance. A wavelength of 240 nm is selected as a starting point, which should be optimized by examining the UV spectrum from a PDA detector to find the absorbance maximum (λmax) for maximum sensitivity.[12]

  • Gradient Elution: A gradient is employed to ensure the analyte elutes with a good peak shape in a reasonable timeframe while also allowing for the elution of potential impurities with different hydrophobicities.[13]

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL) Working Prepare Working Std (10 µg/mL) Stock->Working System Equilibrate HPLC System (Method A or B) Working->System Inject Inject Sample (10 µL) System->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration (vs. Standard) Integrate->Quantify

Caption: The end-to-end experimental workflow for quantification.

Results and Discussion: A Head-to-Head Comparison

The performance of each method was evaluated based on standard chromatographic parameters. The following data is illustrative of typical results expected from such a comparison.

Table 2: Illustrative Chromatographic Performance Data

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column
Retention Time (Rt) 7.8 min 8.5 min
Tailing Factor (Tf) 1.4 1.1
Theoretical Plates (N) 8,500 12,000
*Resolution (Rs) from Impurity ** 1.9 2.5

*Hypothetical closely eluting aromatic impurity

Analysis of Performance
  • Retention and Selectivity: The analyte shows a longer retention time on the Phenyl-Hexyl column despite a slightly weaker overall organic gradient. This increased retention is likely due to the additional π-π interactions between the analyte's phenyl ring and the stationary phase.[5] This alternative selectivity mechanism is also responsible for the significantly improved resolution (Rs = 2.5) from the hypothetical aromatic impurity, a feat the C18 column struggled to achieve (Rs = 1.9).[8]

  • Peak Shape and Efficiency: The Phenyl-Hexyl column provided a superior peak shape (Tailing Factor = 1.1) and higher efficiency (Theoretical Plates = 12,000). Modern phenyl-phases are often well-end-capped and can exhibit lower silanol activity, reducing the tailing often seen with basic compounds on some C18 phases.[14] The improved peak symmetry directly contributes to more accurate integration and better overall precision.

Separation_Mechanism Figure 3: Analyte Interaction with Stationary Phases cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte_C18 Analyte C18_Phase C18 Chains Analyte_C18->C18_Phase Hydrophobic Interaction Analyte_Phenyl Analyte Phenyl_Phase Phenyl Rings Analyte_Phenyl->Phenyl_Phase π-π Interaction Hexyl_Phase Hexyl Chains Analyte_Phenyl->Hexyl_Phase Hydrophobic Interaction

Caption: Contrasting separation mechanisms on C18 and Phenyl-Hexyl phases.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R2) guidelines to demonstrate that the method is fit for its intended purpose.[15][16][17][18][19] Based on its superior performance, Method B (Phenyl-Hexyl) was subjected to a preliminary validation.

Table 3: Illustrative Validation Summary for Method B (Phenyl-Hexyl)

Validation Parameter Acceptance Criteria Result
Linearity (Range: 1-20 µg/mL) Correlation Coefficient (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 100.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0% 0.45% (n=6)
Limit of Quantification (LOQ) S/N ≥ 10 0.15 µg/mL[20][21]

| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |

The results demonstrate that the method is linear, accurate, and precise over the specified concentration range, with sufficient sensitivity for trace-level quantification.[15]

Conclusion and Recommendations

This guide systematically compared two HPLC methods for the quantification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

  • The standard C18 column (Method A) provided an adequate separation but was limited by peak tailing and lower resolution from a potential aromatic impurity.

  • The Phenyl-Hexyl column (Method B) demonstrated superior performance, yielding better peak symmetry, higher efficiency, and enhanced selectivity due to its mixed-mode separation mechanism involving both hydrophobic and π-π interactions.[5][6]

Recommendation: For routine quality control where speed and robustness are key, an optimized C18 method may suffice. However, for applications requiring high-resolution separation of impurities, such as in stability studies or process development, the Phenyl-Hexyl column is the unequivocally superior choice . It provides a more robust, sensitive, and selective method, ensuring higher confidence in the analytical results. This comparative study underscores the importance of screening alternative column chemistries early in method development to unlock optimal chromatographic performance.

References

  • A Comparative Guide to Mobile Phase Additives in Proteomics: Ammonium Trifluoroacetate vs. Formic Acid. (n.d.). Benchchem.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI.
  • Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog.
  • What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why? (2020, July 25). ResearchGate.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.). Waters Knowledge Base.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). ResearchGate.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Phenyl-Hexyl Columns. (n.d.). SMT - Separation Methods Technologies.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. (n.d.). PubChem.
  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate.
  • Quality Guidelines. (n.d.). ICH.
  • How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage.
  • Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Comparative assessment of C18 and phenyl-hexyl column for separation of... (n.d.). ResearchGate.
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Analyst (RSC Publishing).
  • Methyl 4-phenylpiperidine-4-carboxylate. (n.d.). PubChem.
  • 4-Amino-1-methylpiperidine-4-carboxylic acid. (n.d.). PubChem.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters Corporation.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International.
  • Methyl piperidine-4-carboxylate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • methyl 1-(4-aminophenyl)piperidine-4-carboxylate. (n.d.). Sigma-Aldrich.
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (n.d.). ResearchGate.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2025, August 5). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.

Sources

Technical Guide: Infrared Spectroscopy Profiling for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a critical pharmacophore scaffold, often utilized in the synthesis of antihistamines and specific analgesic classes. In drug development pipelines, the rigorous identification of this intermediate is pivotal, particularly during the reduction of its nitro-precursor.

This guide provides a definitive spectroscopic profile for the molecule. Unlike standard spectral atlases, this document focuses on comparative performance , distinguishing the target molecule from its synthetic precursors (nitro-analogues) and hydrolysis degradants (carboxylic acids) using Fourier Transform Infrared (FT-IR) spectroscopy.

Key Insight: While NMR provides structural certainty, FT-IR offers superior throughput for monitoring the nitro-to-amine reduction efficiency in real-time process environments.

Structural Analysis & Predicted Spectral Fingerprint

The molecule comprises three distinct spectroscopic zones: the Piperidine Core , the Methyl Ester , and the 4-Aminophenyl moiety. Successful identification requires the simultaneous verification of all three zones.

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationWavenumber (

)
IntensityDiagnostic Value
Primary Amine (

)
N-H Stretch (Asymmetric)3400 – 3450MediumHigh: Distinguishes from Nitro precursor.
Primary Amine (

)
N-H Stretch (Symmetric)3300 – 3350MediumHigh: Confirms primary amine (doublet).
Ester (

)
C=O Stretch1730 – 1745StrongCritical: Verifies ester integrity (vs. acid).
Aromatic Ring C=C Ring Stretch1600 & 1500Med-StrongConfirms phenyl moiety.
Amine (Aromatic) N-H Scissoring (Bend)1615 – 1630MediumOften overlaps with aromatic C=C.
C-N Bond C-N Stretch (Aryl-N)1250 – 1310StrongLinks phenyl ring to piperidine/amine.
Ester C-O-C Stretch1150 – 1250StrongConfirms ester linkage.
Para-Substitution C-H Out-of-Plane Bend800 – 850StrongConfirms 1,4-substitution on phenyl ring.

Expert Note: The "doublet" in the 3300–3450


 region is the definitive "Go/No-Go" signal for the formation of the amine. If this region shows a single band or no band, the reduction is incomplete or the amine is protected.

Comparative Performance Analysis

In a drug development context, the "performance" of a spectral method is defined by its ability to resolve the target from impurities. The following analysis compares the target molecule against its two most common "alternatives" in the reaction vessel: the Nitro Precursor and the Hydrolyzed Acid .

Scenario A: Target Amine vs. Nitro Precursor

Context: Monitoring the hydrogenation of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

FeatureTarget: Amine Precursor: Nitro Comparison Logic
3300-3500

Doublet present (N-H)AbsentPrimary Indicator. Appearance of doublet = Reaction Progress.
1500-1550

Normal Aromatic C=CStrong Broad Band (

Asymmetric)
Disappearance of the 1530

band confirms consumption of starting material.
1300-1360

C-N StretchStrong Band (

Symmetric)
The Nitro band at ~1350 is often sharper and more intense than the C-N stretch.
Scenario B: Target Ester vs. Hydrolysis Impurity (Acid)

Context: Storage stability or moisture contamination leading to Methyl 1-(4-aminophenyl)piperidine-4-carboxylic acid.

FeatureTarget: Ester Impurity: Carboxylic Acid Comparison Logic
1700-1750

Sharp band at ~1735

Broadened band, shifted lower (~1700-1710

)
H-bonding in the acid lowers the carbonyl frequency.
2500-3300

Clean baseline (except C-H)"O-H Trough" (Very Broad)The massive O-H stretch of the acid overlaps the C-H region, creating a distinct "bearded" shape.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and minimize sampling error, the following Attenuated Total Reflectance (ATR) protocol is recommended.

Materials & Equipment[1]
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Reference Standard: Validated sample of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (>98% purity by HPLC).

Step-by-Step Methodology
  • Background Collection:

    • Clean crystal with isopropanol. Ensure no residue remains.

    • Collect background spectrum (air) with 16 scans at 4

      
       resolution.
      
  • Sample Preparation:

    • Solid State: Place ~5-10 mg of the powder directly onto the crystal center.

    • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact. This is crucial for the C-H stretch region (2800-3000

      
      ).
      
  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Accumulations: 32 scans (improves Signal-to-Noise ratio).

    • Correction: Apply "ATR Correction" algorithm (if comparing to transmission library data).

  • Data Processing:

    • Baseline correct if necessary (rubber band method).

    • Normalize the strongest peak (usually Carbonyl at ~1735

      
      ) to 1.0 absorbance units for overlay comparison.
      

QC Decision Logic (Visualization)

The following diagram illustrates the logical flow for accepting or rejecting a batch based on the spectral data derived above.

QC_Workflow Start Acquire FT-IR Spectrum (ATR Mode) Check_Ester Check Carbonyl Region (1730-1745 cm⁻¹) Start->Check_Ester Check_Amine Check Amine Region (3300-3450 cm⁻¹) Check_Ester->Check_Amine Peak Present (~1735 cm⁻¹) Fail_Hydrolysis FAIL: Hydrolysis Detected (Acid Impurity) Check_Ester->Fail_Hydrolysis Shifted/Broad (<1710 cm⁻¹) Check_Nitro Check Nitro Region (1530 & 1350 cm⁻¹) Check_Amine->Check_Nitro Doublet Present Fail_Identity FAIL: Wrong Identity Check_Amine->Fail_Identity Absent/Single Peak Decision_Pass PASS: Identity Confirmed (Target Molecule) Check_Nitro->Decision_Pass Peaks Absent Fail_Precursor FAIL: Incomplete Reduction (Nitro Impurity) Check_Nitro->Fail_Precursor Peaks Present

Figure 1: Quality Control Decision Tree for the identification of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, prioritizing ester integrity and nitro-reduction verification.

Comparative Analysis: IR vs. Alternatives

Why choose IR over HPLC or NMR for this specific identification?

MethodSpeedSpecificityLimit of DetectionBest Use Case
FT-IR (ATR) < 2 mins MediumHigh (>1%)Raw Material ID & Process Monitoring. Best for quick "Yes/No" on functional group conversion.
HPLC-UV 15-40 minsHigh Very Low (<0.05%)Purity Quantitation. Required to measure exact % of impurities, but slower.
H-NMR 10-30 minsVery High MediumStructural Elucidation. Necessary for confirming the exact position of the amine (para vs. meta).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for methyl ester and aromatic amine spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] (Source for detailed frequency tables of nitro vs. amine groups).

  • PubChem. (2023). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (Analogous Structure Data). Retrieved from [Link] (Used for structural correlation of the piperidine-carboxylate scaffold).

Sources

Establishing and Qualifying a Reference Standard for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. A well-characterized reference standard is the cornerstone of accurate analytical measurements, ensuring the reliability of data submitted for regulatory approval and guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of methodologies for establishing and qualifying a reference standard for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a key building block in medicinal chemistry.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance against which routine production batches of a material are compared. It is indispensable for a multitude of analytical applications, including:

  • Identity Confirmation: Ensuring the correct chemical structure of the analyte.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any impurities.[1]

  • Assay Development and Validation: Establishing the potency and performance of analytical methods.

  • Stability Studies: Monitoring the degradation of the substance over time under various conditions.

The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and potency. This guide will explore a multi-pronged approach, leveraging High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) to establish a robust purity value for a Methyl 1-(4-aminophenyl)piperidine-4-carboxylate reference standard.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate involves the reaction of a piperidine precursor with a protected p-aminophenyl source, followed by deprotection and esterification. Potential impurities could therefore include:

  • Starting Materials: Unreacted piperidine or aniline derivatives.

  • Intermediates: Incompletely reacted intermediates from any stage of the synthesis.

  • Byproducts: Products of side reactions, such as over-alkylation or dimerization.

  • Degradants: Products formed due to exposure to heat, light, or reactive reagents.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and control of impurities in new drug substances.[2][3][4][5][6]

Orthogonal Analytical Approaches for Purity Determination

To establish a reliable purity value, it is essential to employ multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[7] For Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, a reversed-phase HPLC method with UV detection is a suitable starting point due to the presence of the chromophoric aminophenyl group.

Table 1: Comparison of HPLC Method Parameters for Purity Analysis

ParameterInitial MethodAlternative (for poor UV absorption)Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 columns provide good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for basic compounds like amines.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutes30% to 70% B over 15 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmUV at 230 nm (post-derivatization)The aminophenyl group should have a strong absorbance at 254 nm. If not, derivatization can be employed.[8][9]
Derivatization Not applicablePre-column with Dansyl ChlorideDansyl chloride reacts with the primary amine to introduce a highly UV-active and fluorescent tag.

Experimental Protocol: HPLC Purity Determination

Objective: To separate and quantify Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and its potential impurities.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate reference standard candidate and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

    • Prepare a sample solution of the reference standard candidate at a concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the main peak in the sample solution using the calibration curve.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Calibration Standards injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration calculation Purity Calculation calibration->calculation

Caption: HPLC Purity Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard.[10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[10]

Table 2: Key Parameters for qNMR Purity Determination

ParameterRecommended ConditionRationale
Internal Standard Maleic Acid or 1,4-Bis(trimethylsilyl)benzeneMust have signals that do not overlap with the analyte, be stable, non-volatile, and have a known high purity.[14][15][16][17][18]
Solvent DMSO-d6Must dissolve both the analyte and the internal standard. DMSO-d6 is a good choice for many organic compounds.
Relaxation Delay (d1) > 5 x T1 of the slowest relaxing protonEnsures complete relaxation of all protons, which is critical for accurate integration.
Pulse Angle 30-45 degreesA smaller pulse angle can help to ensure uniform excitation across the spectrum.
Number of Scans ≥ 64Sufficient scans are needed to achieve a good signal-to-noise ratio for accurate integration.

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 1-(4-aminophenyl)piperidine-4-carboxylate reference standard candidate into an NMR tube.

    • Accurately weigh approximately 5 mg of the chosen internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum using the optimized parameters (long relaxation delay, appropriate pulse angle, and sufficient number of scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculation Calculate Absolute Purity integrate->calculation

Sources

A Researcher's Guide to the Analytical Differentiation of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate and Its Key Metabolic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analytical strategies required to differentiate Methyl 1-(4-aminophenyl)piperidine-4-carboxylate from its principal metabolic byproducts. In drug development, the thorough characterization of a compound's metabolic fate is critical for understanding its pharmacokinetic profile, efficacy, and potential toxicity.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for robust metabolite identification.

Our subject compound, Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, possesses several functional groups susceptible to metabolic transformation, primarily its aromatic amine, tertiary amine within the piperidine ring, and a methyl ester. This guide will focus on the analytical methodologies best suited to identify and distinguish the parent molecule from metabolites arising from hydrolysis, oxidation, and N-dealkylation.

Section 1: Predicted Metabolic Pathways and Key Byproducts

The metabolic fate of a drug candidate is predicted by identifying its "metabolic soft spots"—the chemically reactive sites on the molecule.[3] For Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, three primary pathways are anticipated, catalyzed by two major superfamilies of drug-metabolizing enzymes: Cytochrome P450s (CYPs) and Carboxylesterases (CES).[4][5]

  • Ester Hydrolysis: The methyl ester group is a prime substrate for hydrolysis by carboxylesterases (hCE1 and hCE2), which are highly expressed in the liver and intestine.[6][7] This reaction adds water across the ester bond to yield a more polar carboxylic acid metabolite, facilitating renal elimination.[4][8]

  • N-Oxidation: The primary aromatic amine is susceptible to oxidation by Cytochrome P450 enzymes, particularly isoforms like CYP1A2.[9][10] This can result in the formation of N-hydroxy and nitroso metabolites, which are often reactive intermediates.

  • N-Dealkylation: The tertiary amine of the piperidine ring can be targeted by CYP enzymes, most notably CYP3A4, leading to the cleavage of the N-C bond connecting the piperidine and phenyl rings.[5] This pathway is a major metabolic route for many drugs containing a 4-aminopiperidine moiety.[5]

  • Ring and Aromatic Hydroxylation: While often minor pathways, oxidation can also occur on the piperidine ring or the aromatic ring, catalyzed by various CYP isoforms.

G parent Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (Parent Drug) M1 1-(4-aminophenyl)piperidine-4-carboxylic acid (M1) parent->M1 Ester Hydrolysis (Carboxylesterases) M2 Methyl 1-(4-(hydroxyamino)phenyl)piperidine-4-carboxylate (M2) parent->M2 N-Oxidation (CYP450s) M3_parent 4-Aminophenol + Methyl piperidine-4-carboxylate (M3) parent->M3_parent N-Dealkylation (CYP450s)

Caption: Predicted major metabolic pathways for the parent compound.

Table 1: Predicted Metabolites and Their Mass Characteristics
Compound IDStructureMetabolic PathwayΔ Mass (Da)Expected [M+H]⁺ (m/z)
Parent Methyl 1-(4-aminophenyl)piperidine-4-carboxylate--235.1441
M1 1-(4-aminophenyl)piperidine-4-carboxylic acidEster Hydrolysis-14.0157221.1285
M2 Methyl 1-(4-(hydroxyamino)phenyl)piperidine-4-carboxylateN-Oxidation+15.9949251.1390
M3a 4-AminophenolN-Dealkylation-110.0600
M3b Methyl piperidine-4-carboxylateN-Dealkylation-144.1019

Section 2: An Integrated Workflow for Metabolite Identification

No single analytical technique can provide a complete picture of a drug's metabolic profile. Therefore, a multi-platform approach is essential, integrating chromatographic separation with mass spectrometric detection and definitive spectroscopic characterization.[1][11] This workflow ensures that metabolites are not only detected but also unambiguously identified.

G cluster_0 Initial Screening cluster_1 Structure Confirmation A Biological Sample (e.g., Hepatocyte Incubate) B Sample Preparation (Protein Precipitation/Extraction) A->B C LC-MS/MS Analysis (Screening & Profiling) B->C D Data Processing (Putative Identification) C->D E Scale-up Incubation & Purification via Prep-HPLC D->E Metabolite of Interest Requires Confirmation F NMR Spectroscopy (1H, 13C, 2D NMR) E->F G Unambiguous Structure Confirmation F->G

Caption: General workflow for drug metabolite identification and characterization.

Section 3: High-Performance Liquid Chromatography (HPLC) for Separation

The first critical step is to separate the parent drug from its various metabolites. Reverse-phase HPLC is the technique of choice due to its ability to separate compounds based on polarity.[12] The parent compound, being an ester, is relatively less polar than its primary metabolite, the carboxylic acid (M1), which will therefore have a shorter retention time on a C18 column.

Causality Behind the Method
  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the parent compound and its structurally similar metabolites.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. The organic solvent strength is gradually increased to elute compounds in order of increasing hydrophobicity.[13]

  • pH Modifier: A small amount of formic acid (0.1%) is added to the mobile phase. This serves two purposes: it protonates the amine functionalities on the molecules, leading to sharper, more symmetrical peaks, and it provides a source of protons for positive-mode electrospray ionization in the mass spectrometer.[14]

Experimental Protocol: HPLC Separation
  • System: UPLC/HPLC system with UV or Mass Spectrometric detection.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or coupled to a mass spectrometer.

Table 2: Expected HPLC Elution Profile
Compound IDExpected Retention Time (min)Rationale
M1 (Carboxylic Acid)~3.5Highest polarity due to the free carboxylic acid.
Parent (Methyl Ester)~5.0Less polar than M1.
M2 (N-hydroxy)~4.8Polarity similar to or slightly higher than the parent.

Note: These are hypothetical retention times and will vary based on the specific HPLC system and conditions.

Section 4: Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the eluting compounds and, through fragmentation analysis (MS/MS), clues to their structure.[11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.[3]

Causality Behind the Technique
  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this compound, as the amine groups are readily protonated to form [M+H]⁺ ions.

  • MS/MS Fragmentation: By isolating the [M+H]⁺ ion of a compound and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. Comparing the fragmentation pattern of a metabolite to that of the parent drug allows for the localization of the metabolic modification.[15] For instance, a fragment ion containing the site of metabolism will show a corresponding mass shift.

Experimental Protocol: LC-MS/MS Analysis
  • Mass Spectrometer: A tandem quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Ionization Source: ESI, Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Full Scan MS: Scan range of m/z 100-500.

  • MS/MS: Data-dependent acquisition triggering fragmentation of the top 3-5 most intense ions from the full scan. Use a normalized collision energy ramp.

Table 3: Key Diagnostic Fragments for Parent vs. M1 Metabolite
Compound IDPrecursor Ion [M+H]⁺Key Fragment Ion (m/z)Structural Origin of Fragment
Parent 235.14176.11Loss of methoxycarbonyl group (-COOCH₃)
Parent 235.14120.08Fragment corresponding to the 4-aminophenylpiperidine core
M1 221.13176.11Loss of carboxyl group (-COOH)
M1 221.13120.08Fragment corresponding to the 4-aminophenylpiperidine core

The loss of 45 Da (-COOH) from M1 versus 59 Da (-COOCH₃) from the parent is a definitive diagnostic marker for the hydrolysis event.

Section 5: Nuclear Magnetic Resonance (NMR) for Definitive Identification

While LC-MS/MS provides strong evidence, it can be insufficient to distinguish between isomers or confirm the exact site of modification. NMR spectroscopy is the definitive tool for unambiguous structure elucidation.[16][17][18] This requires isolating a sufficient quantity (typically >10-30 µg) of the metabolite.[19]

Causality Behind the Technique

NMR provides information on the chemical environment and connectivity of each atom in a molecule.[17] A metabolic change results in predictable changes in the NMR spectrum.

  • ¹H NMR: The most direct evidence for ester hydrolysis (M1) is the complete disappearance of the characteristic singlet peak for the methyl ester protons (-OCH₃), which typically appears around 3.7 ppm. For an oxidation event on the piperidine ring, new signals would appear, and adjacent proton signals would show changes in their chemical shift and splitting patterns.

  • 2D NMR (HSQC/HMBC): These experiments correlate protons with their attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC). For a hydroxylated metabolite, an HMBC experiment can show a correlation from the new hydroxyl proton to the carbon it is attached to, definitively pinpointing the site of oxidation.[19]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Isolation: Collect the HPLC fraction corresponding to the metabolite of interest.

  • Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a lyophilizer.

  • Reconstitution: Dissolve the purified metabolite in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[19]

Table 4: Diagnostic ¹H NMR Chemical Shift Comparison
Proton EnvironmentParent Compound (Expected δ, ppm)M1 Metabolite (Expected δ, ppm)Rationale for Change
-COOCH₃ ~3.7 (singlet, 3H)AbsentHydrolysis of the methyl ester.
Piperidine CH (at C4) ~2.5 (multiplet, 1H)~2.4 (multiplet, 1H)Minor shift due to change from ester to acid.
Aromatic Protons ~6.7-7.0 (multiplets, 4H)~6.7-7.0 (multiplets, 4H)Unchanged as the aromatic ring is not modified.

Conclusion

The effective differentiation of Methyl 1-(4-aminophenyl)piperidine-4-carboxylate from its metabolic byproducts requires a systematic and integrated analytical approach. HPLC provides the essential initial separation based on polarity differences. High-resolution mass spectrometry then offers rapid and sensitive detection, delivering molecular weight information and structural clues through fragmentation analysis. Finally, for definitive and unambiguous structure confirmation, particularly for isomeric metabolites, isolation followed by NMR spectroscopy remains the gold standard. By understanding the principles behind each technique and applying them in a logical workflow, researchers can confidently characterize the metabolic profile of drug candidates, a crucial step in the journey of drug discovery and development.

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

  • Hlavica, P. (2016). Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate. [Link]

  • Novatia. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Novatia. [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current drug metabolism, 8(4), 387-401. [Link]

  • Rietjens, I. M., & Vervoort, J. (2002). N-oxidation of aromatic amines by intracellular oxidases. Drug metabolism reviews, 34(3), 667-683. [Link]

  • Rietjens, I. M., & Vervoort, J. (2002). N-OXIDATION OF AROMATIC AMINES BY INTRACELLULAR OXIDASES. Journal of Toxicology: Cutaneous and Ocular Toxicology, 21(3), 209-231. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]

  • Narang, A. S., et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 19(7), 360-365. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Xu, J., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 18(11), 951-966. [Link]

  • Gebre, M. N., et al. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15, 1294527. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8827-8839. [Link]

  • Zhu, M., et al. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical research in toxicology, 24(5), 605-616. [Link]

  • Andersson, P., et al. (2000). Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 43(15), 2841-2848. [Link]

  • Di Sotto, A., et al. (2015). Forensic Drugs Analysis: A Review of Miniaturized Separation Techniques. Journal of analytical & bioanalytical techniques, 6(5), 273. [Link]

  • Wilson, I. D., & Nicholson, J. K. (2010). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. In Metabolomics, Metabonomics and Metabolite Profiling (pp. 369-389). Humana Press. [Link]

  • Wang, F., & Wirth, M. J. (2000). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Trombetti, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International journal of molecular sciences, 24(4), 3508. [Link]

  • Kumar, R., et al. (2020). An overview on NMR spectroscopy based metabolomics. PharmaTutor, 8(6), 28-35. [Link]

  • JoVE. (2025). Phase I Reactions: Hydrolytic Reactions. Journal of Visualized Experiments. [Link]

  • Olofson, R. A., & Martz, J. T. (1975). U.S. Patent No. 3,905,981. Washington, DC: U.S.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • Anderson, K. E., et al. (1997). Metabolic activation of aromatic amines by human pancreas. Carcinogenesis, 18(5), 1085-1092. [Link]

  • Antonides, L. H., et al. (2017). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and bioanalytical chemistry, 409(1), 239-251. [Link]

  • Li, C., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(2), 485-496. [Link]

  • A-Pex. (2025). What are the effects of piperidines on drug metabolism?. A-Pex. [Link]

  • Hidayat, M., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(2), 103-112. [Link]

  • Csekei, M., et al. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Jurášek, M., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • McCamley, K., & Gu, S. (2021). N-Dealkylation of Amines. Molecules, 26(23), 7353. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 271, 116422. [Link]

Sources

Validation of Analytical Methods for Detecting Methyl 1-(4-aminophenyl)piperidine-4-carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (hereafter referred to as MAPPC ) is a critical synthetic intermediate and potential metabolite associated with the 4-anilidopiperidine class of opioids (e.g., Remifentanil analogues). Its detection in biological matrices (plasma, urine) is pivotal for pharmacokinetic profiling and forensic surveillance.

However, MAPPC presents a unique bioanalytical challenge: Esterase Instability. The methyl ester moiety at position 4 is highly susceptible to enzymatic hydrolysis in plasma, converting the analyte into its corresponding carboxylic acid, which leads to severe underestimation of concentration if not stabilized immediately upon collection.

This guide compares the "Gold Standard" LC-MS/MS (Triple Quadrupole) against HRMS (Q-TOF) and HPLC-FLD , providing a validated workflow that addresses the stability crisis directly.

Analyte Physicochemical Profile
FeatureCharacteristicAnalytical Implication
Structure Aniline-functionalized piperidine esterAmphoteric nature; retains well on C18 at basic pH.
pKa ~4.5 (Aniline), ~9.0 (Piperidine)Dual ionization states; requires pH control during extraction.
Stability Low (Plasma) CRITICAL: Requires esterase inhibitors (e.g., NaF, PMSF) at collection.
LogP ~2.1 (Moderate)Suitable for Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Method Comparison: Selecting the Right Tool

While LC-MS/MS is the industry standard for sensitivity, alternative methods have specific utility depending on the laboratory's scope (e.g., high-throughput screening vs. targeted quantification).

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Triple Quad) Method B: HPLC-FLD (Fluorescence) Method C: Q-TOF HRMS
Role Targeted Quantitation (Gold Standard) Routine QC / High Conc. AnalysisUnknown Screening / Met ID
Sensitivity (LLOQ) Excellent (< 0.05 ng/mL)Moderate (1–5 ng/mL)Good (0.1–0.5 ng/mL)
Selectivity High (MRM transitions)Moderate (Matrix interference possible)High (Exact mass extraction)
Throughput High (3–5 min run time)Low (10–15 min run time)Moderate
Cost per Sample HighLowVery High
Key Limitation Requires isotopic internal standardLower sensitivity; no structural confirmationLower dynamic range than TQ

Expert Verdict: For biological validation supporting regulatory submissions (FDA/EMA), Method A (UHPLC-MS/MS) is the only viable choice due to the sensitivity required to detect trace levels of MAPPC in the presence of complex matrix components.

Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to meet FDA M10 Bioanalytical Method Validation requirements.

Phase 1: Sample Collection & Stabilization (The "Make or Break" Step)

Causality: Without inhibition, plasma esterases will hydrolyze MAPPC by >50% within 30 minutes at room temperature.

  • Collection: Draw whole blood into vacutainers containing Sodium Fluoride (NaF)/Potassium Oxalate (Grey top).

  • Additive: Immediately add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM if NaF alone is insufficient during stability testing.

  • Processing: Centrifuge at 4°C (2000 x g, 10 min) and store plasma at -80°C.

Phase 2: Sample Preparation (Solid Phase Extraction)

Rationale: SPE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) crucial for the aniline moiety.

  • Conditioning: MCX (Mixed-mode Cation Exchange) Cartridge. Activate with MeOH, then Water.

  • Loading: Mix 200 µL Plasma + 200 µL 4% H3PO4. Load onto cartridge.

  • Washing:

    • Wash 1: 2% Formic Acid (removes acidic interferences).

    • Wash 2: Methanol (removes neutral hydrophobic interferences).

  • Elution: 5% Ammonium Hydroxide in Methanol (Releases basic MAPPC).

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C). Reconstitute in Mobile Phase A/B (90:10).

Phase 3: Instrumental Parameters
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:m/z 235.1 → 176.1 (Loss of carboxymethyl group).

    • Qualifier:m/z 235.1 → 119.1 (Phenyl-aziridine fragment).

Visualization of Workflows

Diagram 1: Analytical Decision & Extraction Logic

This diagram illustrates the critical decision points in the extraction strategy based on the chemical properties of MAPPC.

ExtractionLogic Start Biological Sample (Plasma/Urine) StabilityCheck Check Esterase Activity (Add NaF/PMSF?) Start->StabilityCheck ExtractionType Select Extraction Method StabilityCheck->ExtractionType Stabilized PPT Protein Precipitation (High Matrix Effect) ExtractionType->PPT Screening Only LLE Liquid-Liquid Extraction (Moderate Selectivity) ExtractionType->LLE Cost Sensitive SPE Solid Phase Extraction (MCX) (High Selectivity) ExtractionType->SPE Validation Required Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision tree prioritizing MCX SPE for regulatory validation to minimize matrix effects.

Diagram 2: MS/MS Fragmentation Pathway (Proposed)

Understanding the fragmentation is vital for specificity (selecting the correct MRM).

Fragmentation Parent Precursor Ion [M+H]+ m/z 235.1 Transition1 Quantifier (Loss of Ester) m/z 176.1 Parent->Transition1 Collision Energy ~20 eV Transition2 Qualifier (Piperidine Ring Cleavage) m/z 119.1 Parent->Transition2 Collision Energy ~35 eV

Caption: Proposed fragmentation pathway for MRM transition selection.

Validation Data Summary (Simulated)

The following data represents typical acceptance criteria for a validated method according to FDA M10 guidelines.

Validation ParameterAcceptance Criteria (FDA M10)Experimental Result (Typical)Status
Linearity (R²) > 0.9900.998 (0.1 – 100 ng/mL)PASS
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.2% to +4.1%PASS
Precision (% CV) < 15% (< 20% at LLOQ)2.8% (Intra-day), 5.1% (Inter-day)PASS
Matrix Effect (IS Normalized) 85% – 115%98% (using MCX SPE)PASS
Bench-top Stability < 15% degradationFAIL without NaF / PASS with NaF CRITICAL

Troubleshooting & Optimization

Issue: Low Recovery
  • Cause: The aniline group is weak/moderate base. If the elution solvent in SPE is not basic enough, the drug remains charged and stuck to the cation exchange sorbent.

  • Fix: Ensure elution solvent is 5% NH4OH in MeOH . Do not use pure MeOH.

Issue: Peak Tailing
  • Cause: Interaction between the basic piperidine nitrogen and free silanols on the HPLC column.

  • Fix: Use a "High pH" stable C18 column (e.g., Waters XBridge) with a high pH mobile phase (Ammonium Bicarbonate pH 9.0), OR increase ionic strength in acidic mobile phase (add 5mM Ammonium Formate).

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3] (2022).[1][2] Guidance for Industry. [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[1][2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724430 (Related Structure: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate).[Link]

Sources

Safety Operating Guide

Methyl 1-(4-aminophenyl)piperidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat this compound as standard organic waste. Methyl 1-(4-aminophenyl)piperidine-4-carboxylate contains three distinct functional moieties—an aromatic primary amine (aniline derivative), a piperidine ring, and a methyl ester.[1][2] While specific toxicological data may be sparse for this exact intermediate, its structural homology to N-phenyl-4-piperidinamine (4-AP) —a known precursor for fentanyl-class opioids—mandates that it be handled with High Potency Compound (HPC) protocols.[1][2]

Immediate Action Plan:

  • Contain: Isolate all waste streams immediately.

  • Segregate: Do not mix with oxidizing agents (nitrates, peroxides) due to the aniline moiety.[2]

  • Destroy: The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste facility.[1][2]

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the "Why" behind the hazards. This compound is not just "toxic"; it is a multi-functional molecule with specific reactivities.[2]

Functional GroupHazard MechanismOperational Implication
Aromatic Amine (Aniline moiety) Oxidation & Sensitization. Aromatic amines are easily oxidized, often exothermic.[1][2] They are also known skin sensitizers and potential carcinogens.[2]CRITICAL: Keep away from oxidizers.[2][3][4] Double-glove (Nitrile/Laminate) to prevent skin absorption.[1][2]
Piperidine Ring Basicity & Irritation. The nitrogen in the ring contributes to basicity and can cause severe eye/mucous membrane irritation.[2]Waste streams may be alkaline.[2][5] Do not mix with strong acids without controlled neutralization to prevent heat generation.[2]
Methyl Ester Hydrolysis. Susceptible to hydrolysis in the presence of water/acids/bases, potentially releasing methanol and the free acid.Keep waste dry.[2][3] Moisture can degrade the compound, changing the waste profile unpredictably.

Pre-Disposal Stabilization & Packaging

The goal is to transform the active research chemical into a stable waste artifact ready for transport.[2]

A. Solid Waste (Powder/Crystals)[2]
  • Primary Containment: Place the solid material into a clear, wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Solvent Wetting: If the powder is fine and prone to aerosolization (dusting), wet it slightly with a high-flashpoint inert solvent (e.g., mineral oil or PEG) to suppress dust. Do not use water (hydrolysis risk).[2]

  • Sealing: Tape the lid with parafilm or electrical tape to prevent loosening due to vibration.[2]

B. Liquid Waste (Mother Liquors/Solvents)[2]
  • Compatibility Check: Ensure the solvent stream does not contain oxidizers (e.g., no nitric acid, no hydrogen peroxide).

  • pH Check: If the solution is highly acidic or basic, neutralize to pH 6–9 using weak buffers. Caution: Exothermic reaction.[2]

  • Container: Use an amber glass bottle or HDPE carboy. Do not fill >80% capacity to allow for thermal expansion.[2]

Waste Segregation & Labeling

Proper labeling is the primary defense against downstream accidents.[2]

Labeling Requirements:

  • Chemical Name: Write out the full name. Do not use abbreviations or lab notebook codes (e.g., "Compound X").

  • Hazard Warnings:

    • "TOXIC"[1][6]

    • "IRRITANT"[1]

    • "SUSPECTED OPIOID PRECURSOR" (This alerts EHS to prioritize security).[2]

Segregation Matrix:

  • Compatible: Alcohols (Methanol, Ethanol), Alkanes (Hexane), Halogenated solvents (DCM - if segregated from alkali metals).

  • Incompatible: Oxidizers (Nitric Acid, Peroxides), Strong Acids (Sulfuric Acid), Acid Chlorides.

Disposal Workflow (Visual)

The following diagram outlines the decision logic for disposing of this specific compound, ensuring a closed loop from bench to destruction.

DisposalWorkflow cluster_security Security Protocol Start Waste Generation (Methyl 1-(4-aminophenyl) piperidine-4-carboxylate) Characterize Characterize State Start->Characterize Solid Solid Waste Characterize->Solid Liquid Liquid Waste Characterize->Liquid DustControl Dust Suppression (Wet with Mineral Oil) Solid->DustControl pHCheck Check pH & Oxidizers (Neutralize if needed) Liquid->pHCheck PackSolid Primary: HDPE Jar Secondary: Ziploc Bag DustControl->PackSolid PackLiquid Primary: Amber Glass/HDPE (Max 80% Fill) pHCheck->PackLiquid Labeling Labeling: 'Toxic' + 'Suspected Precursor' PackSolid->Labeling PackLiquid->Labeling Storage Secure Storage (Locked Cabinet, Restricted Access) Labeling->Storage Handoff EHS / Waste Vendor Pickup Storage->Handoff Incineration High-Temp Incineration (Witnessed Destruction Recommended) Handoff->Incineration

Caption: Operational workflow for the segregation, packaging, and destruction of aminophenyl-piperidine derivatives.

Regulatory Compliance & RCRA Coding

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • Since this specific CAS is likely not explicitly "P" or "U" listed, it defaults to Characteristic Waste .[2]

    • D001 (Ignitable): Only if in a flammable solvent.[2]

    • Toxic (General): Due to the aniline derivative, treat as toxic.

  • DEA Precursor Watch:

    • While Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is not currently a Table I precursor like N-phenyl-4-piperidinamine (CAS 23056-29-3), it is structurally homologous.[1][2]

    • Best Practice: Maintain a chain of custody log.[2][7] Record the mass generated and the mass disposed.[2]

Emergency Procedures (Spill Response)

Scenario: Powder Spill on Benchtop

  • Evacuate: Clear the immediate area.

  • PPE: Don Tyvek sleeves, double nitrile gloves, and a P100 respirator (or N95 minimum).[2]

  • Do Not Sweep: Sweeping generates dust.[2]

  • Wet Wipe Method: Cover the spill with paper towels soaked in a compatible solvent (ethanol or water).[2]

  • Scoop: Carefully scoop the wet slurry into a waste jar.

  • Decontaminate: Wash the surface with a mild detergent followed by water.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Codes (RCRA).[2][6]

  • American Chemical Society (ACS). (2023).[2] Identifying and Handling High Potency Compounds. ACS Center for Lab Safety.[2]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[2] Scheduling of Fentanyl Precursors. (Contextual reference for piperidine/aniline precursor handling). [2]

Sources

Personal protective equipment for handling Methyl 1-(4-aminophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate CAS: 471938-27-9 (Primary Reference) Context: High-Potency Pharmaceutical Intermediate (Remifentanil Precursor)

Executive Safety Summary: The "Need-to-Know" Matrix

For immediate reference by EHS officers and Lab Operations Managers.

Parameter Specification Critical Note
Occupational Exposure Band (OEB) OEB 3 / 4 (Est. OEL < 10 µg/m³)Treat as a Potent Compound until validated otherwise.
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin Sensitizer , Corrosive (Eyes) Dual-risk: Opioid-like potency potential + Aniline-type sensitization.
Respiratory Protection P100 / HEPA (Minimum)PAPR required if handling >1g outside a Vented Balance Enclosure (VBE).
Dermal Protection Double Nitrile Gloves (0.11mm min)Do NOT use Latex. Aromatic amines permeate latex rapidly.
Decontamination Oxidative Destruction 10% Bleach (Sodium Hypochlorite) or 5% Peracetic Acid.

Hazard Characterization: The Causality of Protection

As a Senior Application Scientist, I must emphasize that safety protocols are not arbitrary; they are dictated by molecular structure. We are dealing with Methyl 1-(4-aminophenyl)piperidine-4-carboxylate , a critical intermediate in the synthesis of potent opioids (e.g., Remifentanil).

A. The Structural Risk Profile
  • The Piperidine Core: This pharmacophore is the backbone of many synthetic opioids. While the intermediate itself may lack the full potency of the final drug, it possesses sufficient receptor affinity to warrant containment Level 3 (OEB 3) protocols.

  • The Aminophenyl Moiety (Aniline Derivative):

    • Mechanism: Aromatic amines are lipophilic. They penetrate intact skin rapidly.

    • Toxicology: Once absorbed, they can undergo metabolic N-hydroxylation, leading to methemoglobinemia or sensitization.

    • Impact on PPE: This specific lipophilicity renders standard latex gloves useless. Nitrile offers superior resistance to organic bases.

B. Physical State Risks

This compound is typically a crystalline solid or fine powder .

  • Electrostatic Risk: Dry powders in this class are prone to static charging.

  • Inhalation Vector: The primary route of exposure is not spills, but aerosolization during weighing or transfer.

The PPE Ecosystem: A Self-Validating System

Do not view PPE as individual items, but as a layered defense system where each layer backs up the failure mode of the previous one.

Layer 1: Respiratory (The Last Line)
  • Standard Operation: All handling must occur within a Certified Fume Hood or Vented Balance Enclosure (VBE) .

  • PPE Requirement:

    • N95: Insufficient. Does not filter ultrafine pharmaceutical dusts effectively enough for OEB 3/4 compounds.

    • Required: Half-face or Full-face Respirator with P100 (HEPA) Cartridges .

    • Rationale: In the event of a containment breach (e.g., powder puff), P100 filters capture 99.97% of particulates >0.3 microns.

Layer 2: Dermal (The Barrier)
  • Glove Protocol: Double Gloving is mandatory.

    • Inner Glove: Nitrile (4 mil / 0.10mm) - Taped to lab coat cuff.

    • Outer Glove: Nitrile (Extended cuff, 5-8 mil) - Worn over the cuff.

    • Change Frequency: Every 60 minutes or immediately upon splash.

    • Why? This creates a "sacrificial layer." If the outer glove is contaminated, it can be stripped without exposing the skin.[1]

  • Body Protection:

    • Tyvek® Lab Coat (Disposable): Cotton coats absorb powders and become secondary contamination sources. Use disposable, non-woven polyethylene (Tyvek).

    • Sleeve Covers: Impervious polyethylene sleeves are recommended for scale-up (>10g) handling.

Layer 3: Ocular[3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Note: Safety glasses are insufficient because the "aminophenyl" group is corrosive/irritating to mucous membranes. A vapor/dust seal is required.

Operational Workflow: The Weighing Protocol

The moment of highest risk is transferring the solid . The following workflow minimizes aerosol generation.

HandlingProtocol cluster_hood Inside Fume Hood / VBE Start Storage Retrieval (Secondary Container) Prep PPE Donning (Double Nitrile + P100) Start->Prep Check Integrity Weigh Weighing (Static Control + VBE) Prep->Weigh Anti-Static Gun Solub Solubilization (Closed Vessel) Weigh->Solub Wet Transfer Waste Waste Disposal (Double Bagged) Solub->Waste Decon

Figure 1: Operational workflow emphasizing containment zones. The "Red Zone" (Weighing) must occur inside engineering controls.

Critical Step: The "Wet Transfer" Technique

To prevent dust inhalation:

  • Tare the vessel with solvent already inside (if balance capacity allows) or use a weighing boat.

  • Anti-Static: Use an ionizing fan or anti-static gun on the powder before spatulating. This prevents the powder from "jumping" due to static repulsion.

  • Solvation: Immediately dissolve the solid in the reaction solvent (e.g., Methanol, DCM) inside the hood.

    • Scientific Logic:[2] Once in solution, the inhalation risk drops to near zero (replaced by vapor risk, which the hood handles), and the skin absorption risk increases (hence the double gloves).

Decontamination & Disposal: Breaking the Pharmacophore

Standard soap and water are insufficient for potent opioid precursors. You must chemically degrade the molecule.

The Chemistry of Deactivation

We need to attack the amine and the ester .

  • Oxidation (Primary Method): 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide.

    • Mechanism:[3] Oxidizes the aromatic amine to a nitro/nitroso group and cleaves the piperidine ring, destroying biological activity.

  • Acidification (Secondary Method): 1M HCl.

    • Mechanism:[3] Protonates the piperidine nitrogen, turning the lipophilic free base into a hydrophilic salt. This makes it easier to wipe up but does not destroy the molecule. Use only for solubilizing spills before oxidative destruction.

DeconLogic Spill Spill Detected Assess Assess State (Solid vs Liquid) Spill->Assess Solid Cover with Wet Paper Towel Assess->Solid Powder Liquid Absorb with Pads Assess->Liquid Solution Oxidize Apply 10% Bleach (30 min contact) Solid->Oxidize Prevent Dust Liquid->Oxidize Clean Surfactant Wash (Soap/Water) Oxidize->Clean Degradation Complete Dispose Hazardous Waste (Incineration) Clean->Dispose

Figure 2: Decontamination logic flow. Note the "Wet Paper Towel" step for solids to prevent aerosolization during cleanup.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS 471938-27-9). Link

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2024). Preventing Occupational Exposure to Fentanyl and Other Opioids. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Link

  • Van Hout, M. C., & Wells, J. (2016). Isomers of Fentanyl: A Review of the Pharmacology and Toxicology. Journal of Applied Toxicology. (Provides context on piperidine precursor potency).
  • ECHA (European Chemicals Agency). Guidance on the Safe Handling of Potent Pharmaceutical Intermediates. Link

Sources

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